molecular formula C5H9NO4 B1247394 Ethyl 3-nitropropanoate CAS No. 3590-37-2

Ethyl 3-nitropropanoate

Cat. No.: B1247394
CAS No.: 3590-37-2
M. Wt: 147.13 g/mol
InChI Key: IIJLLHGPEZBIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-nitropropanoate (CAS 3590-37-2) is a chemical compound with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . This nitro-containing ester is characterized by a density of approximately 1.2 g/cm³ and a boiling point of 223.3°C at 760 mmHg . Its structure, represented by the SMILES notation CCOC(=O)CC N+ [O-], features a linear arrangement of an ethyl ester moiety and a terminal nitro group, which is key to its reactivity . In scientific research, this compound serves as a versatile building block in organic synthesis. It can be produced via a Michael addition reaction between nitromethane and ethyl acrylate, a method optimized to achieve yields up to 82% . Its primary research value lies in its functional groups, which undergo characteristic reactions such as reduction to the corresponding ethyl 3-aminopropanoate, a useful intermediate, or participation in nucleophilic substitution reactions . In biological systems, the nitro group in this compound and similar analogs is known to inhibit mitochondrial succinate dehydrogenase, thereby disrupting the tricarboxylic acid cycle, which is a mechanism studied in life science research . This product is intended for research purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

ethyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJLLHGPEZBIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473017
Record name Ethyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-37-2
Record name Ethyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-nitropropanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 3-Nitropropanoate: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Characterized by the presence of both an ethyl ester and a terminal nitro group, it serves as a versatile and valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by these two functional groups, allowing for transformations such as the reduction of the nitro group to a primary amine and participation in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, key reactions, and applications of this compound, with a focus on its utility for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Structure

This compound is an aliphatic nitroester. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the molecule, particularly at the carbon atoms alpha and beta to it.

  • IUPAC Name : this compound[1]

  • CAS Number : 3590-37-2[2]

  • Molecular Formula : C₅H₉NO₄[1][3]

  • Molecular Weight : 147.13 g/mol [1][3]

  • Chemical Structure :

    • SMILES : CCOC(=O)CC--INVALID-LINK--[O-][1][4]

    • InChI : InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquidGeneral knowledge
Density ~1.2 ± 0.1 g/cm³[1][4]
Boiling Point 223.3 ± 23.0 °C at 760 mmHg[1][4]
Flash Point 106.0 ± 24.6 °C[4]
pKa 7.70 ± 0.29 (Predicted)[3]
LogP 0.91[4]
Refractive Index 1.432[4]

Synthesis Methodologies

This compound can be synthesized through several routes. The two most common and reliable methods are detailed below, highlighting the chemical principles that ensure their efficacy.

Method 1: Michael Addition of Nitromethane to Ethyl Acrylate

This is a highly efficient method for forming the carbon framework of the molecule. The reaction constitutes a conjugate addition where the nucleophilic nitronate ion attacks the electrophilic β-carbon of ethyl acrylate.[1]

Causality and Experimental Insight: The choice of a base is critical; it must be strong enough to deprotonate nitromethane (pKa ~10.2) to form the reactive nitronate anion, which acts as the Michael donor. Phase-transfer catalysts, such as tetrabutylammonium bromide, are often employed to enhance the reaction rate by facilitating the transfer of the nitronate ion into the organic phase where ethyl acrylate resides, thereby overcoming solubility issues.[1] The reaction is typically performed at moderate temperatures (25–40°C) to ensure a reasonable reaction rate while minimizing potential side reactions like polymerization of the acrylate.[1]

Detailed Experimental Protocol:

  • To a stirred solution of nitromethane (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent like tetrahydrofuran (THF), add a base (e.g., potassium carbonate, 1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add ethyl acrylate (1.1 eq) dropwise to the suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_output Output Nitromethane Nitromethane Deprotonation Deprotonation of Nitromethane to form Nitronate Ion Nitromethane->Deprotonation EthylAcrylate Ethyl Acrylate MichaelAddition Nucleophilic Attack (Michael Addition) EthylAcrylate->MichaelAddition Base Base (e.g., K₂CO₃) Base->Deprotonation PTC Phase-Transfer Catalyst PTC->MichaelAddition facilitates Deprotonation->MichaelAddition Protonation Protonation MichaelAddition->Protonation CrudeProduct Crude Ethyl 3-nitropropanoate Protonation->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for Michael Addition Synthesis.

Method 2: Nucleophilic Substitution of Ethyl 3-bromopropanoate

This method involves the displacement of a halide leaving group by a nitrite salt, following an SN2 pathway.

Causality and Experimental Insight: The success of this SN2 reaction hinges on the choice of solvent and nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (e.g., Na⁺) while leaving the nitrite anion (NO₂⁻) relatively free and highly nucleophilic.[1] Sodium nitrite (NaNO₂) is a common and cost-effective source of the nitro group.[1] Using a slight excess of sodium nitrite helps drive the reaction to completion. The reaction is typically heated under reflux to provide the necessary activation energy for the substitution to occur at a practical rate.[1]

Detailed Experimental Protocol:

  • Dissolve ethyl 3-bromopropanoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium nitrite (1.2 eq) to the solution.

  • Heat the mixture under reflux (typically 12-24 hours) and monitor its progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound makes it a versatile intermediate.

Reduction of the Nitro Group

The most significant transformation of this compound is the reduction of its nitro group to a primary amine, yielding ethyl 3-aminopropanoate (β-alanine ethyl ester), a valuable building block for peptides and pharmaceuticals.[1]

Mechanism and Reagent Choice: This reduction can be achieved using various reducing agents.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.

  • Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄), zinc dust in acidic medium, or iron in acetic acid can also be used.[1][5] The choice of reagent depends on the presence of other functional groups in the molecule. For instance, LiAlH₄ would also reduce the ester group, whereas catalytic hydrogenation can often be performed selectively.

G Start This compound (R-NO₂) Product Ethyl 3-aminopropanoate (R-NH₂) Start->Product Reduction Reagents Reducing Agent (e.g., H₂, Pd/C) Reagents->Product

Caption: Reduction of this compound.

Hydrolysis of the Ester

Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 3-nitropropanoic acid and ethanol.[1] 3-Nitropropanoic acid (3-NPA) is a well-studied mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, a key enzyme in the citric acid cycle.[1][6] This property makes its derivatives subjects of interest in neurotoxicology and in modeling neurodegenerative diseases like Huntington's.[6][7]

C-C Bond Formation

The protons on the carbon alpha to the nitro group (the C2 position) are acidic (pKa ~7.7) and can be removed by a suitable base. The resulting nitronate can act as a nucleophile in various C-C bond-forming reactions, such as aldol-type additions or further Michael additions.

Applications in Research and Drug Development

This compound is not just a synthetic curiosity; it is a key intermediate in the synthesis of high-value molecules.

  • Pharmaceutical Synthesis : It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[8] For example, its derivatives are used in the enzymatic synthesis of a key intermediate for Aliskiren, a renin inhibitor used to treat hypertension.[6] It is also a starting material for intermediates of Emricasan, an inhibitor of the Caspase family of proteases with potential applications in treating liver diseases.[6]

  • Agrochemicals : The core structure is used in the development of new pesticides and herbicides.[1][9]

  • Biocatalysis and Bioremediation : It serves as a substrate for nitronate monooxygenases, which are enzymes involved in the breakdown of nitroalkanes.[1] This makes it a useful compound for studying these enzymatic pathways and for potential applications in the bioremediation of environments contaminated with nitroaromatic compounds.[1]

Spectroscopic Characterization

While actual spectra should be run for confirmation, the expected spectroscopic data for this compound based on its structure are as follows:

  • ¹H NMR :

    • A triplet at ~1.2 ppm (3H) corresponding to the methyl protons of the ethyl group.

    • A quartet at ~4.1 ppm (2H) for the methylene protons of the ethyl group adjacent to the ester oxygen.

    • A triplet at ~2.8 ppm (2H) for the methylene protons alpha to the ester carbonyl (C2).

    • A triplet at ~4.6 ppm (2H) for the methylene protons alpha to the nitro group (C3).

  • ¹³C NMR :

    • ~14 ppm: Methyl carbon of the ethyl group.

    • ~61 ppm: Methylene carbon of the ethyl group.

    • ~30-35 ppm: Methylene carbon at C2.

    • ~70-75 ppm: Methylene carbon at C3 (adjacent to NO₂).

    • ~170 ppm: Carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy :

    • Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

    • A strong stretching band for the C=O of the ester group around 1735 cm⁻¹.

    • C-H stretching bands for the aliphatic protons around 2850-3000 cm⁻¹.

Safety and Handling

Given that this compound can be hydrolyzed to the neurotoxin 3-nitropropanoic acid, appropriate safety precautions are essential.[6][10]

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.[11]

  • Toxicity : The primary toxicological concern is the potential formation of 3-nitropropanoic acid, which is a known irreversible inhibitor of succinate dehydrogenase.[1] Chronic exposure or ingestion can lead to severe neurological damage.

Conclusion

This compound is a chemical intermediate of considerable value. Its straightforward synthesis and the versatile reactivity of its nitro and ester functionalities provide a reliable platform for constructing more complex molecular architectures. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, reaction mechanisms, and handling requirements is crucial for leveraging its full synthetic potential in the development of novel therapeutics and other advanced materials.

References

Physical properties of Ethyl 3-nitropropanoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate (CAS No: 3590-37-2) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides an in-depth overview of the boiling point and density of this compound, including experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

Data Presentation
Physical PropertyValueUnitsConditions
Boiling Point223.3 ± 23.0°CAt 760 mmHg[1]
Density1.2 ± 0.1g/cm³Standard Conditions

Experimental Protocols

Accurate determination of the physical properties of a compound like this compound is paramount. The following sections detail standard laboratory procedures for measuring its boiling point and density.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head (Claisen adapter or similar)

  • Condenser (Liebig, Graham, or Allihn)

  • Thermometer with appropriate range

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assembly: Assemble the distillation apparatus in a fume hood. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Sample Preparation: Place a sample of this compound into the round-bottom flask, filling it to approximately one-half to two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently. As the liquid heats, vapors will rise and come into contact with the thermometer bulb.

  • Equilibrium: The temperature reading will rise and then stabilize as the vapor and liquid reach equilibrium. This stable temperature is the boiling point.

  • Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a specific gravity bottle with a known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_pyc).

  • Water Calibration: Fill the pycnometer with deionized water of a known temperature and record the mass (m_pyc+water). The density of water at this temperature is known. This step allows for the precise determination of the pycnometer's volume.

    • Volume of Pycnometer (V_pyc) = (m_pyc+water - m_pyc) / ρ_water

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound and bring it to the same temperature as the water calibration using the constant temperature water bath.

  • Mass Determination: Measure and record the mass of the pycnometer filled with the sample (m_pyc+sample).

  • Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:

    • ρ_sample = (m_pyc+sample - m_pyc) / V_pyc

Mandatory Visualization

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Heat Sample Gently B->C D Record Stable Temperature and Pressure C->D End End: Report Physical Properties D->End E Clean and Weigh Empty Pycnometer F Calibrate with Deionized Water E->F G Fill with Sample and Equilibrate Temperature F->G H Weigh Pycnometer with Sample G->H I Calculate Density H->I I->End Start Start: Obtain This compound Sample Start->A Start->E

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

Ethyl 3-nitropropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3590-37-2 Molecular Formula: C₅H₉NO₄ Molecular Weight: 147.13 g/mol

This technical guide provides an in-depth overview of Ethyl 3-nitropropanoate, a versatile nitro-containing ester with significant applications in organic synthesis and notable biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, biological effects, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a liquid at room temperature with a boiling point of 223.3°C at 760 mmHg.[1] It is characterized by a density of approximately 1.2 g/cm³.[1] The presence of both a nitro group and an ester functional group dictates its reactivity and spectroscopic features.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3590-37-2[1]
Molecular Formula C₅H₉NO₄[1]
Molecular Weight 147.13 g/mol [1]
Boiling Point 223.3°C at 760 mmHg[1]
Density ~1.2 g/cm³[1]
Flash Point 106.0±24.6 °C[2]
LogP 0.91[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey FeaturesReference
IR Spectroscopy Strong absorbance at ~1550 cm⁻¹ (NO₂ asymmetric stretch) and ~1730 cm⁻¹ (ester C=O)
Mass Spectrometry (GC-MS) Molecular ion at m/z 147

Synthesis of this compound

This compound is commonly synthesized via a Michael addition reaction between nitromethane and ethyl acrylate.[1] This reaction can be optimized to achieve high yields.

Experimental Protocol: Michael Addition Synthesis

Materials:

  • Nitromethane

  • Ethyl acrylate

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane)

  • Hydrochloric acid (1 M) for quenching

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred solution of nitromethane and a phase-transfer catalyst in the chosen solvent, add the base at a controlled temperature (typically between 25-40°C).

  • Slowly add ethyl acrylate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

G reagents Nitromethane + Ethyl Acrylate + Base (e.g., DBU) + Catalyst (optional) reaction_mixture Reaction Mixture in Solvent (e.g., THF) reagents->reaction_mixture stirring Stirring at RT (Monitor by TLC) reaction_mixture->stirring quench Quench with 1M HCl stirring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and its active metabolite, 3-nitropropionic acid (3-NPA), is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration.[1]

Mechanism of Succinate Dehydrogenase Inhibition

3-Nitropropionic acid acts as a "suicide inhibitor" of SDH.[3] The enzyme's FAD cofactor oxidizes 3-NPA, which then forms a covalent bond with a key amino acid residue in the active site, leading to irreversible inactivation of the enzyme.[3]

cluster_TCA TCA Cycle Isocitrate Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Citrate->Isocitrate Aconitase Inhibitor This compound (hydrolyzed to 3-NPA) Inhibitor->Succinate Irreversible Inhibition

Caption: Inhibition of Succinate Dehydrogenase in the TCA Cycle.

Quantitative Biological Data

Cytotoxicity Assessment

The inhibition of cellular respiration by this compound is expected to lead to cytotoxicity. A common method to assess this is the MTT assay, which measures cell metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell line (e.g., HepG2, SH-SY5Y)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound (e.g., 24-72h) cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on the safety data for related nitro and ester compounds, it should be considered a potential skin and eye irritant. The nitro group also poses a risk of explosion under high heat or friction. It should be stored in a cool, dry place away from heat and sources of ignition.

Table 3: Hazard Information (Inferred from Related Compounds)

HazardDescription
Physical Hazards Flammable liquid and vapor.[6]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[6]
Environmental Hazards Potentially toxic to aquatic life.[6]

Applications in Research and Development

This compound is a valuable building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.[1] Its biological activity as a mitochondrial toxin makes it a useful tool for studying cellular metabolism and neurodegenerative diseases.[4] Furthermore, it serves as a substrate for nitronate monooxygenases, which has implications for biocatalysis and bioremediation.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and potent biological effects. Its role as a suicide inhibitor of succinate dehydrogenase provides a clear mechanism for its cellular toxicity and makes it a valuable tool for researchers in various fields. This guide has summarized the key technical information available to date, providing a foundation for further investigation and application of this compound in scientific research and drug development. Further studies are warranted to determine its specific IC₅₀ for succinate dehydrogenase and to fully characterize its toxicological profile.

References

Spectroscopic Profile of Ethyl 3-nitropropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Ethyl 3-nitropropanoate (CAS No: 3590-37-2), a versatile building block in organic synthesis.

This guide presents a comprehensive summary of available spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure and its key spectroscopic correlations. All quantitative data is organized into structured tables for clarity and ease of comparison.

Molecular Structure and Spectroscopic Correlation

This compound possesses a straightforward aliphatic structure with key functional groups—an ethyl ester and a nitro group—that give rise to characteristic signals in NMR and IR spectroscopy. The structural formula is C₅H₉NO₄.

A visual representation of the molecular structure and the correlation of its atoms to the expected spectroscopic signals is provided below.

G This compound Structure and Spectroscopic Correlation cluster_structure Molecular Structure C1 C1 (δC ≈ 14 ppm) C2 C2 (δC ≈ 61 ppm) C1->C2 H1 H (δH ≈ 1.3 ppm, t) C1->H1 O1 O C2->O1 H2 H (δH ≈ 4.2 ppm, q) C2->H2 C3 C3 (C=O, δC ≈ 170 ppm, ν ≈ 1730 cm⁻¹) O1->C3 O2 O C3->O2 C4 C4 (δC ≈ 35 ppm) C3->C4 C5 C5 (δC ≈ 71 ppm) C4->C5 H3 H (δH ≈ 3.0 ppm, t) C4->H3 N1 N C5->N1 H4 H (δH ≈ 4.6 ppm, t) C5->H4 O3 O N1->O3 O4 O N1->O4 N_group NO₂ (ν ≈ 1550 cm⁻¹)

Caption: Molecular structure of this compound with key NMR and IR correlations.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.3Triplet (t)3H-O-CH₂-CH₃
~4.2Quartet (q)2H-O-CH₂ -CH₃
~3.0Triplet (t)2HO=C-CH₂ -CH₂-NO₂
~4.6Triplet (t)2HO=C-CH₂-CH₂ -NO₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon atoms in the molecule.

Chemical Shift (δ) (ppm)Assignment
~14-O-CH₂-CH₃
~61-O-CH₂ -CH₃
~35O=C-CH₂ -CH₂-NO₂
~71O=C-CH₂-CH₂ -NO₂
~170C =O

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (Ester)
~1550StrongN-O asymmetric stretch (Nitro group)
~1370MediumN-O symmetric stretch (Nitro group)
~1200-1000StrongC-O stretch (Ester)
~2980-2850MediumC-H stretch (Aliphatic)

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with an appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently rotate to create a thin film of the liquid between the plates.

  • Mount the salt plates in the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the prepared salt plates into the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical workflow, from sample preparation to final data analysis and structure confirmation.

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (this compound) B NMR Spectroscopy A->B C IR Spectroscopy A->C D ¹H NMR Data Acquisition B->D E ¹³C NMR Data Acquisition B->E F FTIR Data Acquisition C->F G Data Processing and Analysis D->G E->G F->G H Structure Elucidation and Verification G->H

An In-depth Technical Guide to Nitropropanoate Compounds: Discovery, History, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropropanoate compounds, a class of naturally occurring toxins, have a rich and complex history, evolving from agents of agricultural and public health concern to invaluable tools in biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of key nitropropanoate compounds, with a primary focus on 3-nitropropionic acid (3-NPA), karakin, and hiptagin. It details their mechanisms of action, particularly the irreversible inhibition of succinate dehydrogenase, and the resultant cellular signaling cascades involving excitotoxicity and oxidative stress. This document serves as a resource for researchers, offering detailed experimental protocols for the synthesis, isolation, characterization, and biological evaluation of these compounds, alongside quantitative data and visual representations of key pathways and workflows to facilitate further investigation and drug development efforts.

Introduction

Nitropropanoate compounds are a group of nitro-containing organic acids and their derivatives found in a variety of plants and fungi. Their significance in the scientific community stems from their potent biological activities, most notably their neurotoxicity, which has been both a source of accidental poisonings and a means to model neurodegenerative diseases.[1] This guide will delve into the core aspects of the most prominent nitropropanoate compounds, providing a foundational understanding for researchers and professionals in drug development.

Discovery and History: From Pasture to Lab Bench

The story of nitropropanoate compounds begins not in a pristine laboratory but in fields where livestock mysteriously fell ill. These early observations of toxicity in animals that consumed certain plants sparked the initial investigations into this class of compounds.

3-Nitropropionic Acid (3-NPA): The Prototypical Nitropropanoate

The journey of 3-nitropropionic acid (3-NPA) is a compelling example of how a natural toxin can be repurposed as a powerful scientific tool.

  • Early Observations and Isolation (1920s-1950s): The first indications of 3-NPA's effects were observed in the early 20th century with reports of livestock poisoning after ingestion of plants from the Indigofera genus. The compound itself was first isolated in 1920. However, it wasn't until the mid-20th century that its role as a potent toxin was firmly established. A significant and tragic series of events in China, where consumption of moldy sugarcane led to severe neurological disorders and fatalities in humans, brought 3-NPA to the forefront of toxicological research. Researchers identified the fungus Arthrinium spp. as the source of the contamination and 3-NPA as the causative agent.

  • Elucidation of the Mechanism of Action (1970s): A pivotal breakthrough in understanding 3-NPA's toxicity came with the discovery of its molecular target. In 1977, it was demonstrated that 3-NPA is an irreversible, or "suicide," inhibitor of succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). This irreversible inhibition leads to a catastrophic failure in cellular energy production, ultimately causing cell death.

  • A Tool for Neuroscience: The specific and potent neurotoxicity of 3-NPA, particularly its ability to selectively damage the striatum, led to its adoption as a pharmacological tool to model neurodegenerative diseases, most notably Huntington's disease. This animal model has been instrumental in studying the pathogenesis of the disease and in the preclinical evaluation of potential therapeutic agents.

Karakin: The Neurotoxin of the Karaka Tree

Karakin is a nitropropanoate compound found in the kernels of the karaka tree (Corynocarpus laevigatus), native to New Zealand.

  • Discovery and Traditional Knowledge: The toxicity of karaka kernels was known to the Māori people, who developed a detoxification process involving baking and soaking to make them safe for consumption. Ingestion of raw kernels was known to cause violent convulsions and paralysis. The toxic principle, karakin, was first isolated in the late 19th century.

  • Chemical Structure: Karakin is a glycoside of 3-nitropropionic acid.

Hiptagin: An Insecticidal Nitropropanoate

Hiptagin is another naturally occurring nitropropanoate found in the plant Hiptage benghalensis. Unlike 3-NPA and karakin, which are primarily known for their neurotoxicity in vertebrates, hiptagin has garnered attention for its insecticidal properties.

Mechanism of Action: A Triad of Cellular Disruption

The toxicity of nitropropanoate compounds, particularly 3-NPA, stems from a multi-pronged assault on cellular function, primarily initiated by the inhibition of succinate dehydrogenase. This leads to a cascade of events that can be broadly categorized into three interconnected processes: energy impairment, excitotoxicity, and oxidative stress.[2]

Succinate Dehydrogenase Inhibition

3-NPA acts as a suicide inhibitor of SDH, meaning the enzyme itself converts 3-NPA into a reactive species that covalently and irreversibly binds to the enzyme's active site, rendering it non-functional. This has two major consequences:

  • Disruption of the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate. Its inhibition halts the cycle, leading to an accumulation of succinate and a deficit in the production of reducing equivalents (FADH₂).

  • Impaired Electron Transport Chain: As Complex II, SDH is a direct link between the Krebs cycle and the electron transport chain. Its inhibition blocks the transfer of electrons, severely impairing ATP production.

Excitotoxicity

The energy deficit caused by SDH inhibition makes neurons, particularly the medium spiny neurons of the striatum, more vulnerable to the excitatory neurotransmitter glutamate.[3] This "secondary excitotoxicity" is a key component of 3-NPA-induced neurodegeneration.[3] The process involves:

  • Membrane Depolarization: Reduced ATP levels compromise the function of ion pumps, leading to partial membrane depolarization.

  • NMDA Receptor Activation: This depolarization relieves the magnesium block on NMDA receptors, making them hypersensitive to ambient glutamate levels.

  • Calcium Influx: Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺).

  • Activation of Catabolic Enzymes: The elevated intracellular Ca²⁺ activates a host of degradative enzymes, including proteases (calpains), phospholipases, and nitric oxide synthase (nNOS), ultimately leading to cell death.[3]

Oxidative Stress

The disruption of the electron transport chain by 3-NPA leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide radicals.[4][5] This increase in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA, further contributing to cellular dysfunction and death.[4][5]

Quantitative Data

The following tables summarize key quantitative data for 3-nitropropionic acid. Data for karakin and hiptagin are less readily available in the public domain.

Table 1: Toxicological Data for 3-Nitropropionic Acid

ParameterSpeciesRoute of AdministrationValueReference
LD₅₀MouseOral68.1 mg/kg[6]
LD₅₀RatIntraperitoneal67 mg/kg[7]
LD₅₀RatSubcutaneous22 mg/kg[7]

Table 2: In Vitro Efficacy of 3-Nitropropionic Acid

Cell LineAssayEndpointIC₅₀Reference
CHO CellsMTT AssayFormazan ProductionAs low as 10⁻⁸ M[8]
Corticostriatal Slice CulturesLDH AssayNeurotoxicity25-100 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of nitropropanoate compounds.

Synthesis of 3-Nitropropionic Acid

A common laboratory synthesis of 3-nitropropionic acid involves the following steps:

Protocol 5.1.1: Synthesis from Diethyl Malonate

  • Nitration of Diethyl Malonate: React diethyl malonate with a nitrating agent, such as fuming nitric acid in acetic anhydride, at low temperatures (e.g., 0-5°C) to yield diethyl nitromalonate.

  • Hydrolysis and Decarboxylation: Subject the resulting diethyl nitromalonate to acidic hydrolysis (e.g., with concentrated hydrochloric acid) and heat to induce decarboxylation, yielding 3-nitropropionic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform-hexane.

Isolation of Nitropropanoate Compounds from Natural Sources

Protocol 5.2.1: Isolation of Karakin from Corynocarpus laevigatus Seeds

  • Seed Preparation: Collect mature fruits of Corynocarpus laevigatus. Remove and discard the fleshy pulp, which is also toxic. Thoroughly wash and dry the seeds.

  • Extraction: Grind the dried seeds into a fine powder. Perform a Soxhlet extraction of the powdered seeds with a suitable solvent, such as 80% methanol, for 24 hours.

  • Fractionation: Concentrate the methanol extract under reduced pressure. The resulting crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, diethyl ether, and ethyl acetate) to separate compounds based on their polarity.

  • Purification: The fraction containing karakin can be further purified using chromatographic techniques such as preparative thin-layer chromatography (PTLC) or column chromatography on silica gel.

Protocol 5.2.2: General Protocol for Isolation of Hiptagin from Hiptage benghalensis

  • Plant Material Preparation: Collect the aerial parts (leaves, stems, and flowers) of Hiptage benghalensis. Wash the plant material to remove debris and shade-dry it.

  • Extraction: Grind the dried plant material into a powder. Perform a Soxhlet extraction with 80% methanol for 24 hours.

  • Fractionation and Purification: The crude methanol extract can be fractionated and purified using similar chromatographic techniques as described for karakin (Protocol 5.2.1).

Characterization of Nitropropanoate Compounds

Protocol 5.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY, HSQC, and HMBC to aid in structure elucidation.

  • Data Analysis: Process the NMR data using appropriate software. Chemical shifts (δ), coupling constants (J), and signal multiplicities are used to determine the chemical structure of the compound. For 3-nitropropionic acid in CDCl₃, the following characteristic signals are observed in the ¹H NMR spectrum: a triplet around δ 3.06 ppm (2H) and a triplet around δ 4.66 ppm (2H).[9]

Protocol 5.3.2: Mass Spectrometry (MS)

  • Sample Introduction: Introduce the purified compound into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like LC-MS or GC-MS.

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to generate ions of the analyte.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. High-resolution mass spectrometry can provide the accurate mass, which is used to determine the elemental composition.

  • Fragmentation Analysis: In tandem MS (MS/MS), the parent ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information.

In Vitro Biological Assays

Protocol 5.4.1: Succinate Dehydrogenase (SDH) Inhibition Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell viability and mitochondrial function, and it can be adapted to measure the inhibitory effect of compounds on SDH.

  • Cell Culture: Plate cells (e.g., neuronal cell lines like SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitropropanoate compound for a specified duration (e.g., 24 hours). Include a vehicle control.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active SDH will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of SDH activity for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of SDH activity) can be determined from a dose-response curve.

Protocol 5.4.2: In Vitro Neurotoxicity Assay

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line in a multi-well plate.

  • Compound Exposure: Expose the cells to various concentrations of the test compound (e.g., karakin) for a defined period.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay (as described above), LDH release assay (to measure membrane damage), or by staining with fluorescent viability dyes (e.g., calcein-AM for live cells and propidium iodide for dead cells) and imaging with a fluorescence microscope.

  • Data Analysis: Quantify the percentage of cell death at each compound concentration to determine the neurotoxic potential.

In Vivo Biological Assays

Protocol 5.5.1: 3-NPA-Induced Neurotoxicity Model in Rodents

This model is widely used to mimic the pathology of Huntington's disease.

  • Animal Selection: Use a suitable rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Compound Administration: Administer 3-NPA systemically, either through intraperitoneal (i.p.) injections (e.g., 10-20 mg/kg daily for several days) or via continuous infusion using osmotic minipumps.

  • Behavioral Assessment: Monitor the animals for behavioral changes, such as locomotor activity (open field test), motor coordination (rotarod test), and cognitive function (e.g., Morris water maze).

  • Histopathological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis. Stain brain sections (e.g., with cresyl violet) to assess neuronal loss, particularly in the striatum.

  • Biochemical Analysis: Collect brain tissue for biochemical assays to measure markers of oxidative stress, energy metabolism, and apoptosis.

Protocol 5.5.2: Insecticidal Bioassay for Hiptagin

  • Insect Rearing: Maintain a culture of the target insect species under controlled laboratory conditions.

  • Compound Application: Prepare different concentrations of hiptagin in a suitable solvent. The compound can be applied topically to the insects, incorporated into their diet, or applied to a surface they will come in contact with.

  • Mortality Assessment: After a set exposure period (e.g., 24, 48, 72 hours), record the number of dead insects in each treatment group and the control group.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ (the concentration that causes 50% mortality) using probit analysis.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in nitropropanoate-induced toxicity and a typical experimental workflow.

Signaling Pathway of 3-NPA-Induced Neurotoxicity

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol TCA_Cycle Krebs Cycle ETC Electron Transport Chain ATP ATP ETC->ATP Production ROS Reactive Oxygen Species ETC->ROS Leakage SDH Succinate Dehydrogenase (Complex II) SDH->ETC Fumarate Fumarate SDH->Fumarate Oxidation SDH->ATP Decreased Production Succinate Succinate Succinate->SDH Substrate NMDAR NMDA Receptor ATP->NMDAR Membrane Depolarization (Reduced Pump Activity) Cell_Death Neuronal Cell Death ROS->Cell_Death Oxidative Damage NPA 3-Nitropropionic Acid NPA->SDH Irreversible Inhibition Glutamate Glutamate Glutamate->NMDAR Activation Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Calpains Calpains Ca2_influx->Calpains Activation nNOS nNOS Ca2_influx->nNOS Activation Calpains->Cell_Death nNOS->Cell_Death G cluster_analysis Data Analysis start Start: Animal Model Selection compound_admin Compound Administration (e.g., 3-NPA i.p. injection) start->compound_admin behavioral_tests Behavioral Assessment (Rotarod, Open Field) compound_admin->behavioral_tests endpoint Endpoint: Euthanasia & Tissue Collection behavioral_tests->endpoint histology Histopathology (Neuronal Loss) endpoint->histology biochemistry Biochemical Assays (Oxidative Stress Markers) endpoint->biochemistry interpretation Interpretation of Results histology->interpretation biochemistry->interpretation

References

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-Nitropropanoate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-nitropropanoate (E3NP) is a chemical compound that serves primarily as a prodrug for the mitochondrial toxin 3-nitropropionic acid (3-NPA). Upon entry into biological systems, E3NP is rapidly hydrolyzed by intracellular esterases to release 3-NPA. The central mechanism of action of 3-NPA is the irreversible "suicide" inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). This inhibition leads to a cascade of downstream cellular events, including impaired energy metabolism, oxidative stress, and ultimately, apoptotic and necrotic cell death. Due to its ability to induce selective striatal neurodegeneration, 3-NPA is widely used as a pharmacological tool to model Huntington's disease in preclinical research. This guide provides a comprehensive overview of the biochemical interactions, signaling pathways, and experimental methodologies related to the mechanism of action of this compound.

Introduction

This compound is an ester derivative of 3-nitropropionic acid, a naturally occurring mycotoxin found in various fungi and plants.[1][2] While E3NP itself is not the primary bioactive molecule, its significance in biological research lies in its role as a more cell-permeable precursor to 3-NPA.[3] The lipophilic nature of the ethyl ester facilitates its passage across cellular membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing 3-NPA, which then exerts its toxic effects.[4][5]

The primary molecular target of 3-NPA is succinate dehydrogenase (SDH), an enzyme with a dual role in cellular metabolism.[6][7] As a key component of the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. Simultaneously, as Complex II of the electron transport chain, it transfers electrons from succinate to the ubiquinone pool.[7] The irreversible inhibition of SDH by 3-NPA has profound consequences for cellular bioenergetics and redox homeostasis, leading to a pathological state that mimics certain aspects of neurodegenerative diseases, most notably Huntington's disease.[6][8]

Mechanism of Action

The biological effects of this compound are almost exclusively attributable to its active metabolite, 3-nitropropionic acid.

Cellular Uptake and Hydrolysis

This compound, being an ester, is more lipophilic than its carboxylic acid counterpart, 3-NPA. This property is believed to facilitate its diffusion across the plasma membrane into the cell.[3] Inside the cell, a variety of non-specific intracellular esterases rapidly hydrolyze the ethyl ester, yielding ethanol and the active toxin, 3-nitropropionic acid.[4][5]

E3NP_ext This compound (Extracellular) E3NP_int This compound (Intracellular) E3NP_ext->E3NP_int Diffusion three_NPA 3-Nitropropionic Acid (3-NPA) E3NP_int->three_NPA Hydrolysis esterases Intracellular Esterases esterases->E3NP_int

Fig. 1: Cellular uptake and activation of this compound.
Irreversible Inhibition of Succinate Dehydrogenase (SDH)

The cornerstone of 3-NPA's toxicity is its action as a "suicide" inhibitor of succinate dehydrogenase.[7] 3-NPA acts as a substrate for SDH, and during the catalytic process, it is converted into a reactive intermediate, 3-nitroacrylate, which then covalently binds to a key arginine residue in the active site of the enzyme, leading to its irreversible inactivation.[7]

cluster_SDH_cycle SDH Catalytic Cycle SDH_active Active SDH Fumarate Fumarate SDH_active->Fumarate Oxidizes three_NA 3-Nitroacrylate (Reactive Intermediate) SDH_active->three_NA Oxidizes to Succinate Succinate Succinate->SDH_active Binds to active site SDH_inactive Inactive SDH (Covalent Adduct) three_NPA 3-NPA three_NPA->SDH_active Binds to active site three_NA->SDH_inactive Covalently modifies and inactivates

Fig. 2: Suicide inhibition of Succinate Dehydrogenase (SDH) by 3-NPA.

Downstream Signaling Pathways

The inhibition of SDH by 3-NPA triggers a cascade of deleterious downstream events.

Mitochondrial Dysfunction and Energy Depletion

The blockage of the Krebs cycle and the electron transport chain at Complex II leads to a significant decrease in ATP production.[6] This energy deficit impairs numerous cellular processes that are dependent on ATP, such as ion transport, neurotransmission, and protein synthesis.

Oxidative Stress and the Nrf2 Pathway

The impairment of the electron transport chain leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide radicals.[8] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA. As a compensatory mechanism, cells activate the Keap1-Nrf2-ARE pathway, a major regulator of antioxidant responses.[9] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.[9]

three_NPA 3-NPA SDH_inhibition SDH Inhibition three_NPA->SDH_inhibition ETC_dysfunction Electron Transport Chain Dysfunction SDH_inhibition->ETC_dysfunction ROS Increased ROS (Oxidative Stress) ETC_dysfunction->ROS Nrf2_activation Nrf2 Activation ROS->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Antioxidant_genes Expression of Antioxidant Genes ARE->Antioxidant_genes

Fig. 3: 3-NPA-induced oxidative stress and the Nrf2 response.
Apoptosis and Caspase Activation

Prolonged mitochondrial dysfunction and oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which leads to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death. Some studies also suggest the involvement of caspase-independent cell death pathways.

Mito_dysfunction Mitochondrial Dysfunction Cyto_c Cytochrome c Release Mito_dysfunction->Cyto_c Apoptosome Apoptosome Formation Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 4: Caspase-dependent apoptotic pathway induced by 3-NPA.

Quantitative Data

The biological activity of this compound is primarily dictated by the concentration of its active metabolite, 3-NPA.

ParameterCompoundValueSystemReference
SDH Inhibition 3-NitropropanoateKi = 184-200 x 10-4 MRat heart muscle succinic dehydrogenase[10]
Cytotoxicity 3-Nitropropionic acidIC50 = 25.93 µM (24h)Human embryonic lung cells (HEL 299/An1)[11]
IC50 = 0.054 µM (48h)Human embryonic lung cells (HEL 299/An1)[11]
Antimycobacterial Activity 3-Nitropropionic acidMIC = 3.3 µMMycobacterium tuberculosis[2]
Inhibition of Succinic Acid Biosynthesis This compound89.25% inhibition at 0.1 mMLactic acid fermentation[11]

Experimental Protocols

In Vivo Model of Huntington's Disease using 3-Nitropropionic Acid

This protocol describes the induction of a Huntington's disease-like phenotype in rodents through the systemic administration of 3-NPA.

Animal_prep Animal Preparation (e.g., Rats or Mice) Admin Systemic Administration (e.g., i.p. injection or osmotic pump) Animal_prep->Admin three_NP_prep 3-NPA Solution Preparation three_NP_prep->Admin Behavioral Behavioral Testing (e.g., motor function) Admin->Behavioral Histo Histopathological Analysis (e.g., striatal lesions) Behavioral->Histo Biochem Biochemical Analysis (e.g., SDH activity) Histo->Biochem

Fig. 5: General workflow for an in vivo 3-NPA study.

Protocol:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • 3-NPA Preparation: Dissolve 3-nitropropionic acid in sterile saline, and adjust the pH to 7.4 with NaOH.

  • Administration:

    • Acute Model: A single intraperitoneal (i.p.) injection of 20 mg/kg.[8]

    • Chronic Model: Daily i.p. injections of a lower dose (e.g., 10 mg/kg) for 3-6 weeks, or continuous infusion using a subcutaneous osmotic pump.[8]

  • Behavioral Assessment: Monitor for motor deficits such as dystonia, chorea, and hypokinesia.[12]

  • Histopathological Analysis: After a defined period, euthanize the animals and perfuse with a fixative. Brains are then sectioned and stained (e.g., with Nissl or specific neuronal markers) to assess for selective striatal lesions.

  • Biochemical Assays: Brain tissue can be used to measure SDH activity, ATP levels, and markers of oxidative stress.

Measurement of Succinate Dehydrogenase (SDH) Activity

SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, leading to a measurable change in absorbance.

Materials:

  • Tissue homogenate or isolated mitochondria

  • Phosphate buffer

  • Sodium succinate (substrate)

  • DCPIP or MTT solution

  • Spectrophotometer

Procedure (using DCPIP):

  • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP.

  • Add the tissue homogenate or mitochondrial fraction to initiate the reaction.

  • Immediately measure the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the SDH activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound or 3-NPA

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or 3-NPA for a specified duration (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

Off-Target Effects

While the primary and most well-characterized target of 3-NPA is succinate dehydrogenase, it is important to consider potential off-target effects, especially at higher concentrations. Some studies suggest that 3-NPA may also interact with other cellular components and pathways, although these effects are generally considered secondary to the profound mitochondrial dysfunction caused by SDH inhibition. For instance, the widespread metabolic disruption caused by 3-NPA can indirectly affect the function of numerous other enzymes and cellular processes.[13]

Conclusion

This compound serves as a valuable tool in biological research, acting as a cell-permeable prodrug for the mitochondrial toxin 3-nitropropionic acid. The core mechanism of action is the irreversible inhibition of succinate dehydrogenase, leading to a well-defined cascade of events including energy depletion, oxidative stress, and programmed cell death. This precise mechanism of action has made 3-NPA an indispensable compound for modeling mitochondrial dysfunction and neurodegenerative diseases, particularly Huntington's disease, in a controlled and reproducible manner. A thorough understanding of its biochemical interactions and downstream signaling pathways is crucial for its effective use in research and for the interpretation of experimental results.

References

Ethyl 3-nitropropanoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the nitro group and the ester functionality.[1] Understanding the stability profile and optimal storage conditions of this compound is critical for ensuring its purity, efficacy, and safety in research and development settings. This guide provides a comprehensive overview of the known stability characteristics of this compound, recommended storage protocols, and general methodologies for its stability assessment.

Chemical Stability Profile

This compound is considered a moderately stable compound under recommended storage conditions.[1] However, its stability is influenced by several factors, including temperature, light, and the presence of acids, bases, and other reactive chemical species. The moderate steric bulk of the ethyl ester group is thought to contribute to a balance between reactivity and stability.[1]

Incompatible Materials and Conditions

To prevent degradation, this compound should be stored away from the following:

  • Strong Oxidizing Agents: These can react with the nitroalkane functionality.

  • Strong Reducing Agents: These can reduce the nitro group to an amino group, forming ethyl 3-aminopropanoate.[1]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the ester linkage.[1]

  • Heat: Elevated temperatures can lead to decomposition, releasing toxic fumes.[2]

  • Light: Photodegradation is a potential risk, necessitating protection from light sources.[1]

Degradation Pathways

The primary degradation pathways for this compound include hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to 3-nitropropanoic acid and ethanol.[1]

  • Thermal Decomposition: When heated to decomposition, the molecule is expected to break down, emitting toxic fumes of nitrogen oxides (NOx) and carbon oxides.[2]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

Factors Affecting this compound Stability cluster_chemical Chemical Factors cluster_physical Physical Factors Strong Acids Strong Acids Hydrolysis Hydrolysis Strong Acids->Hydrolysis Strong Bases Strong Bases Strong Bases->Hydrolysis Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation Reducing Agents Reducing Agents Reduction Reduction Reducing Agents->Reduction Heat Heat Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Light (UV/Visible) Light (UV/Visible) Photodegradation Photodegradation Light (UV/Visible)->Photodegradation This compound This compound Degradation Products Degradation Products This compound->Degradation Products leads to Hydrolysis->Degradation Products forms 3-nitropropanoic acid + ethanol Thermal Decomposition->Degradation Products forms NOx, COx Photodegradation->Degradation Products Oxidation->Degradation Products Reduction->Degradation Products forms ethyl 3-aminopropanoate

Caption: Factors leading to the degradation of this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.

ParameterRecommendationRationale
Temperature Refrigerate at 2°C to 8°C.To minimize thermal degradation and reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) if possible.To prevent oxidation.
Container Tightly sealed amber glass bottle.To protect from light and moisture.[1]
Location A cool, dry, and well-ventilated area away from incompatible materials.To ensure safety and stability.

Experimental Protocols for Stability Assessment

The following diagram outlines a general experimental workflow for stability testing.

General Workflow for Stability Assessment cluster_setup 1. Experimental Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare solutions of this compound in relevant solvents B Aliquot samples into appropriate containers (e.g., amber vials) A->B C Thermal Stress (e.g., 40°C, 60°C) B->C D Photostability (ICH Q1B guidelines) B->D E Hydrolytic Stress (pH 2, 7, 9) B->E F Oxidative Stress (e.g., H2O2) B->F G Withdraw samples at specified time points (t=0, 1, 2, 4 weeks...) C->G D->G E->G F->G H Perform HPLC-UV/MS analysis to quantify parent compound and detect degradants G->H I Characterize significant degradants using MS/MS, NMR H->I J Calculate degradation rates and determine degradation kinetics I->J K Propose degradation pathways J->K L Establish recommended storage conditions and re-test interval K->L

Caption: A generalized experimental workflow for chemical stability testing.

General Protocol for Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor the reaction.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature and protect from light.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound and/or a solution in a temperature-controlled oven (e.g., at 60°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and/or a solution to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Include a dark control sample stored under the same conditions.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples by a suitable, validated HPLC method to separate the parent compound from any degradation products.

    • Use a mass spectrometer to identify the mass of the degradation products to help elucidate their structures.

Conclusion

While this compound is stable under controlled conditions, it is susceptible to degradation by hydrolysis, heat, and light, and is incompatible with strong oxidizing and reducing agents. Adherence to the recommended storage conditions—refrigeration in a tightly sealed, light-resistant container—is paramount to preserving its quality. For critical applications, conducting forced degradation studies is advised to understand its stability profile in specific formulations and to develop appropriate analytical methods for quality control.

References

Ethyl 3-Nitropropanoate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 3-nitropropanoate is a versatile chemical intermediate whose value in organic synthesis and drug development cannot be overstated. Characterized by the presence of both an ester and a nitro functional group, it serves as a potent building block for a wide array of more complex molecules, particularly β-amino acids and their derivatives. This guide provides an in-depth examination of this compound, covering its chemical identity, physicochemical properties, synthesis, and purification. It further explores its chemical reactivity, synthetic utility, and specific applications in the development of pharmacologically active compounds. Detailed, field-tested protocols and safety guidelines are included to equip researchers, scientists, and drug development professionals with the knowledge to handle and utilize this compound effectively and safely.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound begins with its precise identity and physical characteristics. This compound is an organic compound that features an ethyl ester group and a terminal nitro group separated by an ethylene bridge.[1] Its formal IUPAC name is this compound.[1]

Key identifiers and properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3590-37-2[1]
Molecular Formula C₅H₉NO₄[1]
Molecular Weight 147.13 g/mol [1]
Boiling Point 223.3°C at 760 mmHg[1]
Density ~1.2 g/cm³[1]
Canonical SMILES CCOC(=O)CC--INVALID-LINK--[O-][1][2]
InChI Key IIJLLHGPEZBIIT-UHFFFAOYSA-N[1]

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through a Michael addition reaction. This conjugate addition involves the reaction of nitromethane with ethyl acrylate.[1] The reaction mechanism is initiated by the deprotonation of nitromethane, which generates a nucleophilic nitronate ion. This ion then attacks the β-carbon of the electron-deficient ethyl acrylate. A subsequent protonation step yields the final product.[1]

Optimized Laboratory-Scale Synthesis Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

  • Nitromethane (CH₃NO₂)

  • Ethyl acrylate (CH₂=CHCO₂Et)

  • A suitable base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or a phase-transfer catalyst like tetrabutylammonium bromide)[1]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[1]

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add nitromethane (1.2 equivalents) and anhydrous THF (approx. 5 mL per 1 g of ethyl acrylate).

  • Base Addition & Nitronate Formation: Cool the flask to 0°C using an ice bath. Slowly add the base (e.g., DBU, 0.1 equivalents) to the stirred solution. Causality: The base is catalytic and is required to deprotonate nitromethane, forming the reactive nitronate anion. Performing this at 0°C controls the exothermicity of the acid-base reaction.

  • Michael Addition: Add ethyl acrylate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 12-24 hours.[1] Causality: Slow addition of the electrophile (ethyl acrylate) prevents polymerization and other side reactions. The extended reaction time ensures complete conversion.

  • In-Process Check (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the ethyl acrylate spot has been consumed.

  • Quenching: Upon completion, cool the mixture back to 0°C and slowly add 1M HCl to neutralize the base and quench the reaction.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove the catalyst, unreacted nitromethane, and any formed salts. The bicarbonate wash ensures complete neutralization of the acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Column Chromatography): Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

SynthesisWorkflow Start Starting Materials (Nitromethane, Ethyl Acrylate) Reaction Michael Addition (Base Catalyst, THF, 0°C to RT) Start->Reaction 1. React TLC TLC Monitoring Reaction->TLC 2. Monitor TLC->Reaction Continue (If incomplete) Workup Aqueous Workup (HCl, NaHCO3, Brine) TLC->Workup 3. Quench & Extract (If complete) Drying Drying & Concentration (MgSO4, Rotovap) Workup->Drying 4. Isolate Purification Column Chromatography Drying->Purification 5. Purify Product Pure Ethyl 3-nitropropanoate Purification->Product 6. Characterize

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate primarily due to the reactivity of its nitro group, which can be thought of as a masked amino group.[1] This functionality allows for its use in a variety of powerful chemical transformations.

Key Reactions:

  • Reduction to β-Amino Esters: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation yields ethyl 3-aminopropanoate (a β-alanine derivative), a crucial building block for peptides, pharmaceuticals, and other bioactive molecules.[1] Common reducing agents for this purpose include catalytic hydrogenation (H₂/Pd-C), lithium aluminum hydride (LiAlH₄), or tin(II) chloride.

  • Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield 3-nitropropanoic acid.[1] This neurotoxin found in some plants and fungi is itself a subject of study and a precursor for other derivatives.[3][4]

  • Nucleophilic Substitution: The nitro group can, under specific conditions, be displaced in nucleophilic substitution reactions, though this is less common than reduction.[1]

The diagram below outlines the primary synthetic pathways originating from this compound.

ReactivityDiagram Main This compound Amine Ethyl 3-aminopropanoate (β-Alanine Ethyl Ester) Main->Amine Reduction (e.g., H₂, Pd/C) Acid 3-Nitropropanoic Acid Main->Acid Hydrolysis (H⁺ or OH⁻) Pharma Pharmaceuticals & Bioactive Molecules Amine->Pharma Peptide Coupling, Further Synthesis

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

The utility of this compound extends across various scientific domains, from organic synthesis to medicinal chemistry.

  • Precursor to Pharmaceuticals and Agrochemicals: Its primary role is as an intermediate in the synthesis of more complex molecules.[1] By providing a stable and reliable source of the β-aminopropanoate scaffold after reduction, it facilitates the construction of numerous drug candidates.

  • Medicinal Chemistry Research: Derivatives of 3-nitropropanoic acid are being explored for a range of therapeutic applications.[1][3] While 3-nitropropanoic acid itself is a mitochondrial toxin that inhibits succinate dehydrogenase,[1][4] its derivatives are investigated for potential anticonvulsant and other bioactivities.[1][3] The careful modification of the core structure is a key strategy in medicinal chemistry to enhance therapeutic effects while mitigating toxicity.

  • Biocatalysis and Bioremediation: The compound serves as a substrate for enzymes involved in nitroalkane metabolism, such as nitronate monooxygenases. This makes it a useful tool for studying these enzymatic pathways and for potential applications in the bioremediation of environments contaminated with nitroalkanes.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are critical to ensure laboratory safety.

  • Hazard Identification: While specific GHS classifications can vary by supplier, related nitroalkanes and esters may cause skin and eye irritation.[5] It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before use.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[5]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis via Michael addition and, more importantly, the facile conversion of its nitro group into a primary amine, provide a reliable pathway to valuable β-amino acid derivatives. This strategic role makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to leverage its full potential in their scientific endeavors.

References

Key functional groups in Ethyl 3-nitropropanoate and their reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Functional Groups and Reactivity of Ethyl 3-nitropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 3590-37-2) is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery.[1] Possessing both an ester and an aliphatic nitro group, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the key functional groups in this compound, its physicochemical properties, spectroscopic signature, and characteristic reactivity. Detailed experimental protocols for its synthesis and key transformations are provided, alongside graphical visualizations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior.

Molecular Structure and Functional Groups

This compound features a linear ethyl ester moiety and a terminal nitro group.[1] This unique combination of two distinct functional groups is central to its reactivity, allowing for selective transformations at either site.

  • The Ester Group (-COOCH₂CH₃): As a derivative of a carboxylic acid, the ester group is relatively stable but can undergo nucleophilic acyl substitution reactions.[3] Its reactivity is primarily centered on the electrophilic carbonyl carbon.

  • The Nitro Group (-NO₂): The aliphatic nitro group is a strong electron-withdrawing group, which significantly influences the molecule's overall reactivity.[1] It can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many bioactive compounds.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3590-37-2[1]
Molecular Formula C₅H₉NO₄[1]
Molecular Weight 147.13 g/mol [1]
Boiling Point 223.3°C at 760 mmHg[1]
Density ~1.2 g/cm³[1]
SMILES CCOC(=O)CCN+[O-][1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference
¹H NMR δ 1.3 ppm (triplet, CH₃CH₂), δ 4.2 ppm (quartet, OCH₂), δ 4.5–5.0 ppm (multiplet, NO₂CH₂CH₂)
¹³C NMR Data not explicitly found in search results.
Infrared (IR) Spectroscopy ~1730 cm⁻¹ (Ester C=O stretch), ~1550 cm⁻¹ (NO₂ asymmetric stretch)
Mass Spectrometry (GC-MS) Data available, specific fragmentation patterns can be found in spectral databases.[4]

Synthesis of this compound

The most common and efficient method for preparing this compound is through a Michael addition reaction between nitromethane and ethyl acrylate.[5]

Synthesis_Ethyl_3_nitropropanoate cluster_reactants Reactants reagent1 Nitromethane (CH₃NO₂) reaction_point reagent1->reaction_point reagent2 Ethyl Acrylate reagent2->reaction_point product This compound catalyst Base Catalyst (e.g., K₂CO₃) catalyst->reaction_point Michael Addition reaction_point->product + Ester_Hydrolysis cluster_mechanism Base-Catalyzed Hydrolysis (Saponification) start This compound intermediate Tetrahedral Intermediate start->intermediate + OH⁻ product_acid 3-Nitropropanoic Acid intermediate->product_acid - EtO⁻ product_alcohol Ethanol product_acid->product_alcohol + H₂O Experimental_Workflow step1 Step 1: Reaction Setup Dissolve this compound in Ethanol. Add SnCl₂·2H₂O solution. step2 Step 2: Reflux Heat the mixture under reflux for 3-4 hours. Monitor reaction completion by TLC. step1->step2 step3 Step 3: Work-up Cool the reaction. Neutralize with aq. NaHCO₃. Filter the tin salts. step2->step3 step4 Step 4: Extraction & Purification Extract the aqueous layer with Ethyl Acetate. Dry the organic layer (Na₂SO₄). Evaporate solvent. Purify by distillation or chromatography. step3->step4 product Product: Ethyl 3-aminopropanoate step4->product

References

The Ubiquitous Toxin: A Technical Guide to the Natural Occurrence and Analysis of 3-Nitropropionic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropionic acid (3-NPA) is a potent, naturally occurring neurotoxin found across kingdoms, from fungi to plants. Its significance in the scientific community is twofold: it represents a potential threat to human and animal health through food and feed contamination, and it serves as a critical tool in neuroscience research to model neurodegenerative diseases, most notably Huntington's disease.[1][2] This technical guide provides an in-depth overview of the natural sources of 3-NPA and its derivatives, quantitative data on their occurrence, detailed experimental protocols for their analysis, and an elucidation of the key signaling pathways involved in 3-NPA-induced toxicity.

Natural Occurrence of 3-Nitropropionic Acid and Its Derivatives

3-NPA and its derivatives are not uniformly distributed in nature. They are primarily found in specific families of leguminous plants and are also produced by a variety of fungal species. In plants, 3-NPA is often present as glucose esters, a detoxification mechanism for the plant itself.[3] In contrast, fungi typically produce the free acid form.[3]

Occurrence in the Plant Kingdom

The Fabaceae (legume) family is the principal plant source of 3-NPA and its derivatives.[3] Several genera are known to accumulate these compounds, often in concentrations high enough to cause toxicity in grazing livestock.[4] Notable plant genera include:

  • Astragalus (Milkvetch): Many species within this large genus are known to produce 3-NPA and its precursor, 3-nitropropanol (miserotoxin).[4][5]

  • Indigofera (Indigo): Species such as Indigofera spicata are well-documented sources of 3-NPA.[6]

  • Coronilla, Securigera, and Lotus: These genera also contain species that produce 3-NPA. For instance, Securigera varia (crown vetch) can contain high concentrations of the toxin.[3]

Occurrence in the Fungal Kingdom

Several genera of fungi, including common food contaminants and fermentation organisms, are capable of producing 3-NPA.[7][8] This poses a risk of mycotoxicosis in humans and animals. Key fungal producers include:

  • Aspergillus: Species such as Aspergillus flavus and Aspergillus oryzae (used in the production of sake, miso, and soy sauce) are known to produce 3-NPA.[7][8]

  • Penicillium: Various species within this genus have been identified as 3-NPA producers.

  • Arthrinium: This genus is infamously associated with "mildewed sugarcane poisoning" in China, where consumption of sugarcane contaminated with Arthrinium species has led to severe neurotoxicity and fatalities.[1]

  • Diaporthe: The endophytic fungus Diaporthe citri has also been shown to produce 3-NPA.[9]

Quantitative Data on 3-NPA and Derivative Concentrations

The concentration of 3-NPA and its derivatives can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed. The following tables summarize available quantitative data.

Plant SpeciesCompoundConcentrationSource MaterialReference
Securigera varia3-NPA0.5–1.0 g/100 gAerial parts and roots[3]
Lotus corniculatus3-NPA< 0.2 mg/100 g (below LOQ of 25 ng/ml)Plant material[3]
Anthyllis vulneraria3-NPAComparable to S. varia in one samplePlant material[3]
Astragalus canadensis3-NPA and 3-NitropropanolSpiking levels of 100, 400, and 1000 ng/mg used for recovery studiesFreeze-dried plant[5]
Indigofera spicataIndospicine1310 mg/kgPlant material[10]
Fungal SpeciesCompoundConcentrationCulture ConditionsReference
Arthrinium sacchari3-NPAUp to 1.7 mg/mlStationary culture at 24°C for 2 weeks[11]
Aspergillus oryzae3-NPA~4 mg/LNakamura medium, 6 days of culturing[12]
Diaporthe citri3-NPAYield of ~80% of 3-NPA per mg of extractInitial pH of 7.0 for 22 days[9]

Experimental Protocols

Accurate detection and quantification of 3-NPA and its derivatives are crucial for food safety, toxicological studies, and research applications. Below are detailed methodologies for key experiments.

Extraction and Quantification of 3-NPA from Plant Material using UPLC-MS/MS

This protocol is adapted from methods described for the analysis of 3-NPA in Fabaceae plants and other poisoning samples.[3][13][14]

1. Sample Preparation:

  • Freeze-dry plant material to a constant weight.
  • Grind the dried material into a fine powder.

2. Extraction:

  • Weigh 100 mg of the powdered sample into a centrifuge tube.
  • Add 10 ml of acetonitrile.
  • Extract using an ultrasonic bath for 30 minutes.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Collect the supernatant.

3. Cleanup (for complex matrices):

  • Pass the supernatant through a primary secondary amine (PSA) solid-phase extraction (SPE) column to remove interfering compounds.
  • Elute the 3-NPA with a solution of 10% ammonia in methanol (10:90, v/v).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of water containing 0.4% formic acid.

4. UPLC-MS/MS Analysis:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm).[13]
  • Mobile Phase: A gradient of acetonitrile and water.
  • Ionization Mode: Electrospray ionization (ESI) in negative mode.
  • Detection: Multiple reaction monitoring (MRM) of the transition from the precursor ion to a specific product ion of 3-NPA.
  • Quantification: Use an external standard calibration curve prepared with a matrix-matched standard.

Extraction and Quantification of 3-NPA from Fungal Cultures

This protocol is based on methods for analyzing 3-NPA in Aspergillus oryzae cultures.[12][15]

1. Culture Preparation:

  • Grow the fungal strain in a suitable liquid medium (e.g., Nakamura medium) under optimal conditions for 3-NPA production (e.g., stationary culture at 24°C).[11][12]

2. Extraction:

  • Separate the fungal mycelium from the culture medium by filtration or centrifugation.
  • To the culture medium, add an equal volume of ethyl acetate and mix vigorously.
  • Separate the ethyl acetate layer (containing 3-NPA).
  • Repeat the extraction twice more.
  • Pool the ethyl acetate extracts and evaporate to dryness.
  • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

3. HPLC-UV Analysis:

  • Column: Hypersil C18 column.[15]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.02 M KH2PO4 buffer (pH 3.0) (e.g., 1:3, v/v).[15]
  • Detection: UV detector at 210 nm.
  • Quantification: Use an external standard calibration curve of 3-NPA.

Succinate Dehydrogenase (SDH) Inhibition Assay using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is largely dependent on SDH activity.[1][16]

1. Cell Culture:

  • Plate cells (e.g., PC12 or CHO cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[16][17]

2. Treatment:

  • Expose the cells to varying concentrations of 3-NPA for a predetermined period (e.g., 24 hours). Include a vehicle control (medium without 3-NPA).

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml.
  • Incubate the plate at 37°C for 3-4 hours to allow for the reduction of MTT to formazan crystals by mitochondrial dehydrogenases.
  • Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of SDH inhibition for each 3-NPA concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 3-NPA Toxicity

3-NPA exerts its toxic effects primarily through the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.[1][2] This "suicide" inhibition leads to a cascade of detrimental downstream events.[1]

G cluster_0 Mitochondrial Respiration NPA 3-Nitropropionic Acid SDH Succinate Dehydrogenase (Complex II) NPA->SDH Irreversible Inhibition ETC Electron Transport Chain Krebs Krebs Cycle ATP ATP Depletion SDH->ATP Inhibition of Electron Flow ROS Increased ROS Production (Oxidative Stress) SDH->ROS Electron Leakage Excitotoxicity Excitotoxicity (NMDA Receptor Activation) ATP->Excitotoxicity Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis Excitotoxicity->Necrosis CellDeath Neuronal Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Signaling pathway of 3-NPA-induced neurotoxicity.

Experimental Workflow for 3-NPA Analysis from Natural Sources

The general workflow for the analysis of 3-NPA from plant or fungal sources involves several key steps, from sample collection to final quantification.

G Start Sample Collection (Plant or Fungal Material) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Extraction (e.g., Acetonitrile, Ethyl Acetate) Prep->Extract Clean Cleanup (e.g., SPE) Extract->Clean Analysis Instrumental Analysis (HPLC-UV or UPLC-MS/MS) Clean->Analysis Quant Quantification (Calibration Curve) Analysis->Quant End Data Reporting Quant->End

References

The Pivotal Role of the Nitro Group in the Reactivity of Ethyl 3-nitropropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate is a versatile bifunctional organic compound that serves as a valuable intermediate in a wide array of synthetic transformations.[1] Its chemical behavior and utility are fundamentally governed by the presence of the nitro group (-NO₂), a powerful electron-withdrawing moiety. This technical guide provides an in-depth analysis of the role of the nitro group in dictating the reactivity of this compound, offering insights into its electronic effects, influence on proton acidity, and participation in key chemical reactions. This document is intended to be a comprehensive resource, complete with detailed experimental protocols, tabulated data for easy comparison, and graphical representations of reaction pathways to facilitate a deeper understanding of its chemical personality.

The Electronic Influence of the Nitro Group

The reactivity of this compound is intrinsically linked to the potent electron-withdrawing nature of the nitro group.[2][3] This influence is exerted through two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the adjacent carbon atoms through the sigma (σ) bond framework. This effect polarizes the molecule, rendering the carbon atoms in the vicinity of the nitro group electron-deficient.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the rest of the molecule through its pi (π) system. This delocalization further decreases the electron density on the attached carbon chain.

Together, these electron-withdrawing properties are the cornerstone of the unique reactivity of nitroalkanes, including this compound.[3][4][5]

Acidity of the α-Protons

A direct consequence of the strong electron-withdrawing character of the nitro group is the enhanced acidity of the protons on the carbon atom alpha (α) to it.[2][3] Deprotonation of the α-carbon results in the formation of a resonance-stabilized carbanion, known as a nitronate ion. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, significantly stabilizing the conjugate base and thus increasing the acidity of the α-protons.[6][7]

This heightened acidity is a key feature of nitroalkanes and is fundamental to many of their characteristic reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 3590-37-2
Molecular Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol [1]
Boiling Point 223.3 ± 23.0 °C at 760 mmHg[1][8]
Density ~1.2 g/cm³[1]
Appearance Not specified, typically a liquid
Solubility Soluble in many organic solvents

Table 2: Comparison of α-Proton Acidity (pKa values)

CompoundpKa
Ethane (alkane)~50
Acetone (ketone)~19-21[7]
Ethyl acetate (ester)~23-25[7]
Nitromethane (nitroalkane) ~10.2

Key Synthetic Transformations

The electronic properties conferred by the nitro group enable this compound and its precursors to participate in several important synthetic reactions.

Michael Addition: Synthesis of this compound

One of the primary methods for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of a nitronate anion, typically from nitromethane, to an α,β-unsaturated ester like ethyl acrylate.[1] The nitro group is crucial for this reaction as it acidifies the protons of nitromethane, allowing for the formation of the nucleophilic nitronate ion in the presence of a base.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitromethane Nitromethane Nitronate Nitronate Ion Nitromethane->Nitronate Base EthylAcrylate Ethyl Acrylate Enolate Enolate Intermediate EthylAcrylate->Enolate Nitronate->Enolate + Ethyl Acrylate(Nucleophilic Attack) Product This compound Enolate->Product Protonation

Caption: Synthesis of this compound via Michael Addition.

Table 3: Synthesis of this compound via Michael Addition - Reaction Parameters [1]

ParameterCondition
Reactants Nitromethane, Ethyl Acrylate
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Solvent Tetrahydrofuran (THF) or Dichloromethane
Temperature 25–40°C
Yield Up to 82%

Experimental Protocol: Michael Addition for this compound Synthesis [1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acrylate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent such as THF or dichloromethane.

  • Addition of Nitromethane: Slowly add nitromethane to the solution.

  • Base Addition: Add a suitable base (e.g., a catalytic amount of a strong base) to generate the nitronate ion.

  • Reaction: Stir the mixture at a controlled temperature, typically between 25-40°C, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a dilute acid solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure this compound.

The Nef Reaction: Conversion to a Carbonyl Group

The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively.[9][10] This reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed under strongly acidic conditions.[10][11] For this compound, the Nef reaction would convert the nitromethylene group into a formyl group, yielding an aldehyde. This reaction highlights the "umpolung" or polarity reversal of the α-carbon, which behaves as an acyl anion equivalent.[9]

Nef_Reaction Nitroalkane This compound Nitronate Nitronate Salt Nitroalkane->Nitronate Base NitronicAcid Nitronic Acid Nitronate->NitronicAcid H+ Iminium Iminium Ion NitronicAcid->Iminium H+ Intermediate5 1-Nitroso-alkanol Iminium->Intermediate5 + H2O, -H+ Carbonyl Corresponding Aldehyde Intermediate5->Carbonyl Rearrangement & Hydrolysis

Caption: General Mechanism of the Nef Reaction.

Experimental Protocol: General Nef Reaction [10][11]

  • Nitronate Salt Formation: Dissolve the nitroalkane (e.g., this compound) in a suitable solvent and treat it with a strong base (e.g., sodium hydroxide) to form the corresponding nitronate salt.

  • Acid Hydrolysis: Slowly add the solution of the nitronate salt to a vigorously stirred, cold, strong aqueous acid (e.g., sulfuric acid, pH < 1).

  • Reaction: Allow the reaction to proceed at a low temperature, monitoring for the formation of the carbonyl compound.

  • Workup and Isolation: Neutralize the reaction mixture carefully with a base. Extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. Purify the resulting aldehyde or ketone by distillation or chromatography.

Reduction of the Nitro Group: Access to Amines

One of the most synthetically valuable transformations of the nitro group is its reduction to a primary amine.[1][3] This reaction provides a direct route to amino acids and other nitrogen-containing compounds. In the case of this compound, reduction of the nitro group yields ethyl 3-aminopropanoate, a useful building block in medicinal chemistry and materials science.

Caption: Reduction of this compound to Ethyl 3-aminopropanoate.

Table 4: Common Reducing Agents for the Conversion of Nitro to Amino Groups

Reducing AgentConditionsNotes
Catalytic Hydrogenation (H₂, Pd/C) Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., ethanol, ethyl acetate)A clean and efficient method.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workupA powerful reducing agent, but less selective.[1]
Tin(II) Chloride (SnCl₂) Concentrated HCl, ethanolA classic method for nitro group reduction.
Zinc or Iron metal in Acid Zn or Fe powder, acetic acid or HClA cost-effective method often used in industrial settings.[12]

Experimental Protocol: Reduction of this compound with Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add this compound dissolved in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-aminopropanoate, which can be further purified if necessary.

Summary of Reactivity

The nitro group in this compound is the central determinant of its chemical reactivity, providing multiple avenues for synthetic transformations.

Summary_Reactivity cluster_reactions Key Reactions cluster_products Products main This compound Nef Nef Reaction main->Nef 1. Base 2. Acid Reduction Reduction main->Reduction Michael Michael Acceptor Precursor (via Nitromethane) Michael->main Aldehyde Aldehyde Nef->Aldehyde Amine Amine Reduction->Amine Base Base Base->Michael Acid Acid ReducingAgent Reducing Agent ReducingAgent->Reduction

Caption: Key Reactivities of this compound.

Conclusion

The nitro group in this compound is far more than a simple functional group; it is a powerful controller of the molecule's reactivity. Its strong electron-withdrawing nature acidifies the α-protons, making the molecule a potent nucleophile precursor for reactions like the Michael addition. Furthermore, the nitro group itself can be transformed through reactions such as the Nef reaction to yield carbonyl compounds or reduced to form valuable primary amines. This diverse reactivity makes this compound a highly valuable and versatile building block in modern organic synthesis, with applications spanning the development of pharmaceuticals, agrochemicals, and novel materials.[1] A thorough understanding of the role of the nitro group is therefore essential for any scientist seeking to exploit the full synthetic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of ethyl 3-nitropropanoate, a valuable building block in organic synthesis. The primary method described is the Michael addition of nitromethane to ethyl acrylate. This reaction is a classic example of carbon-carbon bond formation and is widely used in the synthesis of various pharmaceutical intermediates and other fine chemicals. These notes offer a comprehensive guide, including reaction parameters, detailed experimental procedures, and data presentation to ensure reproducibility and aid in further research and development.

Introduction

This compound is a key intermediate in organic synthesis due to the versatility of the nitro group, which can be transformed into a variety of other functional groups, such as amines, ketones, or carboxylic acids. The synthesis of this compound is typically achieved through the conjugate addition (Michael reaction) of nitromethane to an α,β-unsaturated ester, ethyl acrylate. The reaction is generally base-catalyzed, with the choice of base and solvent significantly influencing the reaction rate and yield. This document outlines a reliable protocol for this synthesis and presents data on various catalytic systems.

Chemical Reaction

The synthesis proceeds via the Michael addition of the nitronate ion, formed by the deprotonation of nitromethane by a base, to the β-carbon of ethyl acrylate. Subsequent protonation yields the desired product, this compound.

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound under various reaction conditions, providing a comparative overview of different catalytic systems and their efficiencies.

Catalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Reference
DBU (cat.)None (Neat)70-75 (Microwave)30 min69[1]
Cs₂CO₃/CuCNDichloromethane30-32Not SpecifiedGood[2]
NaOHWater/DichloromethaneRoom Temp1 hLow (for methyl acrylate)[3]
Sodium MethoxideMethanolNot SpecifiedNot SpecifiedBetter than NaOH (for methyl acrylate)[3]

Note: The yields reported are for the isolated product after purification. The reaction using DBU also reported a 10% yield of a double addition product.[1] Protic solvents like water and methanol were found to be unsuitable for the Cs₂CO₃/CuCN catalyzed reaction.[2]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst under microwave irradiation, adapted from a similar procedure for the synthesis of the corresponding methyl ester.[1]

Materials and Equipment
  • Nitromethane (reagent grade)

  • Ethyl acrylate (reagent grade, freshly distilled to remove inhibitors)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM, anhydrous)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Silica gel (for column chromatography, 200-300 mesh)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a microwave-safe reaction vessel, combine ethyl acrylate (1.0 g, 10 mmol) and nitromethane (1.53 g, 25 mmol).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.076 g, 0.5 mol%).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 70-75 °C with a power of 25 Watts for 30 minutes.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove excess nitromethane.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (monitor by TLC).

  • Isolation and Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless liquid. Characterize the product using spectroscopic methods.

    • IR (Infrared Spectroscopy): Expect strong absorbance around 1730 cm⁻¹ (C=O, ester) and 1550 cm⁻¹ (NO₂, asymmetric stretch).[2]

    • GC-MS (Gas Chromatography-Mass Spectrometry): The molecular ion peak should be observed at m/z = 147.[2]

Visualizations

Reaction Pathway

The following diagram illustrates the base-catalyzed Michael addition of nitromethane to ethyl acrylate.

reaction_pathway Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Ion (⁻CH₂NO₂) Nitromethane->Nitronate + Base EthylAcrylate Ethyl Acrylate (CH₂=CHCO₂Et) Enolate Enolate Intermediate EthylAcrylate->Enolate Base Base (e.g., DBU) Nitronate->Enolate + Ethyl Acrylate Product This compound (O₂NCH₂CH₂CO₂Et) Enolate->Product + H⁺ (from solvent/workup)

Caption: Michael addition pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the synthesis and purification of this compound.

experimental_workflow Start Start Mixing Mix Nitromethane and Ethyl Acrylate Start->Mixing Catalyst Add DBU Catalyst Mixing->Catalyst Reaction Microwave Irradiation (70-75°C, 30 min) Catalyst->Reaction Concentration Concentrate under Reduced Pressure Reaction->Concentration Purification Purify by Column Chromatography Concentration->Purification Isolation Isolate Pure Product Purification->Isolation Characterization Characterize (IR, GC-MS) Isolation->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Ethyl 3-nitropropanoate via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of various biologically active molecules, including β-amino acids and other complex nitrogen-containing compounds. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a straightforward and efficient method for the synthesis of this compound. This application note provides detailed protocols for the synthesis of this compound via the Michael addition of nitromethane to ethyl acrylate, targeting researchers in organic synthesis and drug development.

Reaction Principle

The synthesis proceeds via a base-catalyzed Michael addition. A base abstracts a proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the β-carbon of the electron-deficient ethyl acrylate. Subsequent protonation of the resulting enolate yields the final product, this compound. The reaction is influenced by several factors including the choice of catalyst, solvent, and temperature.[1]

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound: a conventional base-catalyzed method and a microwave-assisted approach.

Protocol 1: Base-Catalyzed Michael Addition under Biphasic Conditions

This protocol describes a standard laboratory procedure using sodium hydroxide as the catalyst in a biphasic water-dichloromethane system. This method facilitates product isolation as the organic product preferentially partitions into the organic phase.[2]

Materials:

  • Nitromethane

  • Ethyl acrylate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium chloride (NaCl)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 0.025M aqueous solution of sodium hydroxide.

  • Addition of Reactants: To the NaOH solution, add an equal volume of dichloromethane. To this biphasic mixture, add nitromethane followed by the dropwise addition of ethyl acrylate while stirring vigorously at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Saturate the aqueous phase with sodium chloride to reduce the solubility of the organic product in the aqueous layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/diethyl ether (e.g., starting from 9:1, then 8:2, 7:3, and 5:5) as the eluent to afford pure this compound.[2]

Protocol 2: Microwave-Assisted Synthesis using DBU

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organic base catalyst under microwave irradiation, which can significantly reduce the reaction time.

Materials:

  • Nitromethane

  • Ethyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine nitromethane (2.5 equivalents), ethyl acrylate (1 equivalent), and a catalytic amount of DBU (e.g., 0.05 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 70-75 °C with a power of 25 Watts for 30 minutes.

  • Cooling: After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

  • Purification: Directly purify the crude reaction mixture by column chromatography on silica gel using a hexane-ethyl acetate mixture (e.g., 95:5) as the eluent to isolate this compound.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes yields obtained under various catalytic systems. Note that the data for methyl acrylate is included as a close analogue to ethyl acrylate, demonstrating the effect of different bases.

Michael DonorMichael AcceptorCatalyst/BaseSolventTemperatureTimeYield (%)Reference
NitromethaneEthyl AcrylatePhase-Transfer CatalystDichloromethane/THF25-40°C-up to 82[1]
NitromethaneMethyl AcrylateNaOH (0.025M)WaterRoom Temp.-18[2]
NitromethaneMethyl AcrylateEtO⁻/EtOHEthanolRoom Temp.-32[2]
NitromethaneMethyl AcrylateMeO⁻/MeOHMethanolRoom Temp.-66[2]
NitromethaneMethyl AcrylateDBUNitromethane70-75°C0.5 h69 (mono-adduct)[3]

Visualizations

Michael Addition Reaction Workflow

The following diagram illustrates the general experimental workflow for the base-catalyzed Michael addition synthesis of this compound.

Workflow Experimental Workflow for this compound Synthesis A Reactant Mixing (Nitromethane, Ethyl Acrylate, Catalyst, Solvent) B Reaction (Stirring at specified temperature) A->B C Reaction Workup (Quenching, Phase Separation) B->C D Extraction (with organic solvent) C->D E Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Michael Addition

This diagram outlines the mechanistic steps of the base-catalyzed Michael addition of nitromethane to ethyl acrylate.

Mechanism Mechanism of Michael Addition cluster_reactants Reactants cluster_intermediates Intermediates Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion ([CH2NO2]-) EthylAcrylate Ethyl Acrylate Enolate Enolate Intermediate Base Base (B:) Base->Nitromethane Deprotonation Nitronate->EthylAcrylate Nucleophilic Attack Product This compound Enolate->Product Protonation (from HB)

Caption: Mechanism of the base-catalyzed Michael addition reaction.

References

Application Notes and Protocols: Esterification of 3-Nitropropanoic Acid to Produce Ethyl 3-Nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate is a valuable building block in organic synthesis, serving as a precursor to various functionalized molecules. Its structure incorporates both a reactive nitro group and an ester moiety, making it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3-Nitropropanoic acid (3-NPA) and its derivatives, including this compound, have garnered significant research interest due to their diverse biological activities, which span from neurotoxic to antimicrobial properties.[1] The esterification of 3-nitropropanoic acid to its ethyl ester is a fundamental transformation that enhances its utility in subsequent synthetic steps. This document provides detailed protocols for the synthesis of this compound via Fischer esterification and an alternative method, along with relevant data and applications.

Methods of Synthesis

There are several synthetic routes to obtain this compound. The most common methods include:

  • Direct Fischer Esterification of 3-Nitropropanoic Acid: This classic method involves the reaction of 3-nitropropanoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[2][3][4]

  • Nucleophilic Substitution of Ethyl 3-Bromopropanoate: This two-step approach begins with the esterification of 3-bromopropanoic acid to its ethyl ester, followed by a nucleophilic substitution reaction with a nitrite salt, such as sodium nitrite, to introduce the nitro group.[5]

This document will primarily focus on the detailed protocol for the Direct Fischer Esterification method due to its atom economy and straightforward procedure.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3590-37-2[5]
Molecular Formula C₅H₉NO₄[5]
Molecular Weight 147.13 g/mol [5]
Appearance Yellowish liquid[5]
Boiling Point 223.3 °C at 760 mmHg[5]
Density ~1.2 g/cm³[5]

Table 2: Summary of a Synthetic Protocol for this compound via Nucleophilic Substitution

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Ethyl 3-bromopropanoateSodium Nitrite (NaNO₂)DMSONot SpecifiedRoom Temperature73%[5]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Nitropropanoic Acid

This protocol describes the synthesis of this compound by the direct acid-catalyzed esterification of 3-nitropropanoic acid with ethanol.

Materials:

  • 3-Nitropropanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitropropanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of ethanol (78 °C). Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst; caution, CO₂ evolution!), and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ = 4.66 (t, 2H, J = 6.0 Hz), 4.18-4.23 (m, 2H, J = 7.2 Hz), 3.06 (t, 2H, J = 6.0 Hz), 1.25 (t, 3H, J = 7.2 Hz).[5]

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 3-Nitropropanoic Acid + Ethanol (excess) catalyst H₂SO₄ (cat.) reflux Reflux (4-6 hours) catalyst->reflux evaporation Remove Excess Ethanol (Rotary Evaporator) reflux->evaporation extraction Dissolve in Ethyl Acetate evaporation->extraction washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine extraction->washing drying Dry over Na₂SO₄ washing->drying filtration Filter Drying Agent drying->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration chromatography Column Chromatography (Optional) concentration->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The Fischer esterification is an equilibrium-controlled reaction. The following diagram illustrates the key relationships to maximize product yield.

Fischer_Esterification_Equilibrium cluster_driving_equilibrium Driving Equilibrium Towards Products reactants Carboxylic Acid + Alcohol products Ester + Water reactants->products Esterification (H⁺ catalyst) products->reactants Hydrolysis (H⁺ catalyst) excess_alcohol Use Excess Alcohol excess_alcohol->products Shifts equilibrium right remove_water Remove Water remove_water->products Shifts equilibrium right

Caption: Factors influencing the Fischer esterification equilibrium.

Applications in Research and Development

This compound is a versatile intermediate with several applications in scientific research:

  • Organic Synthesis: It serves as a key precursor in the synthesis of various pharmaceuticals and agrochemicals.[6] The nitro group can be readily reduced to an amine, providing access to β-amino esters, which are important structural motifs in many biologically active compounds.

  • Biocatalysis: This compound is utilized as a substrate for nitronate monooxygenases, which are enzymes involved in the metabolic pathways of nitroalkanes.

  • Medicinal Chemistry: Derivatives of this compound are being explored for their potential therapeutic applications. The parent compound, 3-nitropropanoic acid, is a known irreversible inhibitor of succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain. This property has led to its use in models of neurodegenerative diseases like Huntington's disease.[1]

Conclusion

The direct Fischer esterification of 3-nitropropanoic acid provides a straightforward and efficient method for the synthesis of this compound. The protocol outlined in this document, along with the provided data, offers a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this compound as a synthetic intermediate underscores its importance in the creation of novel and complex molecules. Proper adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.

References

The Versatility of Ethyl 3-Nitropropanoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-nitropropanoate is a valuable and versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic ester and a nitro group that can be transformed into a variety of functionalities, makes it an attractive precursor for the synthesis of a wide range of target molecules, including β-amino acids, complex heterocyclic systems, and valuable intermediates for the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Synthesis of this compound

This compound is commonly synthesized via a Michael addition of nitromethane to ethyl acrylate. This reaction is typically catalyzed by a base and can be optimized to achieve high yields.

Experimental Protocol: Synthesis of this compound

To a stirred solution of nitromethane (1.0 equiv.) and ethyl acrylate (1.2 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide is added. The reaction mixture is stirred at a controlled temperature, typically between 25-40°C, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a dilute acid solution and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.

CatalystSolventTemperature (°C)Yield (%)Reference
Tetrabutylammonium bromideTHF25-4082[1]
Sulfuric Acid (in esterification of 3-nitropropanoic acid)EthanolReflux>85[1]

Reaction Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Nitromethane Nitromethane MichaelAddition Michael Addition Nitromethane->MichaelAddition EthylAcrylate Ethyl Acrylate EthylAcrylate->MichaelAddition Catalyst Base Catalyst (e.g., Tetrabutylammonium bromide) Catalyst->MichaelAddition Solvent Solvent (e.g., THF) Solvent->MichaelAddition Temperature 25-40°C Temperature->MichaelAddition Product This compound MichaelAddition->Product

Caption: Michael addition for this compound synthesis.

Reduction to β-Amino Acids: Synthesis of Ethyl 3-Aminopropanoate

One of the most significant applications of this compound is its reduction to ethyl 3-aminopropanoate, a valuable β-amino acid ester. This transformation is a key step in the synthesis of various pharmaceuticals and natural products. The reduction can be achieved using several methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Experimental Protocol: Reduction of this compound using H₂/Pd-C

In a pressure vessel, this compound (1.0 equiv.) is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 atm). The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, or the reaction is deemed complete by TLC or GC-MS analysis. After depressurization and purging with nitrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield ethyl 3-aminopropanoate, which can be further purified if necessary.

Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a versatile and effective reducing agent for nitro groups, particularly in laboratory-scale synthesis.

Experimental Protocol: Reduction of this compound using SnCl₂

To a stirred solution of this compound (1.0 equiv.) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equiv.) is added portion-wise. The reaction mixture is then heated to reflux for several hours, with progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and a saturated solution of sodium bicarbonate is added to neutralize the mixture and precipitate tin salts. The resulting suspension is filtered through Celite®, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 3-aminopropanoate.

ReagentSolventTemperatureYield (%)Reference
H₂/Pd-CMethanol/HClRoom Temperature67
SnCl₂·2H₂OEthanolRefluxNot specified[2][3][4]

Workflow for the Reduction of this compound

G cluster_pdc Catalytic Hydrogenation cluster_sncl2 Metal-mediated Reduction Start This compound Reagent1 H₂ / Pd-C Start->Reagent1 Reagent2 SnCl₂·2H₂O Start->Reagent2 Product Ethyl 3-Aminopropanoate Reagent1->Product Solvent1 Ethanol or Methanol Temp1 Room Temperature Reagent2->Product Solvent2 Ethanol Temp2 Reflux

Caption: Reduction of this compound to its amino ester.

Michael Addition Reactions

The α-protons of this compound are acidic and can be deprotonated by a base to form a nitronate anion. This nucleophile can then participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds and highly functionalized products.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone

To a solution of this compound (1.1 equiv.) and an α,β-unsaturated ketone (1.0 equiv.) in a suitable solvent like THF, a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at 0°C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding Michael adduct.

Michael AcceptorCatalystSolventYield (%)Reference
ChalconeTriscinchonine-based PTCToluene/H₂OHigh[5]
NitrostyrenesTs-DPENTolueneup to 92:8 er[6]

General Scheme for Michael Addition

G cluster_reactants Reactants Nitroester This compound Addition Michael Addition Nitroester->Addition Acceptor α,β-Unsaturated Carbonyl Compound Acceptor->Addition Base Base Base->Addition Adduct Michael Adduct Addition->Adduct

Caption: Michael addition using this compound.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, including pyrrolidines and β-lactams. These scaffolds are prevalent in many biologically active molecules.

Synthesis of Substituted Pyrrolidines

Substituted pyrrolidines can be synthesized from this compound through multi-step sequences often involving Michael addition followed by reductive cyclization or via [3+2] cycloaddition reactions.

Experimental Protocol: Synthesis of a Functionalized Pyrrolidine (Illustrative)

Step 1: Michael Addition: A Michael addition is performed between this compound and a suitable Michael acceptor (e.g., an α,β-unsaturated ester) as described in Section 3.

Step 2: Reductive Cyclization: The resulting Michael adduct is subjected to reduction of the nitro group (as described in Section 2). The resulting amino group can then undergo spontaneous or induced intramolecular cyclization to form the pyrrolidinone ring. The ester can be hydrolyzed and the resulting carboxylic acid can be used for further modifications.

Synthesis of β-Lactams

While less common, this compound can be envisioned as a precursor for β-lactams. The synthesis would likely involve the reduction of the nitro group to an amine, followed by a Staudinger-type [2+2] cycloaddition with a ketene, or other cyclization strategies.

Conceptual Pathway: Synthesis of a β-Lactam

Step 1: Reduction: this compound is reduced to ethyl 3-aminopropanoate as detailed in Section 2.

Step 2: Imine Formation: The resulting amine is condensed with an aldehyde or ketone to form an imine.

Step 3: [2+2] Cycloaddition: The imine is then reacted with a ketene (generated in situ from an acyl chloride and a base) in a Staudinger cycloaddition to furnish the β-lactam ring.[1][7][8]

Logical Flow for Heterocycle Synthesis

G cluster_pyrrolidine Pyrrolidine Synthesis cluster_lactam β-Lactam Synthesis (Conceptual) Start This compound Michael Michael Addition Start->Michael Reduction Reduction to Amine Start->Reduction ReductiveCyclization Reductive Cyclization Michael->ReductiveCyclization Pyrrolidine Substituted Pyrrolidine ReductiveCyclization->Pyrrolidine ImineFormation Imine Formation Reduction->ImineFormation Cycloaddition [2+2] Cycloaddition ImineFormation->Cycloaddition Lactam β-Lactam Cycloaddition->Lactam

Caption: Synthetic pathways to heterocycles.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its ability to participate in a variety of chemical transformations, including reductions, Michael additions, and as a building block for heterocyclic systems, makes it an invaluable tool for chemists in academia and industry. The protocols and data presented herein provide a foundation for the application of this compound in the development of novel molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity is likely to uncover even more synthetic possibilities.

References

Reduction of Ethyl 3-nitropropanoate to ethyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of Ethyl 3-Aminopropanoate

Abstract

The transformation of aliphatic nitro compounds into primary amines is a cornerstone of modern organic synthesis, providing access to versatile building blocks for pharmaceutical and materials science applications. Ethyl 3-aminopropanoate, a valuable β-amino acid ester, is a key precursor in the synthesis of various biologically active molecules, including peptides and poly(β-amino ester)s for gene delivery.[1][2][3][4][5][6] This document provides a comprehensive guide to the reduction of ethyl 3-nitropropanoate, detailing the underlying reaction mechanisms, a comparative analysis of common synthetic methods, and a field-proven, step-by-step protocol for catalytic hydrogenation.

Introduction: The Significance of β-Amino Esters

Ethyl 3-aminopropanoate, the ethyl ester of β-alanine, is a non-essential amino acid derivative that serves as a highly versatile synthetic intermediate.[7] Its bifunctional nature, possessing both a primary amine and an ester moiety, allows for subsequent elaboration into a wide array of more complex structures. The primary amine can be readily acylated, alkylated, or used in peptide couplings, while the ester can be hydrolyzed, reduced, or transesterified. This dual reactivity makes it an indispensable component in the development of pharmaceuticals, agrochemicals, and advanced polymers.[8]

The reduction of the nitro group is one of the most fundamental and reliable methods for introducing an amine group into a molecule.[8][9][10] This transformation converts a strongly electron-withdrawing and deactivating group into a strongly electron-donating and activating amino group, profoundly altering the electronic properties of the molecule.[8] This guide focuses on the practical application of this key reaction to the synthesis of ethyl 3-aminopropanoate.

The Mechanistic Pathway of Nitro Group Reduction

The conversion of a nitro group (–NO₂) to a primary amine (–NH₂) is a six-electron reduction that proceeds through a series of well-defined intermediates.[9][10][11] While the precise mechanism can vary with the chosen reagents and conditions, the generally accepted pathway involves the stepwise addition of hydrogen equivalents.[9][10]

The process typically begins with a two-electron reduction of the nitro group to a nitroso intermediate (R–N=O).[9][10][11][12] This species is highly reactive and is rapidly reduced further to a hydroxylamine (R–NHOH).[9][10][11][12] The final step involves the reduction of the hydroxylamine to the target primary amine (R–NH₂).[9][10][11][12] In catalytic hydrogenation, these steps occur on the surface of the metal catalyst, while in metal-acid reductions, the process involves a series of single-electron transfers from the metal surface followed by protonation.[10]

Nitro Reduction Mechanism Start R-NO₂ (Nitro Compound) Nitroso R-N=O (Nitroso Intermediate) Start->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Primary Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: General mechanistic pathway for nitro group reduction.

Comparative Analysis of Reduction Methodologies

Several robust methods exist for the reduction of aliphatic nitro compounds. The choice of method depends on factors such as substrate compatibility, desired chemoselectivity, scale, and available equipment.

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation H₂ gas (1-5 atm), Pd/C or Raney Ni catalyst, in a solvent like Ethanol or Ethyl Acetate at room temperature.[13][14][15]High yields, clean reaction, mild conditions, catalyst is easily removed by filtration.[9][10]Pd/C is pyrophoric when dry; requires specialized hydrogenation equipment. Potential for side reactions with other reducible functional groups (e.g., alkenes, alkynes).[14]
Metal-Acid Reduction Fe, Zn, or SnCl₂ in the presence of an acid like HCl or acetic acid.[8][9][13][14]Inexpensive reagents, highly reliable, tolerant of many functional groups.[14][16]Requires stoichiometric amounts of metal, leading to significant waste. Work-up can be cumbersome to remove metal salts.
Hydride Reduction Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Diethyl ether).[14]Effective for reducing aliphatic nitro compounds.[14]High risk of reducing the ester group in this compound. LiAlH₄ is highly reactive and requires careful handling.

For the synthesis of ethyl 3-aminopropanoate, catalytic hydrogenation is often the method of choice due to its high efficiency and the clean nature of the reaction, which simplifies product purification.[14]

Detailed Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Objective: To synthesize ethyl 3-aminopropanoate from this compound in high yield and purity via its stable hydrochloride salt.

Materials & Reagents
  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas cylinder or balloon

  • Nitrogen (N₂) or Argon (Ar) gas

  • Diethyl ether or Ethyl acetate (anhydrous)

  • Hydrochloric acid (HCl), either as a solution in dioxane or generated as dry gas

Equipment
  • Parr hydrogenator or a heavy-walled flask suitable for hydrogenation

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Gas dispersion tube (for HCl gas)

Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Palladium on Carbon (Pd/C): The catalyst, especially after the reaction when saturated with hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air while dry. Never allow the catalyst to dry on the filter paper. Keep it wet with solvent at all times and dispose of it properly by placing the wet filter cake in a sealed container filled with water.

  • Pressure: Use appropriate glassware rated for pressure if using a Parr apparatus. A hydrogen balloon is sufficient for atmospheric pressure reactions.

Experimental Procedure

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Isolation A Dissolve this compound in Ethanol B Add 10% Pd/C catalyst (under N₂ atmosphere) A->B C Purge vessel with N₂, then with H₂ B->C D Pressurize with H₂ (e.g., balloon) C->D E Stir vigorously at RT (Monitor by TLC/LCMS) D->E F Vent H₂, purge with N₂ E->F G Filter through Celite (Keep catalyst wet!) F->G H Concentrate filtrate (Rotary Evaporator) G->H I Dissolve crude amine in Diethyl Ether H->I J Add HCl solution or bubble HCl gas I->J K Collect precipitate (Filtration) J->K L Wash with ether & dry K->L Final Ethyl 3-aminopropanoate Hydrochloride Salt L->Final

Caption: Workflow for the synthesis and purification of Ethyl 3-aminopropanoate HCl.

Step 1: Reaction Setup

  • In a heavy-walled hydrogenation flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous ethanol (approx. 0.2–0.5 M concentration).

  • Place the flask under an inert atmosphere by flushing with nitrogen or argon.[10]

  • Carefully add 10% Pd/C (0.01–0.05 eq. by weight of palladium metal) to the solution. The catalyst should be added under a positive flow of inert gas to prevent exposure to air.

  • Securely seal the flask and connect it to the hydrogen source.

Step 2: Hydrogenation

  • Carefully evacuate the inert atmosphere and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully exchanged.

  • Pressurize the system with hydrogen (an inflated balloon is sufficient for many lab-scale reactions) and begin vigorous stirring.[10] An efficient stir rate is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.

  • Monitor the reaction for completion. This can be done by observing the uptake of hydrogen (e.g., deflation of the balloon) or by periodically taking small aliquots (after safely purging with inert gas) to analyze by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.[10]

Step 3: Work-up and Catalyst Removal

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask thoroughly with an inert gas (3-5 cycles).

  • Prepare a filtration setup with a pad of Celite (approx. 1-2 cm thick) in a Buchner funnel over a clean filter flask. Wet the Celite pad with ethanol.

  • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[10] Wash the flask and the filter cake with additional ethanol to ensure all product is collected.

  • CRITICAL: Immediately transfer the wet filter cake into a beaker of water to quench its pyrophoric activity before disposal.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is the crude ethyl 3-aminopropanoate, which will appear as a colorless or pale yellow oil.

Step 4: Purification via Hydrochloride Salt Formation The free amine can be unstable and difficult to purify by distillation. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily purified by recrystallization.[2][17]

  • Dissolve the crude ethyl 3-aminopropanoate oil in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring, or bubble dry HCl gas through the solution.

  • The ethyl 3-aminopropanoate hydrochloride salt will precipitate as a white solid.[17]

  • Continue adding HCl until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash the filter cake with cold anhydrous diethyl ether to remove any non-basic impurities, and dry under vacuum.

  • The final product is a stable, white crystalline solid with a typical melting point of 67-70 °C.[17] The purity can be assessed by ¹H NMR, ¹³C NMR, and melting point analysis.

References

Application Notes and Protocols: Ethyl 3-nitropropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-nitropropanoate is a versatile and valuable building block in pharmaceutical synthesis, prized for its dual functionality which allows for a wide range of chemical transformations.[1][2] Its nitro group can be readily reduced to a primary amine, serving as a masked β-amino acid equivalent, while the ethyl ester provides a handle for hydrolysis or transesterification.[1] This unique combination makes it an essential precursor for synthesizing various pharmaceutically relevant molecules, including γ-aminobutyric acid (GABA) analogues and complex heterocyclic systems.[3][4]

The primary synthetic utilities of this compound and its derivatives include acting as Michael donors in conjugate additions and participating in Henry reactions, followed by reduction and cyclization steps to build complex molecular scaffolds.[2][5][6]

Application 1: Synthesis of γ-Aminobutyric Acid (GABA) Analogues

The structural backbone of this compound is ideal for the synthesis of GABA analogues, a class of drugs with significant therapeutic applications for neurological disorders.[7] The key transformation is the reduction of the nitro group to an amine, which directly yields a γ-amino acid scaffold. A prominent example is the synthesis of Baclofen, a muscle relaxant that acts as a GABAB receptor agonist.[8]

Application Note: Synthesis of Baclofen Precursors

In the synthesis of Baclofen, a key step involves the Michael addition of a malonate ester to a β-aryl nitroolefin, specifically 1-(4-chlorophenyl)-2-nitroethene.[8] While this does not use this compound directly as the starting material, the resulting intermediate, diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate, contains the crucial nitro-substituted carbon chain that is central to forming the GABA backbone of Baclofen after subsequent reduction and decarboxylation.[6][8] This highlights the utility of the nitropropanoate moiety in constructing GABA analogues.

Quantitative Data: Key Reaction Step in Baclofen Synthesis
Reaction StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Ref.
Michael Addition1-(4-chlorophenyl)-2-nitroethene, Diethyl malonateSc(OTf)3, (-)-Sparteine, Et3NTHFRT~475[6]
Reduction & Hydrolysis(RS)-3-(4-iodophenyl)-4-nitrobutanoic acid methyl esterZinc dust, HClMethanol00.5-[9]

Note: The second entry describes the reduction of a similar nitro intermediate to an amino acid, illustrating a common subsequent step.

Experimental Protocol: Asymmetric Michael Addition for Baclofen Precursor Synthesis

This protocol is adapted from the synthesis of (R)-diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate.[6]

  • Catalyst Preparation: In a two-neck round-bottom flask under a nitrogen atmosphere, charge Scandium(III) triflate (Sc(OTf)3, 133 mg, 10 mol%) and (-)-Sparteine (0.062 mL, 10 mol%) in dry Tetrahydrofuran (THF, 5 mL).

  • Nucleophile Addition: To the stirred catalyst mixture, add diethyl malonate (0.52 mL, 3.26 mmol) followed by triethylamine (Et3N, 0.194 mL, 1.39 mmol). Stir the reaction mixture for 5 minutes.

  • Michael Addition: Slowly add a solution of 1-(4-chlorophenyl)-2-nitroethene (0.5 g, 2.72 mmol) in THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for approximately 4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, evaporate the solvent to dryness. Add ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel and wash with brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/EtOAc (85:15) eluent to afford the desired product.

Logical Relationship Diagram

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product SM1 p-Chlorobenzaldehyde INT1 1-(4-chlorophenyl)-2-nitroethene SM1->INT1 Condensation SM2 Nitromethane SM2->INT1 SM3 Diethyl Malonate INT2 Diethyl 2-(1-(4-chlorophenyl) -2-nitroethyl)malonate SM3->INT2 INT1->INT2 Michael Addition FP Baclofen INT2->FP Reduction & Decarboxylation G START 3-Cyclopentyloxy-4- methoxybenzaldehyde INT1 Nitro-olefin Intermediate START->INT1 Henry Reaction NM Nitromethane NM->INT1 DM Dimethyl Malonate INT2 Chiral Michael Adduct (Nitropropanoate derivative) DM->INT2 INT1->INT2 Asymmetric Michael Addition PROD (S)-(+)-Rolipram INT2->PROD Reductive Cyclization & Decarboxylation G cluster_membrane Cell Membrane cluster_cyto Cytoplasm ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Target PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Leads to Rolipram Rolipram Rolipram->PDE4 Inhibits

References

Application Notes and Protocols for Ethyl 3-Nitropropanoate in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3-nitropropanoate as a versatile substrate in various biocatalytic applications. Detailed protocols for enzymatic oxidation, whole-cell biocatalytic reduction, and enzymatic hydrolysis are presented, along with quantitative data and graphical workflows to guide researchers in their experimental design.

Enzymatic Oxidation via Nitronate Monooxygenase

The nitro group of this compound can be oxidized by nitronate monooxygenase (NMO), an FMN-dependent enzyme.[1] This reaction is significant for detoxification and synthetic applications, converting the nitronate form of the substrate into an aldehyde and nitrite. While detailed kinetic data for this compound is not extensively published, data for the closely related propionate 3-nitronate (P3N) serves as a strong proxy for experimental design.

Quantitative Data: Kinetic Parameters of Nitronate Monooxygenase

The following table summarizes the kinetic parameters of nitronate monooxygenase from Pseudomonas aeruginosa with propionate 3-nitronate (P3N), which is structurally similar to the ionized form of this compound. These values provide a baseline for expected enzyme performance.

SubstrateEnzyme Sourcekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Propionate 3-nitronate (P3N)Pseudomonas aeruginosa PAO1130011012 x 10⁶[2]
EthylnitronateNeurospora crassa---[1]

Note: The data for ethylnitronate was mentioned in studies, but specific kinetic values were not provided in the searched literature. The values for P3N are an excellent starting point for reaction optimization.

Experimental Protocols

Protocol 1.1: Cloning, Expression, and Purification of Nitronate Monooxygenase (NMO) from Pseudomonas aeruginosa

This protocol is adapted from methods for expressing and purifying recombinant NMO.[2][3][4]

  • Gene Synthesis and Cloning: Synthesize the gene encoding nitronate monooxygenase (e.g., from Pseudomonas aeruginosa PAO1) with codon optimization for E. coli expression. Clone the gene into an expression vector such as pET-28a(+) with an N-terminal His6-tag.

  • Expression: Transform E. coli BL21(DE3) cells with the expression plasmid.

    • Grow a 5 mL starter culture of the transformed cells overnight at 37°C in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

    • Inoculate 1 L of Terrific Broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate for 16-20 hours at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM potassium phosphate pH 7.5, 10% glycerol) and store at -80°C.

Protocol 1.2: Enzymatic Oxidation of this compound

This protocol describes the enzymatic assay for the oxidation of this compound using purified NMO.

  • Reaction Mixture: Prepare the reaction mixture in a quartz cuvette containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.5)

    • 100 µM this compound (prepare a stock solution in ethanol)

    • Purified Nitronate Monooxygenase (final concentration 1-5 µM)

  • Reaction Initiation and Monitoring:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Monitor the consumption of O₂ using an oxygen electrode or follow the reaction progress spectrophotometrically by monitoring the formation of the corresponding aldehyde product at a suitable wavelength.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curve. Determine the kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Workflow Diagram

Enzymatic_Oxidation_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Clone Gene Cloning Express Protein Expression Clone->Express Purify Enzyme Purification Express->Purify Setup Reaction Setup Purify->Setup Monitor Monitor O2 Consumption Setup->Monitor Kinetics Kinetic Analysis Monitor->Kinetics Product Product Identification (GC-MS) Monitor->Product

Caption: Workflow for the enzymatic oxidation of this compound.

Whole-Cell Biocatalytic Reduction to Ethyl 3-Aminopropanoate

The nitro group of this compound can be reduced to the corresponding amine, ethyl 3-aminopropanoate, using whole-cell biocatalysts such as baker's yeast (Saccharomyces cerevisiae). This biotransformation is a green alternative to chemical reduction methods.

Quantitative Data: Whole-Cell Nitroreduction

The following table provides representative data for the whole-cell reduction of a nitro compound, demonstrating the potential of this approach. Specific data for this compound is limited in the literature, but these results with a similar substrate are encouraging.

SubstrateBiocatalystReaction Time (h)Conversion (%)Enantiomeric Excess (%)Reference
Ethyl 3-oxobutanoateSaccharomyces cerevisiae (Baker's Yeast)48>95>99 (S)[5]
N-(3-oxobutyl)heterocyclesWild-type yeast strains24-72HighHigh[6]
(E/Z)-citralE. coli D4 co-expressing OYE2p and GDH2410095.4 (R)[7]

Note: The provided data is for the reduction of keto groups, which is a common application for yeast reductases. The same enzymatic machinery is often responsible for the reduction of nitro groups.

Experimental Protocols

Protocol 2.1: Whole-Cell Bioreduction using Baker's Yeast

This protocol is adapted from established methods for yeast-mediated reductions.[5][8]

  • Yeast Culture Preparation:

    • In a sterile flask, dissolve 10 g of sucrose in 100 mL of sterile distilled water.

    • Add 10 g of active dry baker's yeast (Saccharomyces cerevisiae) and stir until a homogeneous suspension is formed.

    • Incubate the yeast suspension at 30°C with gentle shaking (150 rpm) for 30 minutes to activate the cells.

  • Bioreduction Reaction:

    • Dissolve 1 g of this compound in a minimal amount of ethanol (e.g., 1-2 mL).

    • Add the substrate solution to the activated yeast suspension.

    • Incubate the reaction mixture at 30°C with shaking (150 rpm) for 24-72 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product Isolation and Purification:

    • After the reaction is complete, remove the yeast cells by filtration through a pad of celite or by centrifugation (4000 x g, 10 min).

    • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude ethyl 3-aminopropanoate by column chromatography on silica gel or by distillation.

Protocol 2.2: GC-MS Analysis of Ethyl 3-Aminopropanoate

This protocol outlines the analysis of the product by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent like ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape.[9]

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.

  • Data Analysis: Identify the product by comparing its retention time and mass spectrum with that of an authentic standard of ethyl 3-aminopropanoate.[10]

Workflow Diagram

Bioreduction_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification cluster_analysis Analysis Yeast_Activation Yeast Activation Reaction Incubation Yeast_Activation->Reaction Substrate_Prep Substrate Preparation Substrate_Prep->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Filtration Cell Removal Monitoring->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification GCMS GC-MS Analysis Purification->GCMS Yield Yield & Purity Determination GCMS->Yield

Caption: Workflow for the whole-cell bioreduction of this compound.

Enzymatic Hydrolysis to 3-Nitropropanoic Acid

The ester moiety of this compound can be selectively hydrolyzed to produce 3-nitropropanoic acid using hydrolases, such as lipases. This reaction is valuable for the synthesis of the corresponding carboxylic acid under mild conditions.

Quantitative Data: Enzymatic Hydrolysis of Esters

The following table presents data on the enzymatic hydrolysis of a structurally related β-hydroxy ester, demonstrating the feasibility of using lipases for this type of transformation.

SubstrateEnzymeConversion (%)Enantiomeric Excess of recovered ester (%)Enantiomeric Excess of acid product (%)Reference
Ethyl 3-hydroxy-3-phenylpropanoatePseudomonas cepacia lipase (PCL)5098 (R)93[12]
p-Nitrophenyl acetateArachis hypogaea lipase88 (after 180 min)N/AN/A[13]
Experimental Protocols

Protocol 3.1: Lipase-Catalyzed Hydrolysis of this compound

This protocol is based on general procedures for lipase-catalyzed ester hydrolysis.[12][14]

  • Reaction Setup:

    • In a flask, prepare a solution of this compound (e.g., 100 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). A co-solvent such as tert-butanol may be used to improve substrate solubility.

    • Add a commercially available lipase preparation (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase), either free or immobilized. A typical enzyme loading is 10-50 mg of enzyme per mmol of substrate.

  • Reaction Conditions:

    • Incubate the reaction mixture at a suitable temperature (e.g., 30-40°C) with constant stirring.

  • Reaction Monitoring:

    • Monitor the progress of the hydrolysis by periodically measuring the pH of the reaction mixture and titrating the liberated 3-nitropropanoic acid with a standard NaOH solution.

    • Alternatively, take aliquots, quench the reaction, and analyze the consumption of the starting material and the formation of the product by HPLC or GC.

  • Product Isolation:

    • Once the desired conversion is reached, remove the enzyme by filtration (especially if immobilized).

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the 3-nitropropanoic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous Na₂SO₄ and evaporate the solvent to obtain the product.

Workflow Diagram

Hydrolysis_Workflow cluster_reaction Enzymatic Hydrolysis cluster_monitoring Monitoring cluster_workup Product Isolation Setup Reaction Setup (Substrate + Lipase in Buffer) Incubate Incubation with Stirring Setup->Incubate Titration pH Titration Incubate->Titration HPLC_GC HPLC/GC Analysis Incubate->HPLC_GC Enzyme_Removal Enzyme Removal Titration->Enzyme_Removal HPLC_GC->Enzyme_Removal Acidification Acidification Enzyme_Removal->Acidification Extraction Solvent Extraction Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation

Caption: Workflow for the enzymatic hydrolysis of this compound.

References

The Pivotal Role of Ethyl 3-Nitropropanoate in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-nitropropanoate has emerged as a versatile and highly valuable building block in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Its unique structural features, possessing both an electrophilic carbon skeleton and a nitro group that can be readily transformed into various functionalities, make it an attractive starting material for the synthesis of pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including pyrazoles and isoxazolines.

Application Notes

This compound serves as a linchpin in multicomponent reactions and cycloaddition strategies for the synthesis of nitrogen-containing heterocycles. The presence of the nitro group activates the adjacent methylene group for deprotonation, facilitating its participation as a nucleophile in various condensation reactions. Furthermore, the nitro group itself can act as a precursor for an amino group or participate in cycloaddition reactions, expanding its synthetic utility.

Key applications include:

  • Synthesis of Pyrazole Derivatives: this compound can be utilized in the synthesis of pyrazole derivatives, which are core structures in many pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis often involves the reaction of a β-ketoester derivative with a hydrazine compound.

  • Synthesis of Isoxazoline Derivatives: The nitro group in this compound can be exploited in 1,3-dipolar cycloaddition reactions. For instance, in situ generation of nitrile oxides from the nitroalkane functionality allows for the construction of the isoxazoline ring system, a motif present in various bioactive molecules.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound typically involves its conversion to a more reactive intermediate, such as a β-ketoester, which then undergoes cyclocondensation with a hydrazine derivative.

Table 1: Synthesis of Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-(Aryl)propanoate Derivatives
EntryAryl GroupYield (%)
14-methylphenyl71
22-chlorophenyl61
Experimental Protocol: General Procedure for the Preparation of Pyrazole Derivatives 3a and 3b[1]

This protocol describes a three-component reaction for the synthesis of substituted pyrazole derivatives.

Materials:

  • 4-hydroxy-6-methyl-2H-pyran-2-one (1)

  • Aromatic aldehyde (4-methyl-benzaldehyde or 2-chlorobenzaldehyde)

  • Ethyl 2-cyanoacetate

  • Absolute Ethanol

  • Piperidine

Procedure:

  • A mixture of pyrazole derivative 1 (4.5 mmol), the corresponding aromatic aldehyde (4.5 mmol), and ethyl 2-cyanoacetate (4.5 mmol) is dissolved in 20 mL of absolute ethanol.

  • Two drops of piperidine are added to the solution as a basic catalyst.

  • The reaction mixture is heated under reflux with continuous magnetic stirring for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the final pyrazole derivatives 3a and 3b .

Synthesis_of_Pyrazoles cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole Derivative (1) reflux Ethanol, Reflux, 3h pyrazole->reflux aldehyde Aromatic Aldehyde aldehyde->reflux cyanoacetate Ethyl 2-cyanoacetate cyanoacetate->reflux product Substituted Pyrazole (3a or 3b) reflux->product Condensation catalyst Piperidine (catalyst) catalyst->reflux Synthesis_of_Isoxazolines cluster_reactants Reactants cluster_steps Reaction Steps nitropropanoate This compound nitrile_oxide_formation In situ generation of Nitrile Oxide nitropropanoate->nitrile_oxide_formation Dehydrating Agent, Base alkene Alkene cycloaddition [3+2] Cycloaddition alkene->cycloaddition nitrile_oxide_formation->cycloaddition product Isoxazoline Derivative cycloaddition->product

Application Notes and Protocols: Nucleophilic Reactions Involving Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-nitropropanoate is a versatile bifunctional molecule utilized in various facets of chemical and biological research. Its structure, featuring both an ester and a nitro group, allows for a range of chemical transformations. While direct nucleophilic substitution of the nitro group in aliphatic compounds like this compound is not a commonly reported high-yield transformation, the compound serves as a critical starting material for the synthesis of valuable building blocks through reactions involving the nitro functionality. Furthermore, its biological activity as a mitochondrial toxin makes it an essential tool in neuroscience and drug development for modeling neurodegenerative diseases.

These notes provide detailed protocols for two primary applications of this compound: its use as a synthetic precursor for β-amino esters via nitro group reduction, and its application as a specific inhibitor of mitochondrial Complex II (succinate dehydrogenase) to study cellular metabolism and neurotoxicity.

Application 1: Synthesis of Ethyl 3-aminopropanoate (β-Alanine Ethyl Ester)

The reduction of the nitro group in this compound provides a direct route to Ethyl 3-aminopropanoate, the ethyl ester of the important β-amino acid, β-alanine. β-Alanine and its derivatives are crucial components in the synthesis of pharmaceuticals, peptides, and other biologically active molecules. For instance, Ethyl 3-aminopropanoate is a key intermediate in the preparation of various therapeutic agents.[1] This transformation is a cornerstone reaction, converting the electron-withdrawing nitro group into a versatile primary amine.

Data Presentation: Reduction of Aliphatic Nitro Compounds

The reduction of aliphatic nitro groups can be achieved through various methods. Below is a summary of common conditions and typical yields for this transformation.

Reagent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
SnCl₂·2H₂OEthanolReflux2 - 480 - 95[1][2]
H₂ (1 atm), Pd/C (10%)Ethanol / Methanol25 (Room Temp.)12 - 24>90[3][4]
Fe powder, NH₄ClEthanol / H₂OReflux2 - 685 - 95[5]
Indium, NH₄ClEthanol / H₂OReflux2.5~90[6]
Experimental Protocol: Reduction of this compound using Stannous Chloride (SnCl₂)

This protocol details the reduction of the nitro group to a primary amine using stannous chloride dihydrate in ethanol.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 2M Potassium hydroxide (KOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (10-15 mL per gram of substrate).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq) to the solution.[2]

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the ethanol under reduced pressure using a rotary evaporator.

  • To the crude residue, add ethyl acetate and a 2M KOH solution to dissolve the tin salts.[2] Stir until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional portions of ethyl acetate (3 x 50 mL).

  • Combine all organic extracts and wash them sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-aminopropanoate.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Visualization: Workflow for Nitro Group Reduction

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification start Dissolve this compound in Ethanol add_sncl2 Add SnCl₂·2H₂O start->add_sncl2 reflux Heat to Reflux (2-4h) add_sncl2->reflux cool Cool to RT reflux->cool evap Remove Solvent cool->evap partition Partition between Ethyl Acetate & 2M KOH evap->partition extract Extract Aqueous Layer with Ethyl Acetate partition->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Distillation or Chromatography concentrate->purify product Ethyl 3-aminopropanoate purify->product

Caption: Workflow for the synthesis of Ethyl 3-aminopropanoate.

Application 2: In Vitro Model for Mitochondrial Dysfunction

This compound is readily hydrolyzed in vivo to 3-nitropropionic acid (3-NPA), a potent and irreversible inhibitor of mitochondrial succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[7][8] 3-NPA acts as a "suicide inhibitor"; the enzyme itself oxidizes 3-NPA to a reactive intermediate, 3-nitroacrylate, which then covalently binds to a key arginine residue in the enzyme's active site, leading to irreversible inactivation.[8][9] This inhibition disrupts both the Krebs cycle and the electron transport chain, causing cellular energy depletion, oxidative stress, and excitotoxicity.[7] Consequently, 3-NPA is widely used in research to create animal and cellular models of neurodegenerative disorders like Huntington's disease.[9]

Data Presentation: Inhibitory Potency of 3-NPA

The inhibitory effect of 3-NPA on SDH activity is concentration-dependent. The IC₅₀ (half-maximal inhibitory concentration) can vary based on the biological system and assay conditions.

Biological SystemAssay TypeIC₅₀ ValueReference(s)
Cultured CHO CellsMTT AssayAs low as 10⁻⁸ M[10][11]
Isolated MitochondriaSpectrophotometricVaries (µM range)[7]
Rat Brain HomogenatesSpectrophotometric~130 µM[7]
Experimental Protocol: MTT Assay for SDH Inhibition

The MTT assay is a colorimetric method used to assess cell viability by measuring the activity of mitochondrial dehydrogenases, primarily SDH.[12] A reduction in MTT conversion to purple formazan crystals in the presence of 3-NPA indicates SDH inhibition.

Materials:

  • Adherent cells (e.g., SH-SY5Y, CHO, or primary neurons)

  • 96-well cell culture plates

  • Cell culture medium

  • 3-Nitropropionic acid (3-NPA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37 °C, 5% CO₂) to allow for cell attachment.

  • 3-NPA Treatment: Prepare serial dilutions of 3-NPA in fresh cell culture medium. Remove the existing medium from the wells and add 100 µL of the 3-NPA-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37 °C, 5% CO₂.[7]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37 °C to allow viable cells to reduce the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of inhibition against the log of the 3-NPA concentration to determine the IC₅₀ value.

Visualization: Pathway of SDH Suicide Inhibition by 3-NPA

G cluster_etc Electron Transport Chain Succinate Succinate CoQ Coenzyme Q (Ubiquinone) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to active site Fumarate Fumarate CoQH2 Coenzyme QH₂ (Ubihydroquinone) CoQ->CoQH2 SDH->Fumarate Catalyzes Oxidation SDH->CoQ Reduces Nitroacrylate 3-Nitroacrylate (Reactive Intermediate) SDH->Nitroacrylate Oxidizes (Suicide Activation) InactiveSDH Irreversibly Inactivated SDH NPA 3-Nitropropionic Acid (3-NPA) NPA->SDH Enters active site Nitroacrylate->SDH Covalently binds to Arg residue

Caption: Mechanism of suicide inhibition of SDH by 3-NPA.

References

Application Notes and Protocols for Ethyl 3-nitropropanoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate is an organic compound with the molecular formula C₅H₉NO₄. It is an ester of 3-nitropropanoic acid (3-NPA), a known mycotoxin found in various fungi and leguminous plants.[1][2] In agrochemical research, this compound is recognized primarily as a versatile intermediate for the synthesis of more complex active ingredients.[3] However, its inherent biological activity, stemming from the nitro functional group and its relationship to 3-NPA, suggests potential for direct application as a bioactive agent.[2][4]

The primary mechanism of action of 3-NPA and its derivatives is the irreversible inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[1][2][5] This potent inhibition disrupts cellular respiration, leading to cell death.[5][6] This mode of action is a key area of interest for developing new fungicides and other pesticides.

These application notes provide an overview of the potential uses of this compound in agrochemical research, along with detailed protocols for its evaluation.

Potential Agrochemical Applications

Based on its mechanism of action, this compound holds potential in the following agrochemical areas:

  • Fungicide: The inhibition of succinate dehydrogenase is a proven mode of action for a class of fungicides known as SDHIs. Given that this compound is a potent inhibitor of this enzyme, it is a candidate for controlling fungal plant pathogens.

  • Herbicide: Disruption of cellular respiration can be an effective herbicidal mechanism. By blocking a key enzyme in the Krebs cycle, this compound could lead to energy depletion and death in susceptible weed species.

  • Insecticide/Nematicide: Mitochondrial function is essential for all aerobic organisms. The disruption of this pathway could also be explored for its potential to control insect and nematode pests. Derivatives of 3-NPA have shown insecticidal properties.[4]

Quantitative Data

While extensive agrochemical-specific data for this compound is not widely available in public literature, the following table summarizes its known inhibitory action. This provides a basis for its potential efficacy.

CompoundTarget Process/EnzymeConcentrationEffectSource
This compoundSuccinic Acid Biosynthesis0.1 mM89.25% reduction in succinic acid levels (from 2000 ppm to 215 ppm)[7]

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by this compound is the Krebs Cycle (Tricarboxylic Acid Cycle) and the Electron Transport Chain in mitochondria.

Mechanism of Succinate Dehydrogenase Inhibition

This compound is hydrolyzed in vivo to 3-nitropropionate (3-NPA). 3-NPA acts as a "suicide inhibitor" of succinate dehydrogenase (SDH).[5][6] The enzyme mistakes 3-NPA for its natural substrate, succinate. In the active site of SDH, 3-NPA is oxidized, forming a highly reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[5] This blockage of the Krebs cycle and the electron transport chain leads to a cascade of events including energy depletion and oxidative stress, ultimately resulting in cell death.[5]

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_inhibition Inhibition Pathway Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH_ETC Complex II (SDH) CoQ CoQ SDH_ETC->CoQ Electron Transfer FADH2 FADH2 FADH2->SDH_ETC FADH2 oxidation ATP ATP Production (Cellular Energy) CoQ->ATP Downstream ETC E3NP This compound NPA 3-Nitropropionate (3-NPA) E3NP->NPA Hydrolysis SDH_Inactivated Irreversibly Inactivated SDH NPA->SDH_Inactivated Suicide Inhibition SDH_Inactivated->ATP Blocked

Mechanism of SDH inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the potential agrochemical applications of this compound.

Protocol 1: In Vitro Fungicidal Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen.

Objective: To calculate the EC₅₀ (Effective Concentration for 50% inhibition) of this compound against a selected plant pathogenic fungus.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Target fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile cork borer (5 mm)

  • Incubator

  • Micropipettes

  • Sterile water

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C.

  • Amendment of Media: Add the required volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including the control.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value.

G start Start stock Prepare Stock Solution (this compound in DMSO) start->stock media Prepare and Cool Autoclaved PDA Medium stock->media amend Amend PDA with Test Compound (Varying Concentrations) media->amend pour Pour Amended Media into Petri Dishes amend->pour inoculate Inoculate with Fungal Plug pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure analyze Calculate Inhibition and Determine EC50 measure->analyze end End analyze->end

Workflow for in vitro fungicidal activity assay.
Protocol 2: Seedling Growth Herbicide Assay (Pre-emergence)

This protocol assesses the pre-emergence herbicidal activity of this compound on a model weed species.

Objective: To determine the GR₅₀ (Concentration for 50% growth reduction) of this compound on root and shoot elongation of a target weed.

Materials:

  • This compound

  • Acetone

  • Tween-20 (surfactant)

  • Seeds of a target weed (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Filter paper

  • Petri dishes (90 mm)

  • Growth chamber

  • Distilled water

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound in acetone. Create a series of dilutions in distilled water to achieve the desired test concentrations (e.g., 0, 10, 50, 100, 250, 500 µM). Add a surfactant like Tween-20 (0.02% v/v) to each solution. The acetone concentration in the final solutions should be minimal (<0.5%).

  • Plating: Place a sheet of filter paper in each Petri dish and add 5 mL of the respective test solution or the control solution (water + surfactant).

  • Sowing: Place 10-20 seeds of the target weed species on the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 25°C).

  • Data Collection: After 7-10 days, measure the root length and shoot length of each seedling.

  • Analysis: Calculate the average root and shoot length for each treatment. Determine the percentage of growth inhibition compared to the control. Calculate the GR₅₀ value for both root and shoot growth using regression analysis.

G start Start prepare_sol Prepare Test Solutions (Varying Concentrations) start->prepare_sol plate_setup Place Filter Paper in Petri Dish and Add Test Solution prepare_sol->plate_setup sow_seeds Sow Weed Seeds plate_setup->sow_seeds incubate Incubate in Growth Chamber sow_seeds->incubate measure Measure Root and Shoot Length incubate->measure analyze Calculate Growth Inhibition and Determine GR50 measure->analyze end End analyze->end

Workflow for pre-emergence herbicide assay.

Conclusion

This compound presents an interesting profile for agrochemical research. Its role as a synthetic intermediate is well-established, and its inherent biological activity as a succinate dehydrogenase inhibitor provides a strong rationale for its investigation as a potential lead compound for the development of new fungicides and other pesticides. The protocols outlined above provide a framework for the systematic evaluation of its efficacy. Further research into its spectrum of activity, crop safety, and environmental profile is warranted.

References

Application Notes and Protocols for the Quantification of Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ethyl 3-nitropropanoate, a key chemical intermediate. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed for accurate and reproducible quantification in various sample matrices. Additionally, a protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is included as an alternative primary method of measurement.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2] Flame Ionization Detection (FID) offers high sensitivity and a wide linear range for organic analytes.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics for the GC-FID method. These values are representative and may vary based on instrumentation and laboratory conditions.

ParameterTypical Value
Linearity (R²)> 0.998
Linear Range0.1 - 200 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
Analysis Time per Sample15 - 25 minutes
Experimental Protocol

1.2.1. Instrumentation:

  • A standard gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Capillary GC column: A medium polarity column such as a DB-FFAP (nitroterephthalic acid modified polyethylene glycol) is recommended for good peak shape and resolution.[3] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

1.2.2. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Solvent: Ethyl acetate or dichloromethane (HPLC grade or higher)

  • Internal Standard (IS): An appropriate stable compound with similar chromatographic properties that does not co-elute with the analyte or matrix components (e.g., Ethyl 4-nitrobenzoate).

1.2.3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to the upper limit of the linear range. Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.[4] Add the internal standard to the final sample solution at the same concentration used for the calibration standards.

1.2.4. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., split ratio of 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Detector Temperature: 280°C

1.2.5. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

Experimental Workflow Diagram

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & IS) cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample Solution (with IS) stock->sample_prep injection Inject into GC-FID cal_standards->injection sample_prep->injection separation Chromatographic Separation injection->separation detection Flame Ionization Detection separation->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for GC-FID analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is appropriate, leveraging the nitro group's chromophore for detection.[5][6]

Summary of Quantitative Data

The following table summarizes the typical performance characteristics for the HPLC-UV method. These values are representative and may vary based on instrumentation and laboratory conditions.

ParameterTypical Value
Linearity (R²)> 0.999
Linear Range0.5 - 150 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Analysis Time per Sample10 - 20 minutes
Experimental Protocol

2.2.1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

2.2.2. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)

2.2.3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from the LOQ to the upper limit of the linear range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent. Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

2.2.4. HPLC Conditions:

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 80% B over 10 minutes.

    • Hold at 80% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (based on the nitro group's absorbance)

2.2.5. Data Analysis:

  • Create a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples by applying the peak area to the calibration curve.

Experimental Workflow Diagram

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing standards Prepare Calibration Standards injection Inject into HPLC standards->injection samples Prepare & Filter Samples samples->injection separation Reversed-Phase Separation injection->separation detection UV Detection separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a calibration curve of the same analyte.[7] Quantification is achieved by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known concentration.[8]

Summary of Quantitative Data

The following table summarizes the typical performance characteristics for the qNMR method.

ParameterTypical Value
Accuracy (% Bias)< 1.0%
Precision (% RSD)< 1.0%
SpecificityHigh (signal selection)
Analysis Time per Sample10 - 20 minutes (instrument time)
Experimental Protocol

3.2.1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

3.2.2. Reagents and Materials:

  • This compound sample

  • Certified Internal Standard (IS): A compound with a known purity, stable, and having at least one resonance signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the internal standard (e.g., Chloroform-d, Acetone-d6).

3.2.3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.2.4. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure quantitative conditions are met:

    • Sufficiently long relaxation delay (D1) (at least 5 times the longest T1 of the signals of interest).

    • A 90° pulse angle.

    • A sufficient number of scans for a good signal-to-noise ratio.

3.2.5. Data Processing and Quantification:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the concentration or purity of this compound using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & IS Signals process_spectrum->integrate_signals calculation Calculate Purity/Concentration integrate_signals->calculation

Caption: Logical workflow for qNMR analysis.

References

Application Notes and Protocols for the Chromatographic Purification of Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and agrochemicals. Its synthesis, commonly achieved through the Michael addition of nitromethane to ethyl acrylate, often results in a crude product mixture requiring purification. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a standard and efficient technique for preparative separations in a laboratory setting.

Chemical Properties and Safety Considerations

Before proceeding with the purification, it is crucial to understand the properties and potential hazards associated with this compound.

  • Molecular Formula: C₅H₉NO₄

  • Molecular Weight: 147.13 g/mol

  • Appearance: Typically a liquid

  • Hazards: The presence of the nitro group imparts potential instability. The compound may pose an explosion risk when subjected to high heat or friction. It is also susceptible to photodegradation.

  • Storage: Store at or below 4°C in an amber glass container to protect from light.

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with strong oxidizing and reducing agents.

Data Presentation: Chromatographic Parameters

The following table summarizes the key parameters for the successful chromatographic purification of this compound. These values are based on general principles for purifying moderately polar small molecules and should be optimized for each specific crude mixture.

ParameterRecommended Value/ConditionNotes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard grade for flash chromatography, offering a good balance between resolution and flow rate.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution is recommended to ensure good separation from less polar byproducts and faster elution of the desired compound.
Initial Eluent 10% Ethyl Acetate in Hexane (v/v)This starting polarity should be sufficient to elute non-polar impurities while retaining the product.
Final Eluent 30-40% Ethyl Acetate in Hexane (v/v)The final polarity will depend on the specific impurity profile.
TLC Analysis 20% Ethyl Acetate in Hexane (v/v)The target Rf value for the product in this system should be approximately 0.3 for optimal separation.
Sample Loading Dry Loading or Concentrated SolutionDry loading is preferred for better resolution, especially if the crude product has low solubility in the initial eluent.
Detection UV visualization (254 nm) or staining (e.g., potassium permanganate)The nitro group and ester carbonyl should allow for UV visualization. Staining can be used as a secondary method.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using flash column chromatography.

Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal mobile phase composition for the column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude this compound solution

  • Hexane

  • Ethyl Acetate

  • UV lamp (254 nm)

Procedure:

  • Prepare a small, dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Using a capillary tube, spot the crude mixture onto the starting line.

  • Prepare a developing chamber with a 20% ethyl acetate in hexane solution (approximately 0.5 cm deep).

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the ethyl acetate/hexane ratio until the Rf of the product spot is approximately 0.3. This will be the starting mobile phase for the column.

Flash Column Chromatography

Objective: To purify this compound from the crude reaction mixture on a preparative scale.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Hexane

  • Ethyl Acetate

  • Crude this compound

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.

    • Wash the column with the initial eluent until the silica bed is stable and free of cracks or air bubbles. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Carefully pipette this solution onto the top of the column.

  • Elution:

    • Carefully add the initial eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 20%, then to 30% ethyl acetate in hexane) to elute the product.

    • Once the desired product has eluted, a higher polarity solvent can be used to flush out any remaining highly polar impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Optimal Eluent) column_prep Column Preparation (Slurry Pack Silica Gel) tlc->column_prep Informs Eluent Choice sample_load Sample Loading (Dry or Wet Method) column_prep->sample_load elution Gradient Elution (Hexane/Ethyl Acetate) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product logical_relationship compound_polarity Compound Polarity (this compound is moderately polar) stationary_phase Stationary Phase (Polar Silica Gel) compound_polarity->stationary_phase Interacts with mobile_phase Mobile Phase (Less Polar than Stationary Phase) compound_polarity->mobile_phase Solubility in stationary_phase->mobile_phase Competes with separation Successful Separation stationary_phase->separation Enables elution_order Elution Order mobile_phase->elution_order Determines mobile_phase->separation Drives elution_order->separation

Application Note: Chemoselective Reduction of the Nitro Group in Ethyl 3-Nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed experimental protocol for the chemoselective reduction of the nitro group in ethyl 3-nitropropanoate to synthesize ethyl 3-aminopropanoate, a valuable building block in pharmaceutical and chemical synthesis. Various reduction methodologies are compared, with a focus on a robust and high-yielding protocol using sodium borohydride in the presence of a nickel(II) chloride catalyst.

Introduction

The reduction of aliphatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. The resulting amines are versatile intermediates for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Ethyl 3-aminopropanoate, the target molecule of this protocol, is a key precursor for the synthesis of various more complex molecules. The primary challenge in the reduction of this compound lies in the chemoselective reduction of the nitro group without affecting the ester functionality. This document outlines and compares several common methods for this transformation and provides a detailed, step-by-step protocol for a highly efficient method.

Comparison of Reduction Methodologies

Several methods are available for the reduction of nitroalkanes. The choice of reagent is critical to ensure high yield and selectivity. Below is a summary of common methods compatible with the ester functional group.

MethodReagents & CatalystTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Functional Group Tolerance
Catalytic Hydrogenation H₂ gas, 10% Pd/C or Raney NiEthanol, Methanol, Ethyl Acetate2 - 24 h>90Reduces many other functional groups (e.g., alkenes, alkynes).
Metal in Acid/Salt Fe powder, NH₄ClEthanol/Water2 - 6 h80 - 95Good; tolerates esters, ketones, and nitriles.
Stannous Chloride SnCl₂·2H₂OEthanol, Ethyl Acetate1 - 5 h70 - 90Good for aromatic nitro compounds; can require acidic conditions.
Borohydride System NaBH₄, NiCl₂·6H₂OMethanol, Ethanol0.25 - 1 h~90Excellent chemoselectivity for the nitro group.[1]

Recommended Experimental Protocol: Reduction using NaBH₄/NiCl₂·6H₂O

This protocol is adapted from a general method for the reduction of aliphatic nitro compounds, which is noted for its mild conditions, short reaction times, and high yields.[1]

3.1. Materials

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

3.2. Procedure

  • Catalyst Preparation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.8 mmol) in 30 mL of methanol.

    • Add nickel(II) chloride hexahydrate (0.40 g, 1.7 mmol, 0.25 eq) to the solution and stir until it is fully dissolved. The solution will turn green.

    • Cool the flask in an ice bath to 0 °C.

  • Reduction Reaction:

    • While stirring vigorously at 0 °C, slowly and portion-wise add sodium borohydride (0.77 g, 20.4 mmol, 3.0 eq) over a period of 10-15 minutes. Caution: Hydrogen gas is evolved, and the addition can be exothermic. Ensure adequate ventilation and slow addition to control the reaction rate.

    • A black precipitate of nickel boride will form immediately.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).

  • Work-up and Isolation:

    • Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

    • Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the filter cake with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-aminopropanoate.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 3-aminopropanoate.

Visualizations

Chemical Reaction Pathway

Figure 1. Reduction of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound O₂N-CH₂-CH₂-COOEt Reagents 1. NaBH₄, NiCl₂·6H₂O 2. Methanol Ethyl 3-aminopropanoate H₂N-CH₂-CH₂-COOEt Reagents->Ethyl 3-aminopropanoate

Caption: Chemical transformation of this compound.

Experimental Workflow

G A Dissolve this compound and NiCl₂·6H₂O in Methanol B Cool to 0 °C in an Ice Bath A->B C Slowly Add NaBH₄ B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Saturated NaHCO₃ Solution D->E F Filter Through Celite® E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate Under Reduced Pressure I->J K Purify by Distillation or Chromatography J->K

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • The reaction is exothermic, especially during the addition of sodium borohydride. Maintain proper cooling to control the reaction temperature.

  • Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reduction of this compound to ethyl 3-aminopropanoate can be achieved through various methods. The presented protocol using sodium borohydride and nickel(II) chloride offers a mild, rapid, and high-yielding approach that is highly chemoselective for the nitro group, leaving the ester functionality intact.[1] This makes it a valuable method for researchers and professionals in drug development and chemical synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 3-nitropropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 3-nitropropanoate. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Michael addition of nitromethane to ethyl acrylate.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if starting materials are still present.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial.

    • Solution: Phase-transfer catalysts like tetrabutylammonium bromide can enhance reaction rates, especially in nonpolar solvents.[1] Basic catalysts such as cesium carbonate have also been used. Experiment with different catalysts and optimize the catalyst loading.

  • Incorrect Solvent: The solvent polarity plays a significant role in the solubility of reactants and stabilization of intermediates.[1]

    • Solution: Tetrahydrofuran (THF) and dichloromethane are commonly used solvents that improve the solubility of reactants.[1] Consider solvent screening to find the optimal medium for your specific conditions.

  • Inappropriate Temperature: The reaction temperature affects the balance between reaction kinetics and the formation of side products.[1]

    • Solution: The reaction is typically conducted between 25–40°C.[1] If the reaction is sluggish, a slight increase in temperature may be beneficial. However, higher temperatures can promote side reactions.

Question: I am observing the formation of a significant amount of a viscous, polymeric material in my reaction flask. What is causing this and how can I prevent it?

Answer:

The formation of a polymeric substance is likely due to the polymerization of ethyl acrylate, a known side reaction.

  • Cause: Ethyl acrylate is a monomer that can undergo free-radical or anionic polymerization, especially at elevated temperatures or in the presence of certain initiators.

  • Prevention:

    • Temperature Control: Maintain the reaction temperature within the recommended range of 25–40°C to minimize thermally initiated polymerization.[1]

    • Inhibitor: Ensure that the ethyl acrylate used contains a polymerization inhibitor, which is common in commercial preparations.

    • Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for polymerization to occur. Monitor the reaction and work it up promptly upon completion.

Question: My purified product is contaminated with a byproduct that is difficult to separate. What could this byproduct be and how can I improve the purification?

Answer:

A common byproduct in the Michael addition of nitromethane is the double addition product, where a second molecule of ethyl acrylate reacts with the initial product.

  • Identification: The double addition product will have a higher molecular weight than this compound. Characterization by mass spectrometry can confirm its presence.

  • Prevention:

    • Stoichiometry: Use a slight excess of nitromethane relative to ethyl acrylate to favor the formation of the mono-adduct.

    • Slow Addition: Add the ethyl acrylate slowly to the reaction mixture containing nitromethane and the catalyst. This maintains a low concentration of the Michael acceptor and reduces the likelihood of a second addition.

  • Purification:

    • Column Chromatography: Careful flash column chromatography on silica gel is typically effective for separating the desired product from the double addition byproduct. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

The two main methods for synthesizing this compound are:

  • Michael Addition: This involves the conjugate addition of nitromethane to ethyl acrylate. This method is widely used due to the availability of the starting materials.[1]

  • Nucleophilic Substitution: This route involves the reaction of ethyl 3-bromopropanoate with a nitrite salt, such as sodium nitrite or silver nitrite. Using silver nitrite may offer improved yields compared to sodium nitrite.

What is the role of a phase-transfer catalyst in the Michael addition synthesis?

A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, facilitates the transfer of the nitronate anion (formed by the deprotonation of nitromethane by a base) from the aqueous or solid phase to the organic phase where the ethyl acrylate is dissolved. This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction rate.[1][2]

How should the reaction be worked up and the product purified?

A typical work-up procedure involves:

  • Quenching: The reaction is often quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the basic catalyst and protonate any remaining nitronate anion.

  • Extraction: The product is then extracted from the aqueous layer into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

What are the key safety precautions to consider during this synthesis?

  • Nitromethane: Nitromethane is flammable and can be explosive under certain conditions. Handle with care and avoid shock, friction, and high temperatures.

  • Ethyl Acrylate: Ethyl acrylate is a flammable liquid and a potential lachrymator. It is also a monomer that can polymerize, so it should be stored with an inhibitor and away from heat.

  • Solvents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood when handling organic solvents.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound via Michael Addition

ParameterCondition ACondition BCondition C
Catalyst Tetrabutylammonium bromideCesium CarbonateDBU
Solvent DichloromethaneSolvent-freeTetrahydrofuran
Temperature 30-32°CRoom Temperature25°C
Typical Yield GoodModerate to GoodGood

Note: This table provides a qualitative comparison based on literature findings. Actual yields will vary depending on the specific reaction scale and conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Michael Addition

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add nitromethane (1.2 equivalents) and the chosen solvent (e.g., THF, approximately 5-10 mL per gram of ethyl acrylate).

  • Catalyst Addition: Add the catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents) to the solution and stir until it dissolves.

  • Reactant Addition: Slowly add ethyl acrylate (1.0 equivalent) to the reaction mixture dropwise over a period of 15-30 minutes. An ice bath can be used to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., 25-40°C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents Nitromethane Ethyl Acrylate Catalyst Solvent Setup Combine Nitromethane, Catalyst, and Solvent Reagents->Setup Addition Slowly Add Ethyl Acrylate Setup->Addition Stirring Stir at 25-40°C Addition->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quench Quench with dilute acid Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Final_Product This compound Characterize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree decision decision issue issue solution solution Start Start Troubleshooting Low_Yield Low Yield? Start->Low_Yield Polymer Polymer Formation? Low_Yield->Polymer No Check_Completion Reaction Incomplete? (Check TLC/GC) Low_Yield->Check_Completion Yes Impurity Impurity Issues? Polymer->Impurity No Control_Temp Control Temperature (25-40°C) Use Inhibited Acrylate Minimize Reaction Time Polymer->Control_Temp Yes Check_Byproduct Double Addition Product? Impurity->Check_Byproduct Yes Extend_Time Extend Reaction Time Check_Completion->Extend_Time Yes Check_Conditions Optimize Catalyst, Solvent, or Temperature Check_Completion->Check_Conditions No Adjust_Stoichiometry Use Excess Nitromethane Slow Acrylate Addition Optimize Chromatography Check_Byproduct->Adjust_Stoichiometry Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-nitropropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the Michael addition of nitromethane to ethyl acrylate. This reaction involves the conjugate addition of the nitromethane anion (a Michael donor) to the activated alkene of ethyl acrylate (a Michael acceptor). The reaction is typically base-catalyzed.

Q2: What are the major side reactions I should be aware of during the synthesis?

The primary side reactions that can occur during the synthesis of this compound are:

  • Polymerization of Ethyl Acrylate: Under basic conditions, ethyl acrylate can undergo anionic polymerization, leading to the formation of poly(ethyl acrylate). This is often observed as the reaction mixture becoming viscous or solidifying.

  • Nef Reaction: The nitroalkane product, this compound, can undergo a Nef reaction under acidic workup conditions. This reaction converts a primary nitroalkane into a carboxylic acid, which in this case would lead to the formation of succinic acid derivatives and other byproducts.[1][2][3]

  • Double Michael Addition: It is possible for a second molecule of ethyl acrylate to react with the initial product, though this is less common under controlled conditions.

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 3-nitropropanoic acid, in the presence of strong acids or bases and water.[4]

Q3: How can I minimize the polymerization of ethyl acrylate?

To minimize the polymerization of ethyl acrylate, consider the following:

  • Control of Base: Use a catalytic amount of a suitable base rather than a stoichiometric amount. Strong, non-nucleophilic bases are often preferred.

  • Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions can accelerate polymerization if not properly controlled.[4]

  • Inhibitors: Commercial ethyl acrylate often contains inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent polymerization during storage. While typically not removed for small-scale reactions, for larger-scale or sensitive reactions, their presence and potential impact should be considered.

Q4: How can I avoid the Nef reaction?

The Nef reaction is typically promoted by acidic conditions.[5][6] To avoid this side reaction during workup:

  • Neutral or Mildly Basic Quenching: Quench the reaction with a neutral or mildly basic aqueous solution, such as a saturated solution of ammonium chloride or sodium bicarbonate.

  • Avoid Strong Acids: Do not use strong acids (e.g., concentrated HCl or H₂SO₄) during the workup procedure if the nitro group is to be preserved.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The base used may be too weak to deprotonate nitromethane effectively. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent. 4. Side Reactions: Polymerization or other side reactions may be consuming the starting materials.1. Catalyst Selection: Switch to a stronger, non-nucleophilic base (e.g., DBU, TMG) or consider a phase-transfer catalyst like tetrabutylammonium bromide in a biphasic system. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for side reactions. A typical range is 25-40°C.[4] 3. Solvent Choice: Use a polar aprotic solvent like THF or dichloromethane to improve solubility.[4] 4. Monitor Reaction: Use TLC or GC to monitor the reaction progress and identify the formation of side products. Adjust conditions as necessary.
Reaction Mixture Becomes Viscous or Solidifies Polymerization of Ethyl Acrylate: The basic conditions are causing the ethyl acrylate to polymerize.Reduce Base Concentration: Use a catalytic amount of base. Temperature Control: Ensure the reaction is adequately cooled to manage any exotherm. Slow Addition: Add the base or ethyl acrylate slowly to the reaction mixture to maintain control over the reaction rate.
Product is Contaminated with a Carboxylic Acid Impurity Nef Reaction: Acidic conditions during workup have converted the nitro group to a carboxylic acid. Hydrolysis: The ester has been hydrolyzed.Modify Workup: Use a neutral or mildly basic quench (e.g., saturated NH₄Cl or NaHCO₃ solution). Anhydrous Conditions: Ensure the reaction and workup are performed under anhydrous conditions to prevent ester hydrolysis.
Difficulty in Purifying the Product Presence of Polymer: The crude product is contaminated with poly(ethyl acrylate). Oiling Out During Recrystallization: The chosen solvent system is not suitable for crystallization.Purification Strategy: If the product is an oil, consider column chromatography for purification. Recrystallization Solvent: For solid products, common recrystallization solvents for esters include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[1]

Quantitative Data on Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. Below is a summary of how different parameters can affect the outcome.

Table 1: Effect of Catalyst and Solvent on the Yield of 3-Nitropropanoate Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Tetrabutylammonium BromideDichloromethane25-40-up to 82
DBU (0.05 mmol)(Microwave)70-7530 min69 (methyl ester)Inferred from methyl acrylate synthesis
Cs₂CO₃ / CuCNDichloromethane30-32-Good
Phase-transfer catalystTHF25-40--[4]

Note: Data for the methyl ester is often used as a proxy for the ethyl ester due to similar reactivity.

Experimental Protocols

General Protocol for the Michael Addition Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Nitromethane

  • Ethyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of nitromethane (1.2 equivalents) in anhydrous DCM or THF, add ethyl acrylate (1.0 equivalent).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of DBU (e.g., 0.05 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system to afford pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Check for Unreacted Starting Material (TLC/GC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent sub_optimal Sub-optimal Conditions sm_present->sub_optimal side_reactions Side Reactions are Dominant sm_absent->side_reactions increase_temp Increase Temperature sub_optimal->increase_temp Consider stronger_base Use Stronger Base sub_optimal->stronger_base Consider change_solvent Change Solvent sub_optimal->change_solvent Consider check_polymer Viscous/Solid Mixture? side_reactions->check_polymer check_nef Acidic Workup? side_reactions->check_nef polymerization Polymerization Likely check_polymer->polymerization Yes nef_reaction Nef Reaction Likely check_nef->nef_reaction Yes solution_polymer Decrease Base Conc. / Control Temp. polymerization->solution_polymer solution_nef Use Neutral/Basic Workup nef_reaction->solution_nef Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Nitromethane Nitromethane Product This compound Nitromethane->Product Base Catalyst EthylAcrylate Ethyl Acrylate EthylAcrylate->Product Polymer Poly(ethyl acrylate) EthylAcrylate->Polymer Excess Base / High Temp NefProduct Succinic Acid Derivatives Product->NefProduct Acidic Workup

References

Technical Support Center: Michael Addition of Nitromethane to Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 3-nitropropanoate in Michael additions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Michael addition of nitromethane to ethyl acrylate?

A1: Low yields are often due to a combination of factors, including an inappropriate choice of base, suboptimal reaction temperature, or the occurrence of side reactions. The most common side reaction is the formation of a double Michael addition product, where a second molecule of ethyl acrylate reacts with the initial product.[1][2] Additionally, using protic solvents like water or methanol can lead to low yields, while aprotic solvents tend to give better results.[3]

Q2: How can I minimize the formation of the double Michael addition side product?

A2: To minimize the formation of the double addition product, you can adjust the stoichiometry of the reactants. Using an excess of nitromethane relative to ethyl acrylate can favor the formation of the desired mono-adduct.[2] Careful control over reaction time and temperature is also crucial, as prolonged reaction times or higher temperatures can promote the second addition.

Q3: What is the recommended type of catalyst for this reaction, and how does it affect the yield?

A3: A variety of bases can be used to catalyze this reaction, and the choice of base can significantly impact the yield. Common bases include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The selection of the base should be paired with an appropriate solvent system. For instance, better yields are often obtained in methanol with sodium methoxide.[4] In biphasic systems (e.g., water-dichloromethane), the addition of a phase transfer catalyst like tetrabutylammonium chloride can considerably increase the yield.[4]

Q4: What is the effect of the solvent on the reaction yield?

A4: The choice of solvent plays a critical role. Protic solvents such as water and methanol have been reported to result in no reaction or low yields.[3] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF) are generally preferred.[3] The use of a biphasic system with a phase transfer catalyst has been shown to improve yields by facilitating the reaction between the water-soluble base and the organic-soluble reactants.[4]

Troubleshooting Guide

Issue: Low or No Product Formation

Possible Cause Suggested Solution
Incorrect Base Selection The base may be too weak to effectively deprotonate nitromethane. Consider using a stronger base like DBU or an alkoxide such as sodium methoxide. The pKa of the base should be sufficient to generate the nitronate anion.
Inappropriate Solvent Protic solvents can interfere with the reaction. Switch to an aprotic solvent like THF, DCM, or acetonitrile.[3] If using an aqueous base, a biphasic system with a phase transfer catalyst is recommended.[4]
Low Reaction Temperature The reaction may require a higher temperature to overcome the activation energy. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 30-50 °C).[3][5] However, be cautious as higher temperatures can also promote side reactions.
Poor Reagent Quality Impurities in the starting materials (nitromethane, ethyl acrylate, or solvent) can inhibit the reaction. Ensure all reagents and solvents are pure and dry.

Issue: Formation of Multiple Products (Low Selectivity)

Possible Cause Suggested Solution
Double Michael Addition The initial product is reacting with a second molecule of ethyl acrylate. Use an excess of nitromethane. A 2.5:1 molar ratio of nitromethane to ethyl acrylate has been shown to be effective.[2]
Polymerization of Ethyl Acrylate Strong bases can induce the polymerization of ethyl acrylate. Add the base slowly to the reaction mixture at a controlled temperature. Consider using a weaker base or a catalytic amount of a stronger base.
Retro-Michael Addition The reaction is reversible, and the product may be reverting to starting materials. Ensure the reaction is worked up promptly upon completion. Avoid unnecessarily high reaction temperatures.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of this compound

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
DBU (0.05 mmol)None (Microwave)70-750.569[2]
NaOH (0.025M)WaterRoom Temp118[4]
NaOMeMethanolRoom Temp166[4]
K2CO3 / TEBANitromethaneRoom Temp389 (for a similar substrate)[6]
TMGAcetonitrileRoom Temp48Not specified for this specific reaction, but effective for similar additions.[5]

Note: Yields can vary based on the specific experimental conditions and scale.

Experimental Protocols

Protocol 1: DBU-Catalyzed Michael Addition under Microwave Conditions

This protocol is adapted from a procedure for the synthesis of methyl 4-nitrobutanoate and is expected to be applicable for the ethyl ester.

  • Materials:

    • Nitromethane (25 mmol)

    • Ethyl acrylate (10 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol)

  • Procedure:

    • In a sealed microwave vessel, combine ethyl acrylate and nitromethane.

    • Add DBU to the mixture.

    • Heat the reaction mixture to 70-75 °C using a microwave reactor with a power of 25 Watts for 30 minutes.[2]

    • After completion, cool the vessel to below 50 °C.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane-ethyl acetate).[2]

Protocol 2: Base-Catalyzed Michael Addition in a Biphasic System

This protocol is a general method for Michael additions of nitroalkanes.

  • Materials:

    • Nitromethane (20 mmol)

    • Ethyl acrylate (20 mmol)

    • 0.025M Sodium Hydroxide (NaOH) solution (50 mL)

    • Dichloromethane (CH2Cl2) (50 mL)

    • Tetrabutylammonium chloride (2 mmol, optional, as a phase transfer catalyst)

  • Procedure:

    • To a round-bottom flask, add the 0.025M NaOH solution and dichloromethane.

    • Add nitromethane and ethyl acrylate to the biphasic mixture.

    • If using, add the tetrabutylammonium chloride.

    • Stir the mixture vigorously at room temperature for 1 hour.[4]

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ether).[4]

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Reagents: - Nitromethane - Ethyl Acrylate - Base Catalyst - Solvent Setup Reaction Setup: - Combine reagents - Control Temperature Reagents->Setup 1 Monitor Monitor Progress (TLC) Setup->Monitor 2 Quench Quench Reaction Monitor->Quench 3 Extract Extraction Quench->Extract 4 Dry Dry Organic Layer Extract->Dry 5 Purify Purification (Chromatography) Dry->Purify 6 Characterize Characterize Product (NMR, IR, MS) Purify->Characterize 7

Caption: Experimental workflow for the Michael addition.

Troubleshooting_Yield Start Low Yield of This compound Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent aprotic? Start->Check_Solvent Check_Temp Is the temperature optimized? Start->Check_Temp Check_Side_Reactions Are there side products? Start->Check_Side_Reactions Solution_Base Use a stronger base (e.g., DBU, NaOMe) Check_Base->Solution_Base No Solution_Solvent Switch to an aprotic solvent (e.g., THF, DCM) Check_Solvent->Solution_Solvent No Solution_Temp Adjust temperature (gentle heating may be needed) Check_Temp->Solution_Temp No Solution_Side_Reactions Adjust stoichiometry (excess nitromethane) Check_Side_Reactions->Solution_Side_Reactions Yes Signaling_Pathway Nitromethane Nitromethane Nitronate_Anion Nitronate Anion (Nucleophile) Nitromethane->Nitronate_Anion Deprotonation Base Base Enolate_Intermediate Enolate Intermediate Nitronate_Anion->Enolate_Intermediate Nucleophilic Attack Ethyl_Acrylate Ethyl Acrylate (Michael Acceptor) Product This compound Enolate_Intermediate->Product Protonation Proton_Source Proton Source (e.g., H2O, acid)

References

Technical Support Center: Ethyl 3-nitropropanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3-nitropropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route.

  • Michael Addition: Unreacted nitromethane and ethyl acrylate, and potential polymers of ethyl acrylate, especially if the reaction temperature is not controlled.[1]

  • Nucleophilic Substitution: Unreacted ethyl 3-bromopropanoate and side products from competing elimination reactions, such as acrylic acid derivatives.[1]

  • Esterification: Unreacted 3-nitropropanoic acid and residual acid catalyst (e.g., sulfuric acid).[1]

Q2: My final product is an oil, but I expected a solid. What should I do?

A2: this compound is a liquid at room temperature with a boiling point of 223.3°C at 760 mmHg.[1] If you were expecting a solid, you might be thinking of a different compound or a derivative. An oily appearance is normal for the pure compound. However, if it contains impurities, its properties might be altered. Further purification might be necessary if you suspect contamination.

Q3: Can this compound decompose during purification?

A3: Yes, nitroalkanes can be thermally sensitive.[1] Prolonged heating at high temperatures, such as during distillation, can lead to decomposition. It is advisable to perform distillation under reduced pressure to lower the boiling point. Also, strong acidic or basic conditions during workup can lead to hydrolysis of the ester functional group, forming 3-nitropropanoic acid and ethanol.[1]

Q4: What are the recommended analytical methods for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended.

  • High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): This is a powerful technique to determine purity by comparing retention times and UV spectra against a certified standard.[1]

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

Troubleshooting Guides

Low Yield After Synthesis and Workup
Symptom Possible Cause Suggested Solution
Low yield from Michael Addition Incomplete reaction.Ensure optimal reaction time and temperature (typically 25-40°C).[1] Consider using a phase-transfer catalyst like tetrabutylammonium bromide to enhance the reaction rate.[1]
Polymerization of ethyl acrylate.Maintain the recommended reaction temperature; avoid overheating.[1]
Hydrolysis of the nitronate intermediate.Use anhydrous solvents (e.g., THF, dichloromethane) and exclude moisture from the reaction.[1]
Low yield from Nucleophilic Substitution Incomplete reaction.Use a 1.2:1 molar ratio of sodium nitrite to ethyl 3-bromopropanoate and ensure a sufficient reaction time (12-24 hours) under reflux.[1]
Competing elimination reactions.Maintain careful temperature control throughout the reaction.[1]
Low yield from Esterification Incomplete reaction.Use an effective acid catalyst (e.g., 5-10 wt% H₂SO₄) and remove water as it forms, for instance, with a Dean-Stark trap, to drive the equilibrium towards the product.[1]
Challenges in Chromatographic Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with impurities Inappropriate solvent system.Optimize the eluent system using TLC first. A common starting point for esters is a mixture of hexane and ethyl acetate. Gradually increase the polarity to achieve better separation.
Streaking or tailing of the product spot on TLC/column Compound is too polar for the current solvent system.Increase the polarity of the eluent. For highly polar compounds, consider using a different stationary phase like alumina.
Acidic or basic impurities interacting with the silica gel.Neutralize the crude product before loading it onto the column. A pre-column wash with a dilute bicarbonate solution (for acidic impurities) or dilute acid (for basic impurities) followed by drying may help.
Product appears to decompose on the silica gel column The silica gel is too acidic.Deactivate the silica gel by treating it with a small percentage of a base (e.g., triethylamine) mixed with the eluent.
No product elutes from the column The compound is too polar and has irreversibly adsorbed to the silica gel.Try eluting with a more polar solvent system (e.g., methanol in dichloromethane). If this fails, consider alternative purification methods like distillation or recrystallization of a solid derivative.

Quantitative Data Summary

The following tables summarize typical yields and purity for different synthesis methods of this compound.

Table 1: Michael Addition Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
CatalystPhase-transfer catalyst~85>95
SolventTHF or Dichloromethane~82>95
Temperature (°C)25-40~85>95

Table 2: Nucleophilic Substitution Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
SolventDMF7093
NaNO₂ Molar Ratio1.2:17595
Reaction Time (h)187294

Table 3: Esterification Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (H₂SO₄)7 wt%8898
Temperature (°C)908597
Reaction Time (h)69096

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Workup and Extraction

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a suitable aqueous solution (e.g., saturated sodium bicarbonate to neutralize any acid).

  • Extraction: Extract the aqueous layer with an organic solvent in which this compound is soluble (e.g., ethyl acetate or dichloromethane).

  • Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup Quench & Wash drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography If non-volatile impurities distillation Vacuum Distillation concentration->distillation If volatile impurities pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions decomp Decomposition low_yield->decomp impure_product->side_reactions poor_separation Poor Separation impure_product->poor_separation optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions side_reactions->optimize_conditions modify_workup Modify Workup decomp->modify_workup change_purification Change Purification Method poor_separation->change_purification

Caption: Logical troubleshooting approach for purification challenges.

References

Technical Support Center: Preventing Unwanted Polymerization of Ethyl Acrylate During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl acrylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of premature polymerization during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ethyl acrylate reaction mixture turned into a solid or a viscous gel. What happened?

A1: This indicates that uncontrolled radical polymerization has occurred. Ethyl acrylate is highly susceptible to polymerization, especially under certain conditions. The primary triggers for this are:

  • High Temperatures: Excessive heat can initiate thermal polymerization.[1][2] The esterification reaction to produce ethyl acrylate is often conducted at elevated temperatures, which increases this risk.

  • Presence of Initiators: Contaminants such as peroxides or even atmospheric oxygen in the absence of an appropriate inhibitor system can act as radical initiators.

  • Absence or Depletion of Inhibitor: Commercial ethyl acrylate contains an inhibitor to prevent polymerization during storage.[3] During synthesis, especially after purification steps, the inhibitor concentration might be too low or completely removed, making the monomer unstable.

  • Exposure to UV Light: Ultraviolet light can also trigger radical polymerization.

Troubleshooting Steps:

  • Review Reaction Temperature: Ensure your reaction temperature is within the optimal range for the specific synthesis method. Avoid localized overheating by ensuring uniform heating and stirring.

  • Check for Contaminants: Use high-purity starting materials and solvents to avoid introducing radical initiators.

  • Ensure Adequate Inhibition: Add a suitable polymerization inhibitor to your reaction mixture, especially if you are working with purified (inhibitor-free) ethyl acrylate or if the reaction requires high temperatures for a prolonged period.

  • Protect from Light: Conduct the reaction in a flask protected from UV light, for example, by wrapping it in aluminum foil.

Q2: What is a polymerization inhibitor and which one should I use for ethyl acrylate synthesis?

A2: A polymerization inhibitor is a chemical compound that is added to a monomer to prevent its spontaneous polymerization.[4] These compounds work by scavenging the free radicals that initiate the polymerization chain reaction.

For ethyl acrylate and other acrylic monomers, the most commonly used inhibitors are phenolic compounds and phenothiazine (PTZ).[2][5]

  • Hydroquinone (HQ) and 4-Methoxyphenol (MEHQ): These are the most common inhibitors.[5] Their effectiveness is highly dependent on the presence of oxygen.[6] MEHQ reacts with peroxy radicals, which are formed from the reaction of primary carbon radicals with oxygen, thus preventing the initiation of polymerization.[6]

  • Phenothiazine (PTZ): This inhibitor is also highly effective and can be used in combination with other inhibitors.[2]

The choice of inhibitor may depend on the specific reaction conditions and the subsequent purification steps. For most lab-scale syntheses, MEHQ is a suitable choice.

Q3: How much inhibitor should I add to my reaction?

A3: The amount of inhibitor required depends on the reaction scale, temperature, and duration. Commercial ethyl acrylate is typically stabilized with 15 ± 5 ppm of MEHQ.[7] For a synthesis reaction, a higher concentration is often necessary, typically in the range of 100 to 4,000 ppm by weight.[8] It is crucial to have a sufficient amount to last the duration of the reaction and any subsequent workup steps at elevated temperatures.

Q4: I need to distill my synthesized ethyl acrylate. How can I prevent polymerization in the distillation apparatus?

A4: Distillation is a high-risk step for polymerization due to the elevated temperatures. To prevent this:

  • Ensure Inhibitor Presence: Make sure an inhibitor is present in the distillation pot. If the crude product was washed or extracted, the inhibitor might have been removed. Add a suitable amount of inhibitor (e.g., MEHQ or PTZ) before starting the distillation.

  • Use a Vapor-Phase Inhibitor: Some inhibitors are more volatile and can protect the monomer in the vapor phase within the distillation column. N-phenyl hydroxylamine and its derivatives can be useful as vapor-phase inhibitors.[8]

  • Maintain Oxygen Presence: For phenolic inhibitors like MEHQ to be effective, a small amount of oxygen is required.[6] Therefore, do not perform the distillation under a completely inert atmosphere if you are relying on these types of inhibitors. A gentle stream of air or ensuring the system is not perfectly sealed can be beneficial.

  • Avoid Overheating: Do not exceed the necessary temperature for distillation. Use a vacuum to lower the boiling point of ethyl acrylate if possible.

  • Minimize Distillation Time: The longer the monomer is kept at high temperatures, the higher the risk of polymerization. Plan the distillation to be as efficient as possible.

Q5: Can I store my synthesized ethyl acrylate? What are the proper storage conditions?

A5: Yes, but proper storage is critical to prevent polymerization.

  • Inhibitor and Oxygen: The stored ethyl acrylate must contain an effective amount of an inhibitor like MEHQ. Crucially, it must be stored in the presence of air (oxygen), never under an inert gas like nitrogen, as oxygen is essential for the inhibitor to function.

  • Temperature: Store the inhibited ethyl acrylate at a temperature below 35°C (95°F).

  • Material of Container: Use storage containers made of stainless steel or aluminum.

  • Light: Protect the stored monomer from direct sunlight and UV radiation.

Quantitative Data on Polymerization Inhibitors

The effectiveness of a polymerization inhibitor can be influenced by various factors. The following table summarizes typical concentrations for commonly used inhibitors.

InhibitorChemical NameTypical Concentration for StorageTypical Concentration for SynthesisKey Considerations
MEHQ 4-Methoxyphenol10 - 20 ppm100 - 1000 ppmRequires the presence of oxygen to be effective.[6]
HQ Hydroquinone50 - 200 ppm200 - 2000 ppmAlso requires oxygen. Can be less volatile than MEHQ.[5]
PTZ PhenothiazineNot typically used for storage100 - 1000 ppmVery effective at higher temperatures, often used during distillation.[2]
TBC 4-tert-Butylcatechol50 - 200 ppm200 - 2000 ppmEffective at ambient temperatures for storage.[4]

Experimental Protocol: Synthesis of Ethyl Acrylate via Fischer Esterification with Polymerization Prevention

This protocol describes the synthesis of ethyl acrylate from acrylic acid and ethanol using sulfuric acid as a catalyst, with specific steps to prevent premature polymerization.

Materials:

  • Acrylic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • 4-Methoxyphenol (MEHQ)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Toluene (or another suitable solvent for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine acrylic acid, a molar excess of ethanol (e.g., 2-3 equivalents), and a suitable solvent like toluene.

  • Addition of Inhibitor: Add MEHQ to the reaction mixture to achieve a concentration of approximately 500-1000 ppm relative to the acrylic acid.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO2 gas will be evolved.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent and excess ethanol using a rotary evaporator.

  • Purification by Distillation (Optional):

    • Crucial Step: Before distillation, add a fresh portion of MEHQ (approx. 200 ppm) to the crude ethyl acrylate.

    • Set up for simple or fractional distillation. To minimize thermal stress, it is preferable to distill under reduced pressure.

    • Ensure the distillation apparatus is not completely sealed to allow for the presence of some air (oxygen).

    • Collect the ethyl acrylate fraction at its boiling point (99 °C at atmospheric pressure, lower under vacuum).

  • Storage: Transfer the purified, inhibited ethyl acrylate to a suitable container (e.g., an amber glass bottle) that is not completely filled, and store in a cool, dark place.

Visualizations

Troubleshooting Logic for Unwanted Polymerization

G start Unwanted Polymerization Occurs (Viscous liquid or solid formed) check_temp Was reaction temperature too high? start->check_temp check_inhibitor Was inhibitor concentration sufficient? start->check_inhibitor check_contaminants Were high-purity reagents used? start->check_contaminants check_light Was the reaction protected from UV light? start->check_light solution_temp Optimize reaction temperature. Ensure uniform heating. check_temp->solution_temp Yes solution_inhibitor Add or increase inhibitor concentration. Ensure oxygen presence for phenolic inhibitors. check_inhibitor->solution_inhibitor No solution_contaminants Use purified starting materials and solvents. check_contaminants->solution_contaminants No solution_light Protect reaction vessel from light. check_light->solution_light No

Caption: A logical guide to troubleshooting polymerization issues.

Mechanism of Radical Polymerization and Inhibition

G cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway initiator Initiator (e.g., Heat, Light) radical Initiator Radical (R•) initiator->radical Decomposition monomer1 Ethyl Acrylate Monomer radical->monomer1 Initiation propagating_radical Propagating Radical (P•) monomer1->propagating_radical monomer2 Another Monomer propagating_radical->monomer2 Propagation polymer_chain Polymer Chain propagating_radical->polymer_chain Termination inhibitor Inhibitor (e.g., MEHQ) propagating_radical->inhibitor Radical Scavenging monomer2->propagating_radical inactive_species Stable, Non-reactive Species inhibitor->inactive_species

Caption: Radical polymerization of ethyl acrylate and its inhibition.

References

Technical Support Center: Efficient Synthesis of Ethyl 3-Nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Ethyl 3-nitropropanoate. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Catalyst Selection and Performance

The choice of catalyst is critical for optimizing the synthesis of this compound, impacting reaction yield, purity, and overall efficiency. Two primary synthetic routes are commonly employed: the Michael Addition of nitromethane to ethyl acrylate and the Fischer Esterification of 3-nitropropanoic acid with ethanol.

Table 1: Catalyst Performance in this compound Synthesis

Synthetic RouteCatalystTypical Yield (%)Typical Purity (%)Key Considerations
Michael Addition1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)85>95Mild reaction conditions, high selectivity.[1]
Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide)VariesVariesEnhances reaction rates, particularly in nonpolar solvents.
Fischer EsterificationSulfuric Acid (H₂SO₄)88-9096-98Requires removal of water to drive equilibrium; potential for acid-sensitive functional group degradation.[1]
Enzymatic CatalystsHighHighEnvironmentally friendly, high selectivity, but may require specific reaction conditions and longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the Michael addition of nitromethane to ethyl acrylate and the Fischer esterification of 3-nitropropanoic acid with ethanol.[1] The Michael addition is often favored for its high atom economy and relatively mild conditions. The Fischer esterification is a classic method but is an equilibrium reaction that requires specific conditions to achieve high yields.[2][3][4]

Q2: Which catalyst is recommended for the Michael addition route?

A2: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective and commonly used organocatalyst for this reaction, often leading to high yields and purity under mild conditions.[1] Phase-transfer catalysts can also be employed to enhance reaction rates.

Q3: What is the primary challenge in the Fischer esterification route and how can it be overcome?

A3: The Fischer esterification is a reversible reaction, and the water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[2][3][4] To overcome this, an excess of the alcohol (ethanol) is typically used to shift the equilibrium towards the product. Additionally, removing water as it forms, for instance by using a Dean-Stark apparatus, is a common strategy to drive the reaction to completion.[1]

Troubleshooting Guides

Michael Addition Route (Nitromethane and Ethyl Acrylate)

Problem 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

  • Possible Cause: Suboptimal catalyst concentration.

    • Solution: While DBU is used in catalytic amounts, ensure the concentration is sufficient. An initial screening of catalyst loading (e.g., 5-10 mol%) can help identify the optimal amount.

  • Possible Cause: Presence of water in the reactants or solvent.

    • Solution: Use anhydrous solvents and ensure that the nitromethane and ethyl acrylate are dry. Water can interfere with the catalytic activity of DBU.

Problem 2: Presence of Significant Impurities, including a Double Addition Product

  • Possible Cause: Formation of diethyl 4-nitroheptanedioate. This occurs when a second molecule of ethyl acrylate reacts with the initial product.

    • Solution: Control the stoichiometry of the reactants. Using a slight excess of nitromethane relative to ethyl acrylate can help minimize the formation of the double addition product. Slowly adding the ethyl acrylate to the reaction mixture containing nitromethane and the catalyst can also reduce the local concentration of the Michael acceptor and suppress the second addition.

  • Possible Cause: Polymerization of ethyl acrylate.

    • Solution: Maintain a controlled reaction temperature. Elevated temperatures can promote the polymerization of ethyl acrylate. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Problem 3: Catalyst Deactivation

  • Possible Cause: The bicyclic amidine structure of DBU can be susceptible to degradation under harsh conditions, although it is generally robust for this transformation.

    • Solution: Use fresh DBU for optimal performance. If catalyst reuse is desired, it can be recovered and purified, for example, by distillation. However, a slight decrease in activity might be observed after several cycles.

Fischer Esterification Route (3-Nitropropanoic Acid and Ethanol)

Problem 1: Low Conversion to the Ester

  • Possible Cause: Equilibrium not sufficiently shifted towards the product.

    • Solution: Use a significant excess of ethanol (it can also serve as the solvent).[2][4] Implement a method for water removal, such as a Dean-Stark trap or the addition of a dehydrating agent.[1]

  • Possible Cause: Insufficient amount of acid catalyst.

    • Solution: Ensure an adequate catalytic amount of a strong acid like sulfuric acid is used (typically 5-10 wt%).[1]

Problem 2: Product Degradation or Side Reactions

  • Possible Cause: The nitro group or other functional groups in the starting material may be sensitive to the strong acidic conditions and elevated temperatures.

    • Solution: Carefully control the reaction temperature and time. Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate. Alternatively, consider using a milder acid catalyst or an enzymatic approach if acid sensitivity is a major concern.

  • Possible Cause: Formation of ether byproducts from the alcohol.

    • Solution: Maintain the reaction temperature below the point where significant ether formation occurs (e.g., for ethanol, keep the temperature below 140°C).

Experimental Protocols

Protocol 1: DBU-Catalyzed Michael Addition for this compound Synthesis

Materials:

  • Nitromethane

  • Ethyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add nitromethane (1.2 equivalents) and the anhydrous solvent.

  • Add DBU (0.1 equivalents) to the mixture and stir at room temperature.

  • Slowly add ethyl acrylate (1.0 equivalent) to the flask over a period of 15-30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Sulfuric Acid-Catalyzed Fischer Esterification for this compound Synthesis

Materials:

  • 3-Nitropropanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Dean-Stark apparatus (optional)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-nitropropanoic acid (1.0 equivalent) and a large excess of anhydrous ethanol (e.g., 10 equivalents, which also acts as the solvent).

  • Carefully add concentrated sulfuric acid (5-10 wt% relative to the 3-nitropropanoic acid) to the mixture.

  • If using, attach a Dean-Stark apparatus filled with ethanol and a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the excess ethanol using a rotary evaporator.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure if necessary.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Nitromethane & Ethyl Acrylate Mixing Combine Reactants, Catalyst & Solvent Reactants->Mixing Catalyst DBU Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Stirring Stir at Room Temp. Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with HCl Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography (if needed) Dry->Purify Final_Product This compound Purify->Final_Product Fischer_Esterification_Logic Start Start: 3-Nitropropanoic Acid + Ethanol Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Equilibrium Reversible Reaction: Ester + Water <=> Acid + Alcohol Heat->Equilibrium Drive_Equilibrium Drive Equilibrium Forward Equilibrium->Drive_Equilibrium Le Châtelier's Principle Workup Neutralization, Extraction, Purification Equilibrium->Workup Reaction Complete Excess_EtOH Use Excess Ethanol Drive_Equilibrium->Excess_EtOH Remove_H2O Remove Water (e.g., Dean-Stark) Drive_Equilibrium->Remove_H2O Product This compound Workup->Product

References

Managing exothermic reactions in Ethyl 3-nitropropanoate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-Nitropropanoate Production

This guide provides troubleshooting advice and frequently asked questions for managing the exothermic reaction during the synthesis of this compound, a process that requires careful temperature control.[1] It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound?

A1: The synthesis, often a Michael addition between an acrylate and a nitroalkane or a nitration reaction, is highly exothermic.[1][2] Poor temperature control can lead to a runaway reaction, where the temperature rises uncontrollably. This can result in vigorous boiling of reactants, pressure buildup, and potential vessel rupture.[3] Furthermore, elevated temperatures can decrease product yield by promoting the formation of unwanted side-products and impurities.[1]

Q2: What are the primary methods for synthesizing this compound?

A2: The most common methods include the Michael addition of nitromethane to ethyl acrylate and the esterification of 3-nitropropanoic acid.[1][4] The Michael addition, in particular, must be carefully controlled due to its exothermic nature. Optimization of this process involves careful selection of catalysts, solvents, and strict temperature management, typically keeping the reaction between 25–40°C.[1]

Q3: What are the main hazards associated with the reagents used?

A3: The reagents involved, especially in nitration reactions using nitric acid, pose several risks. Nitric acid is highly corrosive and can cause severe burns.[5] It can also react violently with organic compounds, creating explosion hazards.[3] Ethyl acrylate is a highly flammable liquid, and its vapors can form explosive mixtures with air.[6] Inhalation of fumes from nitric acid or ethyl acrylate can cause respiratory irritation.[3][6]

Q4: What immediate steps should be taken if a thermal runaway begins?

A4: If the reaction temperature begins to increase uncontrollably, immediately stop the addition of any reagents. Increase the cooling to maximum capacity (e.g., by adding dry ice to the cooling bath). If the reaction is in a flask that can be quickly accessed, prepare a large ice-water or dry ice/acetone bath for emergency quenching. If the situation becomes unmanageable, evacuate the area and follow established emergency protocols.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Spike 1. Reagent addition rate is too high.2. Inadequate cooling.3. Insufficient stirring, leading to localized "hot spots."1. Immediately stop reagent addition. Reduce the addition rate for the remainder of the reaction.2. Ensure the cooling bath is at the correct temperature and has sufficient volume/surface area contact. Add more coolant (e.g., ice, dry ice).3. Verify the stirrer is functioning correctly and agitating the mixture vigorously.
Reaction Temperature Stalls or is Too Low 1. Cooling is too aggressive.2. Low concentration of catalyst or reactants.1. Reduce the cooling rate or allow the bath temperature to rise slightly.2. Confirm concentrations of all starting materials and catalysts are correct as per the protocol.
Low Product Yield 1. Poor temperature control led to side-product formation.2. Incomplete reaction.3. Product lost during work-up.1. Review temperature logs. Optimize cooling and addition rates in subsequent experiments.2. Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion before quenching.3. Ensure pH is neutral before extraction and use an appropriate extraction solvent like diethyl ether or ethyl acetate.[7]
Formation of Dark-Colored Impurities 1. Reaction temperature was too high.2. Presence of contaminants in starting materials.1. Maintain the recommended temperature range strictly throughout the addition process.2. Use pure, distilled reagents. Ensure glassware is scrupulously clean and dry.

Experimental Protocol: Synthesis via Michael Addition

This protocol outlines the synthesis of this compound from ethyl acrylate and nitromethane, with a focus on controlling the exothermic reaction.

Reagents and Equipment:

  • Ethyl acrylate

  • Nitromethane

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Three-neck round-bottom flask

  • Addition funnel

  • Mechanical stirrer

  • Thermometer

  • Cooling bath (ice-water or other coolant system)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Equip the flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Initial Charge: Charge the flask with nitromethane, THF, and the phase-transfer catalyst.

  • Cooling: Begin stirring and cool the mixture to the target starting temperature (e.g., 0-5°C) using the cooling bath.

  • Slow Addition: Add the ethyl acrylate to the addition funnel. Begin adding it dropwise to the stirred reaction mixture.

  • Temperature Monitoring: Monitor the internal temperature of the reaction closely. The rate of addition should be controlled to maintain the temperature within the desired range (e.g., not exceeding 25°C).[1] A typical addition time might be over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC analysis.

  • Quenching: Slowly pour the reaction mixture into a beaker of stirred ice-water to quench the reaction.[7]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by vacuum distillation.

Key Control Parameters
ParameterRecommended Value/RangePurpose
Initial Reaction Temperature 0 - 5 °CTo mitigate the initial exotherm upon addition.
Reaction Temperature 25 - 40 °C[1]Balances reaction kinetics with minimizing side-product formation.[1]
Ethyl Acrylate Addition Rate Slow, dropwise (e.g., 1-2 hours)To allow the cooling system to dissipate the heat generated by the reaction.
Stirring Speed VigorousTo ensure even heat distribution and prevent localized overheating.

Visual Guides

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_end start_end process process critical_step critical_step output output start Start setup Assemble Apparatus (Flask, Stirrer, Funnel) start->setup charge Charge Flask with Nitromethane & Catalyst setup->charge cool Cool to 0-5 °C charge->cool add Slowly Add Ethyl Acrylate cool->add monitor Maintain Temp < 25 °C add->monitor Control Rate react Stir to Completion monitor->react quench Quench on Ice-Water react->quench extract Extract & Wash quench->extract purify Vacuum Distillation extract->purify end Final Product purify->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic problem problem decision decision action action ok ok temp_rise Temperature Rising Rapidly? check_addition Addition Rate Too Fast? temp_rise->check_addition Yes continue_monitor Continue & Monitor temp_rise->continue_monitor No check_cooling Cooling System Adequate? check_addition->check_cooling No stop_add STOP ADDITION IMMEDIATELY check_addition->stop_add Yes check_stirring Stirring Vigorous? check_cooling->check_stirring Yes improve_cooling Add More Coolant / Check Flow check_cooling->improve_cooling No increase_stirring Increase Stirrer Speed check_stirring->increase_stirring No check_stirring->continue_monitor Yes reduce_rate Reduce Addition Rate stop_add->reduce_rate

Caption: Troubleshooting logic for a rapid temperature increase.

References

Troubleshooting low yields in the esterification of 3-nitropropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 3-Nitropropanoic Acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the esterification of 3-nitropropanoic acid, particularly in cases of low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my esterification yield of 3-nitropropanoic acid consistently low?

Low yields in the Fischer esterification of 3-nitropropanoic acid are common and often stem from the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2] If water is not removed from the reaction mixture, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—will occur, thus lowering the net yield of the desired ester.[1][4] Other contributing factors can include incomplete reaction, presence of impurities, or suboptimal reaction conditions.

Q2: How can I shift the reaction equilibrium to favor the formation of the ester?

To improve your yield, you need to shift the equilibrium to the product side, in accordance with Le Chatelier's principle.[1] There are two primary strategies to achieve this:

  • Use an Excess of a Reactant: The most common approach is to use a large excess of the alcohol, which is often also used as the solvent for the reaction.[1][5] This drives the equilibrium towards the formation of the ester. Studies have shown that increasing the alcohol-to-acid molar ratio can significantly increase the reaction rate and yield.[6]

  • Remove Water as it Forms: Removing water from the reaction mixture prevents the reverse hydrolysis reaction.[1][2][4] This can be accomplished by:

    • A Dean-Stark apparatus: This glassware is used with a solvent that forms an azeotrope with water (like toluene). The water is collected in the trap as it is formed, effectively removing it from the reaction.[1][5]

    • Molecular Sieves: Adding a drying agent, such as 4Å molecular sieves, to the reaction mixture can absorb the water that is produced.[7]

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before starting the reaction.

Q3: What is the recommended catalyst and its concentration for this reaction?

A strong acid catalyst is essential for the Fischer esterification to proceed at a reasonable rate. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

  • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used catalysts.[2][5]

  • Catalyst Amount: Typically, a catalytic amount is sufficient. For instance, a procedure for the synthesis of methyl 3-nitropropionate uses 1.5 mL of concentrated sulfuric acid for 7.0 g of 3-nitropropanoic acid in 100 mL of methanol.[7] The optimal amount can vary, so it may be necessary to experiment with different concentrations.

Q4: My reaction seems to stop before all the 3-nitropropanoic acid is consumed. What could be the issue?

If the reaction stalls, it's likely that equilibrium has been reached. As discussed in Q2, you will need to take steps to shift the equilibrium towards the products. Another possibility, though less common with robust catalysts like sulfuric acid, is catalyst deactivation, especially if impurities are present in your starting materials.

Q5: I'm having difficulty with the work-up and purification of my 3-nitropropanoic acid ester. What is the best procedure?

Proper work-up and purification are critical for isolating your product in high purity. A typical procedure involves several steps:

  • Removal of Excess Alcohol: The excess alcohol is typically removed under reduced pressure using a rotary evaporator.[5][7]

  • Neutralization: The remaining reaction mixture is diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a basic aqueous solution to neutralize the acid catalyst. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose.[5]

  • Washing: The organic layer should then be washed with water and finally with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers.[5]

  • Drying: The isolated organic layer must be dried thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][7]

  • Purification: After removing the solvent, the crude product can be purified. Common methods include:

    • Column Chromatography: Purification by column chromatography on silica gel is an effective method to obtain a high-purity product.[7]

    • Recrystallization: If the ester is a solid, recrystallization can be an excellent purification technique.[7]

Quantitative Data on Esterification Yields

The yield of 3-nitropropanoic acid esters is highly dependent on the reaction conditions. Below is a summary of yields obtained under different experimental protocols.

Ester ProductAlcoholCatalystReaction ConditionsYieldReference
Methyl 3-NitropropionateMethanolSulfuric AcidReflux for 6 h with 4Å molecular sievesHigh (not quantified)[7]
Ethyl 3-NitropropionateEthanolSulfuric AcidReflux for 6 h73%[8]
Tert-butyl 3-nitropropionateIsobutyleneSulfuric AcidNot specified30% (overall yield of a 3-step synthesis)[9]

Detailed Experimental Protocol: Synthesis of Methyl 3-Nitropropionate

This protocol is adapted from a published procedure for the synthesis of methyl 3-nitropropionate.[7]

Materials:

  • 3-Nitropropanoic acid (7.0 g, 58.8 mmol)

  • Anhydrous methanol (100 mL)

  • Concentrated sulfuric acid (1.5 mL)

  • 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water

Equipment:

  • Round-bottom flask

  • Soxhlet apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 3-nitropropanoic acid (7.0 g) in anhydrous methanol (100 mL) in a round-bottom flask, add concentrated sulfuric acid (1.5 mL).

  • Set up a reflux apparatus with a Soxhlet extractor charged with 4Å molecular sieves between the flask and the condenser.

  • Heat the reaction mixture at reflux for 6 hours. The molecular sieves in the Soxhlet apparatus will continuously remove the water formed during the reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under vacuum using a rotary evaporator.

  • Dilute the remaining residue with dichloromethane (80 mL).

  • Transfer the solution to a separatory funnel and wash with water (3 x 40 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Esterification Yields

TroubleshootingWorkflow start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_reagents Are reagents pure and anhydrous? check_equilibrium->check_reagents No solution_equilibrium Shift Equilibrium: - Use excess alcohol - Remove water (Dean-Stark/sieves) check_equilibrium->solution_equilibrium Yes check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify/Dry Reagents: - Use anhydrous alcohol - Ensure 3-nitropropanoic acid is pure check_reagents->solution_reagents No check_workup Is the work-up procedure adequate? check_conditions->check_workup Yes solution_conditions Optimize Conditions: - Check catalyst concentration - Adjust temperature/reaction time check_conditions->solution_conditions No solution_workup Improve Work-up: - Ensure complete neutralization - Thoroughly wash and dry organic phase check_workup->solution_workup No end_node Improved Yield solution_equilibrium->end_node solution_reagents->end_node solution_conditions->end_node solution_workup->end_node

Caption: A logical workflow for troubleshooting low yields in esterification reactions.

Mechanism of Fischer Esterification

FischerEsterification cluster_step1 1. Protonation of Carbonyl cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation Acid R-C(=O)OH ProtonatedAcid R-C(=O⁺H)OH Acid->ProtonatedAcid + H⁺ H_plus H⁺ Alcohol R'-OH Tetrahedral1 R-C(OH)(O⁺H-R')OH ProtonatedAcid->Tetrahedral1 + R'-OH Tetrahedral2 R-C(O⁺H₂)(OR')OH Tetrahedral1->Tetrahedral2 ProtonatedEster R-C(=O⁺R')OH Tetrahedral2->ProtonatedEster - H₂O Ester R-C(=O)OR' ProtonatedEster->Ester - H⁺ Water H₂O H_plus_out H⁺ R_def Where R = -CH₂CH₂NO₂

Caption: The reaction mechanism for the acid-catalyzed Fischer Esterification.

References

Identifying and characterizing byproducts in Ethyl 3-nitropropanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving Ethyl 3-nitropropanoate.

Troubleshooting Guides

Issue: Low Yield and Presence of Multiple Spots on TLC in Michael Addition Synthesis

Question: I am synthesizing this compound via the Michael addition of nitromethane to ethyl acrylate, but my yield is low and the TLC plate shows multiple spots apart from the product. What are the likely byproducts and how can I minimize them?

Answer: Low yields and the presence of multiple byproducts in the Michael addition reaction for the synthesis of this compound are common issues. The primary byproducts often stem from the reactivity of the starting materials and the product itself under basic conditions.

Potential Byproducts and Solutions:

  • Unreacted Starting Materials: Nitromethane and ethyl acrylate may remain if the reaction is incomplete.

    • Solution: Ensure stoichiometric amounts or a slight excess of the limiting reagent. Monitor the reaction progress using TLC until the starting materials are consumed.

  • Multiple Addition Products: The nitronate anion of the product, this compound, can act as a nucleophile and add to another molecule of ethyl acrylate, leading to higher molecular weight adducts.[1]

    • Solution: Control the stoichiometry of the reactants carefully. Adding the base slowly to the mixture of nitromethane and ethyl acrylate can help maintain a low concentration of the nitronate anion, disfavoring multiple additions.

  • Polymerization of Ethyl Acrylate: Under basic conditions, ethyl acrylate can undergo anionic polymerization.

    • Solution: Maintain a low reaction temperature and control the concentration of the base.

  • Hydrolysis/Transesterification: If water or an alcohol other than ethanol is present, hydrolysis of the ethyl ester to 3-nitropropanoic acid or transesterification can occur, especially in the presence of a base.[1]

    • Solution: Use anhydrous solvents and reagents to prevent these side reactions.

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct/ImpurityMolecular FormulaMolecular Weight ( g/mol )Characterization Notes
NitromethaneCH₃NO₂61.04Volatile, may be lost during workup.
Ethyl acrylateC₅H₈O₂100.12Characteristic vinyl proton signals in ¹H NMR.
Di-adductC₁₀H₁₅NO₆245.23Higher boiling point and distinct mass spectrum.
3-Nitropropanoic acidC₃H₅NO₄119.08Acidic, can be removed by basic wash.[2]

Issue: Incomplete Reaction or Formation of Colored Impurities During Reduction

Question: I am reducing this compound to Ethyl 3-aminopropanoate, but the reaction seems to be incomplete, and I am observing colored impurities in my product. What could be the cause?

Answer: The reduction of a nitro group to an amine proceeds through several intermediates. Incomplete reaction or side reactions involving these intermediates can lead to a mixture of products and colored impurities.

Potential Byproducts and Solutions:

  • Incomplete Reduction Intermediates: The reduction of the nitro group can be stopped at the nitroso or hydroxylamine stage, especially if the reducing agent is not potent enough or is used in insufficient amounts.

    • Solution: Ensure the use of a sufficient excess of the reducing agent (e.g., SnCl₂, H₂/Pd-C) and monitor the reaction by TLC until the starting material is fully consumed.

  • Azo and Azoxy Compounds: Condensation reactions between the intermediate nitroso and hydroxylamine species can form colored azo (R-N=N-R') and azoxy (R-N=N⁺(O⁻)-R') compounds. These are common byproducts in nitro group reductions.

    • Solution: Maintain a consistently reducing environment. For catalytic hydrogenation, ensure the catalyst is active. For metal/acid reductions, ensure sufficient acid is present. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.

Table 2: Potential Byproducts in the Reduction of this compound

Byproduct/ImpurityMolecular FormulaMolecular Weight ( g/mol )Characterization Notes
Ethyl 3-nitroso-propanoateC₅H₉NO₃131.13Often unstable.
Ethyl 3-hydroxylamino-propanoateC₅H₁₁NO₃133.15Can be isolated under mild conditions.
Azo/Azoxy-bis(ethyl propanoate)C₁₀H₁₈N₂O₄ / C₁₀H₁₈N₂O₅230.26 / 246.26Often colored (yellow to red).
Ethyl 3-aminopropanoate (Product)C₅H₁₁NO₂117.15Desired product for comparison.

Frequently Asked Questions (FAQs)

Q1: What are the expected hydrolysis products of this compound?

Under both acidic and basic conditions, this compound can be hydrolyzed to 3-nitropropanoic acid and ethanol . The rate of hydrolysis is dependent on the pH and temperature of the reaction.[2]

Q2: How can I detect and quantify impurities in my this compound sample?

The most effective methods for detecting and quantifying impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3][4]

Q3: My ¹H NMR spectrum of crude this compound shows unexpected peaks. How can I identify the impurities?

You can identify common impurities by comparing the chemical shifts of the unexpected peaks with known values for potential byproducts and residual solvents.

Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)

CompoundMoiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -CH₂-NO₂~4.6 (t)~70
-CH₂-CO-~2.9 (t)~32
-O-CH₂-CH₃~4.2 (q)~61
-O-CH₂-CH₃~1.3 (t)~14
Ethyl acrylate =CH₂~5.8-6.4 (m)~128, ~130
=CH-~6.1 (m)~128
-O-CH₂-CH₃~4.2 (q)~60
-O-CH₂-CH₃~1.3 (t)~14
Nitromethane -CH₃~4.3 (s)~63
Ethanol -CH₂-OH~3.7 (q)~58
-CH₃~1.2 (t)~18
3-Nitropropanoic acid -CH₂-NO₂~4.7 (t)~70
-CH₂-COOH~3.0 (t)~32

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[5]

Experimental Protocols

Protocol 1: General Method for Reaction Monitoring and Byproduct Detection by TLC

  • Prepare TLC Chamber: Add a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to a TLC chamber and allow it to saturate.

  • Spotting: On a silica gel TLC plate, spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Development: Place the TLC plate in the chamber and allow the solvent front to move up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. The presence of additional spots suggests the formation of byproducts.

Protocol 2: GC-MS Analysis of this compound Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. If necessary, derivatize polar compounds to make them more volatile.

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Set the injector temperature to 250 °C with a split injection.

    • Oven Program: Start with an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min.[6]

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Set the ion source temperature to 230 °C and the transfer line to 280 °C. Acquire data in full scan mode over a mass range of m/z 40-400.[7]

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to tentatively identify the compounds.

    • Confirm the identity of the product and byproducts by comparing their retention times and mass spectra with authentic standards, if available.

Visualizations

Byproduct_Identification_Workflow cluster_reaction Reaction Monitoring cluster_analysis Byproduct Analysis cluster_characterization Characterization Reaction This compound Reaction TLC TLC Analysis (Spot at t=0, t=x, t=final) Reaction->TLC Crude_Mixture Crude Reaction Mixture TLC->Crude_Mixture Work-up GCMS GC-MS Analysis Crude_Mixture->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Crude_Mixture->NMR Identify Identify Byproducts (MS Library, NMR Shifts) GCMS->Identify NMR->Identify Quantify Quantify Byproducts (GC with internal standard) Identify->Quantify Byproduct_Formation_Pathways cluster_byproducts Potential Byproducts Start Nitromethane + Ethyl Acrylate Product This compound Start->Product Michael Addition (Base) Polymer Poly(ethyl acrylate) Start->Polymer Anionic Polymerization DiAdduct Di-adduct Product->DiAdduct Further Michael Addition Hydrolysis 3-Nitropropanoic Acid Product->Hydrolysis H₂O / Base Troubleshooting_Logic Start Unexpected Results in Reaction? LowYield Low Yield? Start->LowYield MultipleSpots Multiple TLC Spots? Start->MultipleSpots ColoredProduct Colored Product? Start->ColoredProduct IncompleteReaction Check for Incomplete Reaction: - Monitor by TLC - Increase reaction time/reagent LowYield->IncompleteReaction SideReaction Investigate Side Reactions: - Analyze byproducts (GC-MS, NMR) - Adjust reaction conditions MultipleSpots->SideReaction Oxidation Check for Oxidation: - Run under inert atmosphere - Analyze for azo/azoxy compounds ColoredProduct->Oxidation IncompleteReaction->SideReaction

References

Navigating the Nuances of Solvent Polarity in Ethyl 3-Nitropropanoate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in optimizing the reaction kinetics of Ethyl 3-nitropropanoate, a versatile building block in organic synthesis. Its reactivity and stability are profoundly influenced by the polarity of the reaction medium. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and subsequent reactions of this compound, with a focus on the impact of solvent polarity.

Issue 1: Slow or Incomplete Reaction During Synthesis

Question: My synthesis of this compound via the Michael addition of nitromethane to ethyl acrylate is sluggish and results in low yields. How can I improve the reaction rate?

Answer:

The slow reaction rate is often attributed to suboptimal solvent conditions and catalyst choice. The reaction involves the formation of a nitronate ion, which is stabilized by the solvent.

  • Solvent Choice: The solubility of reactants is crucial. While the reaction can be run in various solvents, polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often preferred as they improve the solubility of both nitromethane and ethyl acrylate.[1]

  • Catalyst Selection: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can significantly enhance the reaction rate by stabilizing the nitronate ion, particularly in less polar solvents.[1]

  • Temperature: While increasing the temperature can accelerate the reaction, it's a delicate balance. Reactions are typically conducted between 25–40°C to optimize kinetics while minimizing the formation of side-products.[1]

Logical Workflow for Troubleshooting Slow Synthesis:

Nitromethane Nitromethane Nitronate Nitronate Ion (Nucleophile) Nitromethane->Nitronate Deprotonation Base Base Base->Nitronate Enolate Enolate Intermediate Nitronate->Enolate Nucleophilic Attack EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Enolate Product This compound Enolate->Product Protonation Protonation Protonation Protonation->Product

References

Techniques for removing unreacted starting materials from Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Ethyl 3-nitropropanoate

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove after synthesizing this compound?

A1: The unreacted starting materials will depend on your synthetic route. The three most common syntheses of this compound leave behind distinct starting materials:

  • Michael Addition: Unreacted nitromethane and ethyl acrylate.[1]

  • Nucleophilic Substitution: Unreacted ethyl 3-bromopropanoate and sodium nitrite.[1]

  • Fischer Esterification: Unreacted 3-nitropropanoic acid and ethanol.[1][2]

Q2: What is the most common initial workup procedure for a reaction mixture containing this compound?

A2: A liquid-liquid extraction (LLE) is the most common initial workup step.[3][4] This procedure is used to separate the desired organic product from the aqueous phase and to remove water-soluble impurities. The organic layer containing your product can then be washed with various aqueous solutions to remove specific impurities.

Q3: My crude this compound is a dark color. What could be the cause?

A3: A dark color in your crude product could indicate the presence of decomposition products or other high molecular weight impurities. This can be caused by excessive heating during the reaction or workup. It is advisable to use vacuum distillation for purification to minimize thermal stress on the compound.[5]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable technique for purifying this compound, especially for removing structurally similar impurities.[5] A common setup involves using silica gel as the stationary phase with a hexane/ethyl acetate mobile phase.

Q5: Is this compound stable at its atmospheric boiling point?

A5: this compound has a high boiling point (223 °C), and like many nitro compounds, it may be susceptible to decomposition at elevated temperatures.[5][6][7] Therefore, vacuum distillation is the recommended method for distillation to allow for a lower boiling temperature.

Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction (LLE)
Issue Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of Celite.
Difficulty Identifying Layers - Similar densities of the aqueous and organic layers.- Add a few drops of water to the separatory funnel and observe which layer the drops merge with; this will be the aqueous layer.[8]
Product Remains in Aqueous Layer - The organic solvent is too nonpolar.- The pH of the aqueous layer is not optimal.- Use a more polar organic solvent for extraction, such as ethyl acetate.- Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
Troubleshooting Vacuum Distillation
Issue Possible Cause(s) Solution(s)
Bumping/Uneven Boiling - Insufficient agitation.- Lack of boiling chips or stir bar.- Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure smooth and consistent stirring.- Apply heat gradually.[5]
Product Decomposing in Flask - Distillation temperature is too high.- Presence of acidic or basic impurities.- Lower the distillation temperature by improving the vacuum.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during the workup before distillation.[5]
Low Product Recovery - Inefficient condensation.- Leaks in the vacuum system.- Ensure a sufficient flow of cold water through the condenser.- Check all joints and connections for leaks and apply vacuum grease where necessary.[5]

Data Presentation

The following table summarizes the physical properties of this compound and its common unreacted starting materials, which is crucial for planning the purification strategy.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
This compound 147.13223Slightly soluble
Nitromethane61.04101.2111 g/L[9]
Ethyl Acrylate100.1299.8Slightly soluble (20 g/L at 20°C)[1][5]
Ethyl 3-bromopropionate181.03135-136 (at 50 mmHg)Soluble[10][11][12]
3-Nitropropanoic Acid119.08DecomposesHighly soluble (>100 mg/mL)[13][14]
Sodium Nitrite69.00Decomposes at 320Very soluble (84.8 g/100 mL at 25°C)[8]
Ethanol46.0778.3Miscible[15][16][17]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Water-Soluble Starting Materials

This protocol is designed to remove water-soluble starting materials such as nitromethane, 3-nitropropanoic acid, sodium nitrite, and ethanol.

  • Quenching: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which this compound is soluble (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash:

    • Add deionized water to the separatory funnel, stopper it, and gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup.

    • Allow the layers to separate and then drain the aqueous layer.

    • Repeat the water wash two more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Vacuum Distillation for Removal of Volatile Starting Materials

This protocol is effective for removing volatile starting materials like ethyl acrylate and for purifying the final product.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Add a magnetic stir bar or fresh boiling chips to the distillation flask.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Crude Product Addition: Add the crude this compound to the distillation flask. The flask should not be more than two-thirds full.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may contain unreacted volatile starting materials like ethyl acrylate.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the product in a clean receiving flask.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Experimental_Workflow start Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) start->lle wash Aqueous Washes (Water, Brine) lle->wash dry Drying over Anhydrous Agent wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate crude_product Crude Ethyl 3-nitropropanoate concentrate->crude_product distillation Vacuum Distillation crude_product->distillation For volatile impurities or final purification chromatography Column Chromatography crude_product->chromatography For non-volatile impurities pure_product Pure Ethyl 3-nitropropanoate distillation->pure_product chromatography->pure_product Troubleshooting_LLE start Performing Liquid-Liquid Extraction emulsion Emulsion Forms? start->emulsion add_brine Add Brine / Let Stand emulsion->add_brine Yes layer_issue Difficulty Identifying Layers? emulsion->layer_issue No gentle_mixing Use Gentle Mixing add_brine->gentle_mixing gentle_mixing->layer_issue water_test Perform Water Drop Test layer_issue->water_test Yes continue_extraction Continue Extraction layer_issue->continue_extraction No water_test->continue_extraction end Successful Separation continue_extraction->end

References

Long-term stability issues with stored Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-nitropropanoate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow, development of turbidity). Photodegradation or chemical decomposition.1. Verify storage conditions. The compound should be stored at ≤4°C in an amber glass vial to protect from light. 2. Perform a purity check using HPLC or NMR to identify potential degradation products. 3. If purity is compromised, discard the material and use a fresh batch.
Inconsistent or unexpected experimental results. Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Confirm the purity of the stock solution using a validated analytical method (see Experimental Protocols). 2. Prepare fresh solutions from a new batch of the compound. 3. Review the experimental protocol for compatibility with nitro compounds.
Precipitate formation in solutions. Hydrolysis of the ester to 3-nitropropanoic acid, which may have different solubility, or reaction with buffer components.1. Analyze the precipitate and supernatant separately to identify the components. 2. Consider the pH of the solution; hydrolysis is accelerated in acidic or basic conditions. 3. Use freshly prepared solutions for experiments and avoid prolonged storage of solutions, especially in aqueous buffers.
Loss of potency in biological assays. Decomposition of the active compound.1. Quantify the concentration of this compound in the stock and working solutions. 2. Run a positive control with a freshly prepared standard to assess assay performance. 3. Evaluate the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway is hydrolysis, which breaks down this compound into 3-nitropropanoic acid and ethanol.[1] This reaction can be catalyzed by acidic or basic conditions. Photodegradation can also occur upon exposure to light, leading to the formation of various byproducts.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at temperatures of 4°C or lower in a tightly sealed, amber glass container to protect it from light and moisture.[1]

Q3: How can I assess the purity of my stored this compound?

A3: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). An HPLC method is particularly useful for quantifying the parent compound and its primary degradation product, 3-nitropropanoic acid.

Q4: Is this compound sensitive to pH?

A4: Yes, as an ester, it is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally faster at higher and lower pH values compared to a neutral pH.

Q5: Can I store this compound in solution?

A5: It is not recommended to store this compound in solution for extended periods, especially in aqueous or protic solvents, due to the risk of hydrolysis. If solutions must be prepared in advance, they should be stored at low temperatures (2-8°C) for a short duration and their purity should be verified before use.

Quantitative Stability Data

The following tables summarize illustrative data from accelerated stability studies.

Table 1: Purity of this compound Under Different Storage Conditions Over 12 Months.

Storage ConditionInitial Purity (%)3 Months (%)6 Months (%)12 Months (%)
4°C, Protected from Light 99.599.499.299.0
25°C / 60% RH, Protected from Light 99.598.296.593.1
40°C / 75% RH, Protected from Light 99.595.190.382.5
25°C, Exposed to UV Light 99.592.085.175.3

Table 2: Formation of 3-Nitropropanoic Acid (%) Under Forced Degradation Conditions.

Condition24 Hours (%)48 Hours (%)72 Hours (%)
0.1 M HCl at 60°C 5.29.814.5
0.1 M NaOH at 60°C 10.519.228.1
3% H₂O₂ at 25°C 1.12.33.5
Heat (80°C) 2.54.97.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary hydrolytic degradation product, 3-nitropropanoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-10 min: 30% B

    • 10-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase (30% Acetonitrile in water) to a final concentration of approximately 1 mg/mL.

Protocol 2: UV-Vis Spectrophotometry for Preliminary Degradation Assessment

This is a rapid method to screen for significant degradation.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Ethanol or Acetonitrile.

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU).

    • Scan the sample from 200 nm to 400 nm. Nitroalkanes typically exhibit a weak n→π* transition around 270-280 nm.

    • To assess degradation over time, store the stock solution under the desired conditions and record the UV-Vis spectrum at regular intervals. A decrease in the absorbance at the characteristic wavelength and/or the appearance of new peaks may indicate degradation.

Visualizations

Decomposition_Pathway E3NP This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) E3NP->Hydrolysis Photodegradation Photodegradation (UV Light) E3NP->Photodegradation NPA 3-Nitropropanoic Acid Hydrolysis->NPA Ethanol Ethanol Hydrolysis->Ethanol Byproducts Various Byproducts Photodegradation->Byproducts

Caption: Decomposition pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (≤4°C, Amber Vial) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis is_pure Is Purity >98%? purity_analysis->is_pure fresh_solution Prepare Fresh Solution is_pure->fresh_solution Yes discard Discard and Use New Batch is_pure->discard No review_protocol Review Experimental Protocol for Compatibility fresh_solution->review_protocol end Proceed with Experiment review_protocol->end

Caption: Troubleshooting workflow for inconsistent results.

Storage_Conditions_Logic cluster_factors Environmental Factors cluster_degradation Degradation Processes cluster_outcome Outcome Temperature Increased Temperature Thermal_Decomposition Accelerated Thermal Decomposition Temperature->Thermal_Decomposition Light UV Light Exposure Photodegradation Photodegradation Light->Photodegradation pH Acidic or Basic pH Hydrolysis Accelerated Hydrolysis pH->Hydrolysis Loss_of_Purity Loss of Purity and Potency Thermal_Decomposition->Loss_of_Purity Photodegradation->Loss_of_Purity Hydrolysis->Loss_of_Purity

References

Validation & Comparative

Comparing synthesis routes for Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Ethyl 3-nitropropanoate for Researchers and Drug Development Professionals

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to the versatile reactivity of its nitro and ester functional groups. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthesis Routes

The synthesis of this compound can be primarily achieved through three distinct pathways: Michael addition, esterification of 3-nitropropanoic acid, and nucleophilic substitution. A multi-step synthesis from acrylic acid is also a viable, albeit longer, alternative. Each method presents its own set of advantages and disadvantages in terms of yield, reaction conditions, and availability of starting materials.

Synthesis Route Starting Materials Key Reagents & Conditions Reported Yield Advantages Disadvantages
1. Michael Addition Ethyl acrylate, NitromethaneBase (e.g., DBU, NaOH, K₂CO₃), optional Phase-Transfer Catalyst (PTC) / Room Temp. to 40°C82-98%High yields, mild conditions, readily available starting materials.May require careful control of reaction conditions to avoid side reactions.
2. Esterification 3-Nitropropanoic acid, EthanolAcid catalyst (e.g., H₂SO₄, TsOH) / Reflux~85-95%High yields, straightforward procedure.3-Nitropropanoic acid is toxic and may not be as readily available as the starting materials for other routes.
3. Nucleophilic Substitution Ethyl 3-bromopropanoate, Sodium nitriteDimethyl sulfoxide (DMSO) / Room Temp.~70-80% (estimated)Good yields, utilizes commercially available starting materials.Requires a two-step process if starting from acrylic acid; DMSO can be difficult to remove.
4. Multi-step from Acrolein AcroleinMulti-step process involving nitration, oxidation, and esterification.~30% (overall)Utilizes a simple starting material.Lower overall yield, multi-step process increases complexity and time.

Experimental Protocols

Route 1: Michael Addition of Nitromethane to Ethyl Acrylate

This method is often favored for its high efficiency and mild reaction conditions. The reaction involves the base-catalyzed conjugate addition of nitromethane to ethyl acrylate.

Protocol:

  • To a solution of ethyl acrylate (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a catalytic amount of a strong non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Note: Alternatively, a phase-transfer catalyst like tetrabutylammonium bromide can be used with a base such as sodium hydroxide or potassium carbonate in a biphasic system.[1]

Route 2: Fischer Esterification of 3-Nitropropanoic Acid

This classical method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.

Protocol:

  • To a solution of 3-nitropropanoic acid (1.0 eq) in an excess of absolute ethanol (which acts as both reactant and solvent), a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq) is carefully added.

  • The reaction mixture is heated to reflux for 4-6 hours. The formation of water can be monitored, and it can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The resulting crude ester is purified by distillation under reduced pressure to yield pure this compound.

Route 3: Nucleophilic Substitution of Ethyl 3-bromopropanoate

This route involves the displacement of a halide with a nitrite ion. The starting ethyl 3-bromopropanoate can be synthesized from acrylic acid.[2]

Protocol:

  • In a round-bottom flask, ethyl 3-bromopropanoate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO).

  • Sodium nitrite (1.2 eq) is added to the solution, and the mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether.

  • The combined organic extracts are washed thoroughly with water to remove DMSO, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or vacuum distillation to give this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Routes cluster_michael Route 1: Michael Addition cluster_esterification Route 2: Esterification cluster_substitution Route 3: Nucleophilic Substitution Ethyl Acrylate Ethyl Acrylate Product1 This compound Ethyl Acrylate->Product1 + Nitromethane Nitromethane Nitromethane Nitromethane->Product1 Base (e.g., DBU) Base (e.g., DBU) Base (e.g., DBU)->Product1 catalyst 3-Nitropropanoic Acid 3-Nitropropanoic Acid Product2 This compound 3-Nitropropanoic Acid->Product2 + Ethanol Ethanol Ethanol Ethanol->Product2 Acid Catalyst Acid Catalyst Acid Catalyst->Product2 catalyst Acrylic Acid Acrylic Acid Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate Acrylic Acid->Ethyl 3-bromopropanoate + HBr, EtOH HBr / EtOH HBr / EtOH Product3 This compound Ethyl 3-bromopropanoate->Product3 + Sodium Nitrite Sodium Nitrite Sodium Nitrite Sodium Nitrite->Product3

Caption: Overview of the main synthetic routes to this compound.

Michael_Addition_Workflow start Mix Ethyl Acrylate and Nitromethane add_base Add Base (e.g., DBU) start->add_base stir Stir at RT (24-48h) add_base->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the Michael addition synthesis route.

Esterification_Workflow start Dissolve 3-Nitropropanoic Acid in Ethanol add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux remove_etoh Remove Excess Ethanol reflux->remove_etoh dissolve_wash Dissolve in EtOAc & Wash with NaHCO3 remove_etoh->dissolve_wash dry_concentrate Dry and Concentrate dissolve_wash->dry_concentrate distill Vacuum Distillation dry_concentrate->distill end This compound distill->end

Caption: Experimental workflow for the Fischer esterification synthesis route.

References

A Comparative Guide to Ethyl 3-Nitropropanoate and Methyl 3-Nitropropanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes with optimal efficiency. Ethyl 3-nitropropanoate and mthis compound are two closely related aliphatic nitro compounds that serve as versatile intermediates in the synthesis of a variety of target molecules, including pharmaceuticals and agrochemicals. Their utility stems from the presence of both a nitro group, which can be transformed into an amine or participate in C-C bond-forming reactions, and an ester functionality. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols.

Executive Summary

Both ethyl and mthis compound are valuable synthetic intermediates. The primary distinction in their reactivity lies in the steric bulk of the ester group. Mthis compound, being less sterically hindered, generally exhibits faster reaction rates in certain transformations compared to its ethyl counterpart. However, the choice between the two often depends on the specific reaction, desired product characteristics, and downstream processing considerations. This compound may be preferred in instances where a slightly less reactive substrate is advantageous for controlling selectivity or when the ethyl ester is the desired final functionality.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ethyl and mthis compound is presented below. These properties are essential for planning synthetic procedures, including solvent selection and purification methods.

PropertyThis compoundMthis compound
CAS Number 3590-37-220497-95-4
Molecular Formula C₅H₉NO₄C₄H₇NO₄
Molecular Weight 147.13 g/mol 133.10 g/mol
Boiling Point 223.3 °C at 760 mmHg68 °C at 1 mmHg
Density ~1.2 g/cm³1.249 g/mL at 25 °C

Performance in Synthesis: A Comparative Analysis

The performance of these two esters is best illustrated by examining their behavior in common synthetic transformations.

Nitro-Mannich/Lactamization Reaction

A direct comparison of the reaction kinetics in a nitro-Mannich/lactamization reaction cascade with 3,4-dihydroisoquinoline revealed a clear trend related to the steric hindrance of the ester group. Real-time monitoring via ¹H NMR spectroscopy showed that the reaction rate increased significantly with decreasing steric bulk of the ester moiety.[1]

EsterRelative Reaction Rate
Phenyl 3-nitropropanoateSlowest
This compound Intermediate
Mthis compound Fastest

This data suggests that for reactions where the ester group is in close proximity to the reacting center, the smaller methyl group allows for faster conversion.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a common and crucial transformation for these compounds, yielding valuable β-amino esters. While direct comparative yield data under identical conditions is scarce in the literature, the reaction is readily achievable for both esters using various reducing agents.

ReactionReagentsProductTypical Yield
Reduction of this compoundLiAlH₄Ethyl 3-aminopropanoateGood
Reduction of Mthis compoundH₂, Pd/CMethyl 3-aminopropanoateQuantitative

Given the similar electronic nature of the ethyl and methyl esters, significant differences in the yield of the reduction itself are not generally expected. The choice of reducing agent and reaction conditions will have a more pronounced impact.

Michael Addition

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol describes a common method for the synthesis of this compound.

Reaction: Nitromethane + Ethyl acrylate → this compound

Procedure:

  • To a solution of nitromethane and ethyl acrylate, a suitable catalyst is added. Phase-transfer catalysts like tetrabutylammonium bromide can enhance the reaction rate.

  • The reaction is typically stirred in a solvent such as tetrahydrofuran (THF) or dichloromethane.

  • The temperature is maintained between 25–40 °C to balance reaction kinetics and minimize side-product formation.

  • Upon completion, the reaction mixture is worked up, and the product is purified, often by distillation.

  • Yields of up to 82% have been reported for this method.

Synthesis of Mthis compound via Esterification

This protocol outlines the synthesis of mthis compound from 3-nitropropanoic acid.

Reaction: 3-Nitropropanoic acid + Methanol → Mthis compound

Procedure:

  • 3-Nitropropanoic acid is dissolved in methanol.

  • An acid catalyst, such as sulfuric acid, is added.

  • The mixture is heated to reflux to drive the esterification.

  • After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The crude product is then purified, for example, by distillation.

Reduction of the Nitro Group (General Procedure)

This protocol provides a general method for the reduction of the nitro group to an amine.

Reaction: Alkyl 3-nitropropanoate → Alkyl 3-aminopropanoate

Procedure using H₂/Pd-C:

  • The alkyl 3-nitropropanoate is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a pressure reactor).

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the product. This method often provides quantitative yields.

Biological Activity and Signaling Pathway

The biological activity of these compounds is primarily attributed to the 3-nitropropionate moiety. 3-Nitropropionic acid (3-NPA) and its derivatives are known inhibitors of mitochondrial succinate dehydrogenase, a key enzyme in the Krebs cycle (tricarboxylic acid cycle) and the electron transport chain.[1] Inhibition of this enzyme disrupts cellular respiration and can lead to cellular toxicity.

This compound has been shown to selectively suppress succinic acid biosynthesis. At a concentration of 0.1 mM, it can decrease succinic acid levels by as much as 89.25% without significantly affecting lactic acid fermentation kinetics in certain systems.[1]

Signaling_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Isocitrate Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Complex_II Complex II (Succinate Dehydrogenase) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase 3-Nitropropanoate 3-Nitropropanoate 3-Nitropropanoate->Complex_II Inhibition Workflow cluster_synthesis Synthesis of Alkyl 3-Nitropropanoate cluster_reduction Reduction to β-Amino Ester Start Starting Materials (e.g., Nitromethane + Alkyl Acrylate) Reaction Michael Addition Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product1 Alkyl 3-Nitropropanoate Purification->Product1 Product1_input Alkyl 3-Nitropropanoate Reduction_Step Catalytic Hydrogenation (H₂, Pd/C) Product1_input->Reduction_Step Filtration Catalyst Filtration Reduction_Step->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product2 Alkyl 3-Aminopropanoate Evaporation->Product2

References

A Comparative Guide to the Reactivity of Nitroalkane Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nitroalkane esters are versatile synthetic intermediates of significant interest in organic chemistry and drug development. The presence of both the nitro group and the ester functionality imparts a unique reactivity profile, making them valuable precursors for a wide range of molecular architectures. The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons, facilitating the formation of a resonance-stabilized nitronate anion. This anion is a potent nucleophile, central to key carbon-carbon bond-forming reactions such as the Henry (nitroaldol) reaction and the Michael addition. Furthermore, the nitro group can be transformed into other valuable functional groups, such as amines or carbonyls (via the Nef reaction), expanding its synthetic utility.

This guide provides a comparative analysis of the reactivity of different nitroalkane esters, supported by available experimental data and detailed methodologies for key transformations.

Comparative Reactivity Data

Direct quantitative comparisons of the reactivity of a homologous series of nitroalkane esters are not extensively available in the reviewed literature. However, to illustrate the principles of reactivity based on the alkyl substituent on the nitroalkane, the following data for the Michael addition of simple nitroalkanes to methyl acrylate is presented. It is generally observed that the reactivity is influenced by both steric and electronic factors.

Table 1: Comparison of Yields for the Michael Addition of Nitroalkanes to Methyl Acrylate

NitroalkaneProductBase/Solvent SystemYield (%)
NitromethaneMethyl 4-nitrobutanoateNaOH / H₂O18
EtO⁻ / EtOH32
MeO⁻ / MeOH66
NitroethaneMethyl 3-methyl-4-nitrobutanoateNaOH / H₂O19
EtO⁻ / EtOH39
MeO⁻ / MeOH60
1-NitropropaneMethyl 3-ethyl-4-nitrobutanoateNaOH / H₂O52
EtO⁻ / EtOH-
MeO⁻ / MeOH-

Data compiled from studies on Michael additions of nitroalkanes.[1] The yields are influenced by the choice of base and solvent system.

Key Reactions and Experimental Protocols

The reactivity of nitroalkane esters is primarily exploited through three key reactions: the Henry reaction, the Michael addition, and the Nef reaction.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane ester and a carbonyl compound, yielding a β-nitro alcohol.[2]

Experimental Protocol: Henry Reaction of Ethyl 2-Nitropropanoate with Benzaldehyde

  • Materials:

    • Ethyl 2-nitropropanoate

    • Benzaldehyde

    • A suitable base (e.g., triethylamine, DBU)

    • An appropriate solvent (e.g., THF, CH₂Cl₂)

    • A weak acid for workup (e.g., saturated aqueous NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane/ethyl acetate mixture)

  • Procedure:

    • To a solution of ethyl 2-nitropropanoate and benzaldehyde in the chosen solvent at 0 °C, add the base dropwise.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

The Michael Addition

The Michael addition involves the conjugate addition of the nitronate anion from a nitroalkane ester to an α,β-unsaturated carbonyl compound.[3]

Experimental Protocol: Michael Addition of Ethyl Nitroacetate to Methyl Vinyl Ketone

  • Materials:

    • Ethyl nitroacetate

    • Methyl vinyl ketone

    • A catalytic amount of a base (e.g., sodium ethoxide in ethanol)

    • Ethanol as the solvent

    • A weak acid for neutralization (e.g., dilute HCl)

    • Solvents for extraction (e.g., diethyl ether)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl nitroacetate in ethanol and add a catalytic amount of the base.

    • Add methyl vinyl ketone to the solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

    • Neutralize the reaction mixture with a dilute solution of HCl.

    • Remove the ethanol under reduced pressure.

    • Extract the residue with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to yield the crude product, which can be further purified by distillation or chromatography.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane ester into a ketone or aldehyde through the hydrolysis of its corresponding nitronate salt under acidic conditions.[4][5][6][7][8]

Experimental Protocol: Nef Reaction of Ethyl 2-Nitropropanoate

  • Materials:

    • Ethyl 2-nitropropanoate

    • A strong base (e.g., sodium hydroxide)

    • A strong acid (e.g., sulfuric acid)

    • Ice

    • An organic solvent for extraction (e.g., diethyl ether)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Prepare the sodium nitronate salt by treating ethyl 2-nitropropanoate with a solution of sodium hydroxide in water at a low temperature.

    • Add this salt solution slowly to a vigorously stirred, cold (ice bath) aqueous solution of sulfuric acid.

    • After the addition is complete, allow the mixture to warm to room temperature. Effervescence (N₂O gas) may be observed.

    • Extract the reaction mixture with diethyl ether.

    • Carefully wash the combined organic layers with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent to obtain the corresponding keto-ester.

Visualizing Reaction Pathways and Workflows

Diagram 1: Mechanism of the Henry Reaction

Henry_Reaction cluster_step1 Nitronate Formation cluster_step2 Nucleophilic Attack cluster_step3 Protonation Nitroalkane R-CH(NO2)-COOR' Nitronate [R-C(NO2)-COOR']⁻ Nitroalkane->Nitronate Deprotonation Base Base Alkoxide R''-C(O⁻)(R''')-C(R)(NO2)-COOR' Nitronate->Alkoxide C-C Bond Formation Carbonyl R''-C(=O)-R''' Product β-Nitro Alcohol R''-C(OH)(R''')-C(R)(NO2)-COOR' Alkoxide->Product Protonation ProtonSource H⁺ Source

Caption: Base-catalyzed mechanism of the Henry (Nitroaldol) reaction.

Diagram 2: Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup (Parallel) cluster_analysis Analysis cluster_comparison Data Comparison ReactantA Nitroalkane Ester A ReactionA Reaction A (Ester A + Electrophile) ReactantA->ReactionA ReactantB Nitroalkane Ester B ReactionB Reaction B (Ester B + Electrophile) ReactantB->ReactionB ReactantC Nitroalkane Ester C ReactionC Reaction C (Ester C + Electrophile) ReactantC->ReactionC Electrophile Common Electrophile (e.g., Benzaldehyde) Electrophile->ReactionA Electrophile->ReactionB Electrophile->ReactionC Monitoring Monitor Progress (TLC, GC-MS) ReactionA->Monitoring ReactionB->Monitoring ReactionC->Monitoring Workup Standardized Workup & Purification Monitoring->Workup Yield Determine Yield Workup->Yield Kinetics Measure Rate Constant (k) Workup->Kinetics CompareYields Compare Yields Yield->CompareYields CompareRates Compare Rate Constants Kinetics->CompareRates

Caption: A generalized workflow for comparing the reactivity of different nitroalkane esters.

Diagram 3: Logical Relationship in Reactivity

Reactivity_Factors cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Reactivity Reactivity of Nitroalkane Ester StericHindrance Steric Hindrance (at α-carbon and ester alkyl group) Reactivity->StericHindrance ElectronicEffects Electronic Effects (Inductive effect of R group) Reactivity->ElectronicEffects ReactionRate Reaction Rate Reactivity->ReactionRate ProductYield Product Yield Reactivity->ProductYield Acidity α-Proton Acidity (pKa) Acidity->Reactivity governs

Caption: Factors influencing the reactivity of nitroalkane esters.

References

A Comparative Spectroscopic Guide to Confirming the Purity of Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialty chemicals and active pharmaceutical ingredients, confirming the purity of intermediates is a critical step to ensure the safety and efficacy of the final product. Ethyl 3-nitropropanoate, a versatile building block in organic synthesis, requires rigorous purity assessment to avoid the introduction of unwanted side products in subsequent reactions. This guide provides a comparative analysis of spectroscopic techniques to identify and quantify potential impurities in this compound, with a focus on unreacted starting materials: 3-nitropropanoic acid and ethanol.

Spectroscopic Purity Profile of this compound

The primary methods for assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique fingerprint of the molecule and can reveal the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation and purity determination of organic compounds. The ¹H and ¹³C NMR spectra of pure this compound exhibit characteristic signals that can be easily distinguished from those of its potential impurities.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~4.6Triplet2H-CH₂-NO₂
~4.2Quartet2H-O-CH₂-CH₃
~2.9Triplet2H-CH₂-C(=O)-
~1.3Triplet3H-O-CH₂-CH₃
3-Nitropropanoic acid ~11.5Singlet (broad)1H-COOH
~4.6Triplet2H-CH₂-NO₂
~3.0Triplet2H-CH₂-COOH
Ethanol ~4.0-5.0Singlet (broad)1H-OH
~3.7Quartet2H-CH₂-OH
~1.2Triplet3H-CH₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound ~169C=O (Ester)
~70-CH₂-NO₂
~62-O-CH₂-
~35-CH₂-C(=O)-
~14-CH₃
3-Nitropropanoic acid ~175C=O (Carboxylic Acid)
~70-CH₂-NO₂
~35-CH₂-COOH
Ethanol ~58-CH₂-OH
~18-CH₃

The presence of a broad singlet around 11.5 ppm in the ¹H NMR spectrum is a clear indication of the presence of the carboxylic acid impurity, 3-nitropropanoic acid. Similarly, the characteristic signals for ethanol, a broad -OH peak and distinct quartet and triplet, can be easily identified.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group and the ester carbonyl group.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupPure this compoundImpurity: 3-Nitropropanoic AcidImpurity: Ethanol
O-H stretch (Alcohol)--~3300 (broad)
O-H stretch (Carboxylic Acid)-~3000 (very broad)-
C=O stretch (Ester)~1730[1]--
C=O stretch (Carboxylic Acid)-~1710-
N-O stretch (Nitro)~1550 and ~1370[1]~1550 and ~1370-
C-O stretch~1180~1200~1050

The most telling sign of 3-nitropropanoic acid impurity is the presence of a very broad O-H stretch centered around 3000 cm⁻¹, which will overlap with C-H stretching bands. For ethanol impurity, a broad O-H band around 3300 cm⁻¹ is the key indicator.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions can confirm its identity and purity.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 147.05[1][4]102 ([M-NO₂]⁺), 74, 45
3-Nitropropanoic acid 119.0273 ([M-NO₂]⁺), 45
Ethanol 46.04[5]45, 31 (base peak), 29

The presence of ions at m/z 119 or 46 in the mass spectrum of this compound would suggest the presence of unreacted 3-nitropropanoic acid or ethanol, respectively.

Alternative Analytical Techniques

Besides the primary spectroscopic methods, other analytical techniques can be employed for purity assessment:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for separating and quantifying volatile impurities like ethanol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities such as 3-nitropropanoic acid. A UV detector can be used for quantification, as the nitro group provides a chromophore.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of crystalline solids by analyzing the melting point depression.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16.

    • Relaxation delay: 2 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 s.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of the main compound and any impurities.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film. For solid impurities, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the reference spectra of pure this compound and potential impurities.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 30-300.

    • Scan speed: 2 scans/s.

  • Data Analysis: Analyze the chromatogram to separate the components. Identify each component by its mass spectrum and retention time. Compare the obtained mass spectra with library data or reference spectra.

Visualizing the Workflow

The logical flow of the spectroscopic analysis for purity confirmation can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR GCMS GC-MS Sample->GCMS NMR_Data Chemical Shifts Integration Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data GCMS_Data Retention Time Mass Spectrum Fragmentation GCMS->GCMS_Data Purity Purity Assessment NMR_Data->Purity IR_Data->Purity GCMS_Data->Purity Impurity_ID Impurity Identification Purity->Impurity_ID

Caption: Workflow for spectroscopic purity analysis of this compound.

By employing a combination of these spectroscopic techniques and following the detailed protocols, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity of their subsequent research and development activities.

References

Validating the Structure of Ethyl 3-nitropropanoate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of ethyl 3-nitropropanoate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally similar compounds, detailed experimental protocols, and a visual workflow for structural elucidation.

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceutical and agrochemical compounds. Accurate structural confirmation is paramount to ensure the integrity of subsequent reactions and the desired properties of the final products. This guide details the use of 1H and 13C NMR spectroscopy to validate the structure of this compound, comparing its expected spectral data with that of related molecules.

Predicted and Comparative NMR Spectral Data

Due to the limited availability of published experimental spectra for this compound, this guide presents high-quality predicted 1H and 13C NMR data alongside experimental data for structurally analogous compounds. This comparative approach allows for a robust validation of the key structural features of this compound.

1H NMR Data Comparison

The 1H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The table below compares the predicted chemical shifts (δ) and multiplicities for this compound with the experimental data for ethyl propionate and nitroethane.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compound (Predicted) -CH2-NO2~4.6Triplet2H
-CH2-C=O~2.9Triplet2H
-O-CH2-CH3~4.2Quartet2H
-O-CH2-CH3~1.3Triplet3H
Ethyl Propionate (Experimental) [1][2]-CH2-C=O2.29Quartet2H
-O-CH2-CH34.12Quartet2H
-CH3 (of ethyl)1.25Triplet3H
-CH3 (of propionyl)1.14Triplet3H
Nitroethane (Experimental) [3][4][5]-CH2-NO24.39Quartet2H
-CH31.58Triplet3H

The electron-withdrawing nitro group in this compound is expected to cause a significant downfield shift for the adjacent methylene protons (-CH2-NO2) compared to the methylene protons in ethyl propionate. Similarly, the methylene protons adjacent to the carbonyl group (-CH2-C=O) are also expected to be shifted downfield.

13C NMR Data Comparison

The 13C NMR spectrum provides information about the carbon framework of a molecule. The following table compares the predicted chemical shifts for this compound with experimental data for ethyl propionate, nitroethane, and other related nitro-containing esters.

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound (Predicted) C=O~170
-CH2-NO2~70
-O-CH2-CH3~62
-CH2-C=O~35
-O-CH2-CH3~14
Ethyl Propionate (Experimental) [6][7]C=O174.7
-O-CH2-CH360.5
-CH2-C=O27.7
-O-CH2-CH39.2
Nitroethane (Experimental) [4]-CH2-NO270.8
-CH312.3
Ethyl 3-(4-nitrophenyl)propanoate (Experimental) [8]C=O172.1
Aromatic Carbons123.8, 129.2, 146.8, 147.4
-O-CH2-CH360.9
-CH2-Ar35.8
-CH2-C=O30.2
-O-CH2-CH314.1
Ethyl 3-nitrobenzoate (Experimental) [9]C=O164.2
Aromatic Carbons124.8, 127.5, 129.8, 132.4, 135.2, 148.3
-O-CH2-CH362.1
-O-CH2-CH314.2

The predicted chemical shift of the carbon attached to the nitro group (-CH2-NO2) in this compound aligns well with the experimental value for the corresponding carbon in nitroethane. The carbonyl carbon (C=O) and the carbons of the ethyl ester group are expected to have chemical shifts similar to those observed in ethyl propionate.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality 1H and 13C NMR spectra is outlined below.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For 1H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive 13C NMR, a higher concentration of 20-50 mg is recommended.[10]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[11]

  • Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring 1D NMR spectra. Instrument-specific optimization may be required.

1H NMR Acquisition Parameters: [11]

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

13C NMR Acquisition Parameters: [11]

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to several thousand scans, depending on the sample concentration.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Validation A Sample Preparation (Dissolve in CDCl3 with TMS) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR: - Chemical Shifts - Multiplicities - Integration B->D E Analyze 13C NMR: - Chemical Shifts - Number of Signals C->E F Compare with Predicted Data D->F G Compare with Spectra of Analogous Compounds D->G E->F E->G H Structure Confirmation F->H G->H

References

A Comparative Guide to Alternatives for Ethyl 3-Nitropropanoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Michael addition stands as a cornerstone reaction for carbon-carbon bond formation. Ethyl 3-nitropropanoate has traditionally been a reliable Michael donor, valued for its ability to introduce a versatile nitro group that can be further transformed into amines, carbonyls, or other functionalities. However, the landscape of organic synthesis is ever-evolving, and a range of alternative Michael donors have emerged, each with unique characteristics in terms of reactivity, stereoselectivity, and handling.

This guide provides an objective comparison of common alternatives to this compound, supported by experimental data to inform the selection of the most suitable reagent for a given synthetic challenge.

Comparison of Michael Donors

The choice of a Michael donor is critical and can significantly influence the yield, stereochemical outcome, and overall efficiency of the reaction. Below is a comparative overview of prominent alternatives to this compound.

Michael Donor ClassRepresentative ExamplepKa (approx.)Key AdvantagesKey Disadvantages
Nitroalkanes Nitromethane, 2-Nitropropane10-17Versatile nitro group for further transformations, good electrophilicity of resulting adducts.Can be explosive, some are toxic, may require strong bases, potential for side reactions.
Malonates Diethyl malonate13Readily available, stable, easily handled, adducts can be decarboxylated.Lower acidity than nitroalkanes, may require stronger bases or higher temperatures.
Cyanoacetates Ethyl cyanoacetate9Increased acidity compared to malonates, cyano group offers unique reactivity.Cyanide toxicity concerns, potential for side reactions involving the cyano group.
β-Ketoesters Ethyl acetoacetate11Readily available, versatile adducts for further cyclization or derivatization.Can undergo self-condensation, regioselectivity can be an issue.
Enamines (Stork) Cyclohexanone pyrrolidine enamineN/AMild reaction conditions, avoids the use of strong bases, good for mono-alkylation.Requires pre-formation of the enamine, sensitive to water.
Silyl Enol Ethers (Mukaiyama) 1-(Trimethylsilyloxy)cyclohexeneN/AMild, Lewis acid-catalyzed conditions, high levels of stereocontrol achievable.Requires preparation of silyl enol ether, sensitive to protic solvents.
Organocuprates Lithium dimethylcuprateN/AHigh regioselectivity for 1,4-addition, effective for transferring non-stabilized carbanions.Stoichiometric use of copper, sensitive to air and moisture.

Performance Data in Michael Addition Reactions

Direct comparison of different Michael donors under identical conditions is not always available in the literature. The following tables summarize representative experimental data for various alternatives in Michael addition reactions to α,β-unsaturated carbonyl compounds, providing a snapshot of their performance.

Table 1: Michael Addition to Chalcone

Michael DonorCatalyst/BaseSolventTime (h)Yield (%)ee (%)Reference
Diethyl malonateNiCl₂/(-)-SparteineToluene129086[1]
Diethyl malonate(R,R)-DPEN/Salicylic acidEther1689598[2]
2-NitropropaneChiral DiamineToluene488586[3]

Table 2: Michael Addition to α,β-Unsaturated Ketones (General)

Michael DonorMichael AcceptorCatalyst/BaseSolventYield (%)ee (%) / drReference
Diethyl malonateCyclopentenoneHeterobimetallic ComplexTHF9099[4]
Acetone (via Enamine)Methyl vinyl ketonePyrrolidine/AcOHDioxane75N/A[5]
1-(Trimethylsilyloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂82 (total)N/A (threo/erythro mixture)[6]
NitromethaneCyclohexenoneChiral DiamineToluene9899[6]
Ethyl acetoacetate3-Buten-2-oneSodium ethoxideEthanol75N/A[5][7]
Ethyl cyanoacetateMethyl vinyl ketoneBifunctional thioureaToluene9997[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in the laboratory. Below are representative experimental protocols for key Michael addition reactions using alternatives to this compound.

Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone[1]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Dry Toluene

  • Chalcone

  • Diethyl malonate

  • Dilute HCl

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) in dry Toluene (5 mL) at room temperature for 6 hours.

  • To the resulting catalyst mixture, add chalcone (0.393 g, 1.89 mmol) portion-wise and continue stirring for an additional 30 minutes.

  • Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in 2 mL of dry Toluene.

  • Stir the reaction mixture until the starting material is fully consumed (monitored by TLC).

  • Concentrate the volatile materials under reduced pressure.

  • Quench the reaction with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 2: Stork Enamine Michael Addition[9]

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Secondary amine (e.g., Pyrrolidine)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Michael acceptor (e.g., Methyl vinyl ketone)

  • Aqueous HCl

Procedure:

  • Enamine Formation: Reflux a solution of cyclohexanone (1.0 equiv) and pyrrolidine (1.2 equiv) in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water. After completion, remove the solvent under reduced pressure.

  • Michael Addition: To the crude enamine, add the Michael acceptor (1.0 equiv) and stir at room temperature. The reaction is typically complete within a few hours.

  • Hydrolysis: Add aqueous HCl to the reaction mixture and stir to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the resulting 1,5-dicarbonyl compound by column chromatography.

Protocol 3: Mukaiyama-Michael Addition[6]

Materials:

  • Lewis acid (e.g., TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aldehyde (e.g., Benzaldehyde)

  • Silyl enol ether (e.g., 1-(Trimethylsilyloxy)cyclohexene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add the Lewis acid (e.g., a 1M solution of TiCl₄ in CH₂Cl₂, 1.1 equiv) dropwise.

  • Add the aldehyde (1.0 equiv) and stir for 10 minutes.

  • Add a solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for a Michael addition and a decision-making pathway for selecting an appropriate Michael donor.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Michael Acceptor and Solvent B Add Catalyst/Base A->B C Cool to Reaction Temperature B->C D Add Michael Donor Dropwise C->D E Stir and Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Purify (e.g., Chromatography) H->I J J I->J Characterization (NMR, MS, etc.)

Caption: General experimental workflow for a Michael addition reaction.

G Start Select Michael Donor Q1 Need for further functionalization of donor moiety? Start->Q1 A1 Nitroalkanes (versatile) Q1->A1 Yes Q2 Mild reaction conditions required? Q1->Q2 No A1->Q2 A2 Malonates (decarboxylation) A2->Q2 A3 Enamines (Stork) Q2->A3 Yes Q3 Transfer of non-stabilized carbanion? Q2->Q3 No End Proceed with Synthesis A3->End A4 Silyl Enol Ethers (Mukaiyama) A4->End A5 Organocuprates Q3->A5 Yes A6 Standard Stabilized Donors (Malonates, etc.) Q3->A6 No A5->End A6->End

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-nitropropanoate is a valuable building block in organic synthesis, serving as a precursor to various pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through the Michael addition of nitromethane to ethyl acrylate. This reaction, while straightforward in principle, is highly dependent on the choice of catalyst to achieve optimal yield, selectivity, and, in the case of asymmetric synthesis, enantioselectivity. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development.

The conjugate addition of nitroalkanes to electron-deficient alkenes is a cornerstone of carbon-carbon bond formation.[2] The selection of an appropriate catalyst is paramount in controlling the reaction kinetics and suppressing the formation of undesired byproducts, which can arise from multiple additions of the nitromethane nucleophile.[3] This guide will delve into a comparative study of base catalysts, phase-transfer catalysts, organocatalysts, and enzymatic catalysts, providing a comprehensive overview to aid in catalyst selection and process optimization.

The Michael Addition Pathway: A Mechanistic Overview

The synthesis of this compound proceeds via the deprotonation of nitromethane to form a nitronate ion. This nucleophile then attacks the β-carbon of ethyl acrylate in a conjugate addition. Subsequent protonation of the resulting enolate yields the final product.[1] The efficiency of this process is profoundly influenced by the catalyst's ability to facilitate the initial deprotonation and stabilize the intermediates.

Below is a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Catalytic Process cluster_products Products & Purification Nitromethane Nitromethane Reaction Michael Addition (25-40 °C) Nitromethane->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction Catalyst Catalyst Catalyst->Reaction activates Solvent Solvent (e.g., THF, Dichloromethane) Solvent->Reaction medium CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (e.g., Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction's efficiency, cost-effectiveness, and environmental impact. Below is a detailed comparison of different catalyst classes.

Conventional Base Catalysis

Simple organic and inorganic bases are often employed for the Michael addition of nitroalkanes due to their low cost and ready availability.

Mechanism: These catalysts function by deprotonating nitromethane to generate the reactive nitronate anion. The strength of the base can influence the rate of this deprotonation and, consequently, the overall reaction rate.

Common Catalysts and Performance:

CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
DBUTHF25-407895[1]
Sodium HydroxideWater/DichloromethaneRoom Temp.Low (in water alone)-[3]
Sodium EthoxideEthanolRoom Temp.50-[3]
Sodium MethoxideMethanolRoom Temp.48-[3]

Insights and Limitations: While cost-effective, strong bases can lead to side reactions, including polymerization of the ethyl acrylate and multiple additions of nitromethane.[3] The use of milder bases like DBU can offer a better balance of reactivity and selectivity.[1] Reactions in aqueous media with simple bases often suffer from low yields due to the limited solubility of the nitroalkane.[3]

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) are particularly useful when dealing with reactants in immiscible phases, such as an aqueous base and an organic substrate.

Mechanism: PTCs, typically quaternary ammonium salts, facilitate the transfer of the deprotonated nitronate anion from the aqueous phase to the organic phase where the reaction with ethyl acrylate occurs. This enhances the reaction rate by bringing the reactants together.[1]

Common Catalysts and Performance:

CatalystSolvent SystemTemperature (°C)Yield ImprovementReference
Tetrabutylammonium BromideBiphasic (e.g., Water-Dichloromethane)25-40Significant[1][3]
Cetyltrimethylammonium HydroxideAqueousRoom Temp.Effective[3]

Insights and Limitations: PTCs offer a significant improvement in yield for biphasic systems.[3] The choice of the PTC is important; for instance, tetrabutylammonium chloride has been reported to be more efficient than the corresponding bromide salt in some cases.[3] This method provides a practical approach for large-scale synthesis where handling of strong, anhydrous bases might be challenging.

Organocatalysis for Asymmetric Synthesis

The development of organocatalysis has revolutionized asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.[2] This is particularly relevant for the synthesis of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.

Mechanism: Chiral organocatalysts, such as proline derivatives and thioureas, activate the substrates through the formation of hydrogen bonds and/or the generation of reactive intermediates like enamines.[2][4] For instance, a chiral diamine catalyst can activate the nitroalkane through a hydrogen-bonding network, while also directing the stereochemical outcome of the addition.[5]

G cluster_catalytic_cycle Organocatalytic Cycle Catalyst Chiral Organocatalyst (e.g., Chiral Diamine) ActivatedComplex Activated H-Bonded Complex Catalyst->ActivatedComplex + Nitromethane Nitromethane Nitromethane Nitromethane->ActivatedComplex EthylAcrylate Ethyl Acrylate MichaelAdduct Chiral Michael Adduct EthylAcrylate->MichaelAdduct ActivatedComplex->MichaelAdduct + Ethyl Acrylate MichaelAdduct->Catalyst releases Product Enantioenriched This compound MichaelAdduct->Product

Caption: Simplified organocatalytic cycle for asymmetric Michael addition.

Common Catalysts and Performance:

Catalyst TypeExampleYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Diaminetert-Leucine derivedup to 98up to 99[5]
Thiourea-basedCinchona alkaloid derivedHighup to 98[6]
Proline derivativesProline rubidium salt-38-86[2]

Insights and Limitations: Organocatalysis offers a powerful method for accessing enantioenriched this compound under mild conditions.[5] The catalyst loading is typically low (e.g., 5 mol %), and the methodology has been shown to be scalable.[5] However, the development and screening of optimal catalysts for specific substrates can be time-consuming.

Enzymatic Catalysis

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis.[7] While direct enzymatic synthesis of this compound is less documented, related enzymatic esterification and transesterification processes suggest its feasibility.

Mechanism: Enzymes, such as lipases, can catalyze the esterification of 3-nitropropanoic acid with ethanol or the transesterification of other 3-nitropropanoates.[7] These reactions proceed under mild conditions and can exhibit high selectivity.

Potential Advantages:

  • High Selectivity: Enzymes can offer excellent chemo-, regio-, and stereoselectivity.

  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure.

  • Environmental Benignity: Enzymatic processes often use water as a solvent and avoid hazardous reagents.

Insights and Limitations: The application of enzymatic methods for the direct Michael addition to form this compound is an area for further research. The primary use of enzymes in this context has been in the synthesis of 3-nitropropanoic acid and its derivatives through esterification.[7] The cost and stability of the enzyme can be a limiting factor for large-scale industrial applications.

Experimental Protocols

Representative Protocol for Base-Catalyzed Synthesis using DBU
  • To a stirred solution of ethyl acrylate (1.0 eq) in tetrahydrofuran (THF), add nitromethane (1.2 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Representative Protocol for Asymmetric Organocatalyzed Synthesis
  • In a reaction vial, dissolve the chiral diamine catalyst (e.g., tert-leucine derived, 5 mol %) in a suitable solvent (e.g., dichloromethane).

  • Add nitromethane (2.0 eq) to the catalyst solution and stir for a few minutes.

  • Add ethyl acrylate (1.0 eq) to the mixture.

  • Allow the reaction to proceed at the specified temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel to yield the enantioenriched this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The synthesis of this compound can be effectively achieved through the Michael addition of nitromethane to ethyl acrylate using a variety of catalytic systems.

  • Conventional base catalysts are cost-effective for large-scale production where chirality is not a concern, with DBU offering a good compromise between reactivity and selectivity.

  • Phase-transfer catalysts are advantageous for biphasic reaction systems, improving reaction rates and yields.

  • Organocatalysts are the method of choice for the asymmetric synthesis of this compound, providing high enantioselectivity under mild conditions.[5]

  • Enzymatic catalysis represents a promising green alternative, particularly for the esterification step in the synthesis of 3-nitropropanoic acid derivatives, although its direct application to the Michael addition for this specific product requires further exploration.[7]

The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, scale, and the desired stereochemistry of the final product. Future research may focus on the development of more efficient and recyclable catalysts, as well as the broader application of biocatalysis in this field.

References

A Comparative Guide to the Biological Efficacy of Ethyl 3-Nitropropanoate and Other Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Ethyl 3-nitropropanoate and other selected nitro compounds. The primary focus is on their inhibitory effects on the mitochondrial enzyme succinate dehydrogenase (SDH), a critical component of cellular respiration. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Nitro compounds represent a diverse class of molecules with significant biological activities, ranging from antimicrobial to neurotoxic. A key mechanism of action for several nitroalkanes is the inhibition of succinate dehydrogenase (SDH), or mitochondrial complex II. This guide focuses on comparing this compound with its parent compound, 3-nitropropanoic acid (3-NPA), and other relevant nitro compounds. While 3-NPA is a well-characterized potent and irreversible inhibitor of SDH, data for its ethyl ester is less abundant. This guide compiles the available quantitative data, details the experimental methodologies for assessing efficacy, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize the quantitative data on the biological activity of selected nitro compounds. Due to the irreversible nature of inhibition by 3-NPA and its derivatives, IC50 values are not always the most appropriate measure of potency and can be time-dependent.[1][2] Where available, IC50 values are provided along with other relevant metrics such as toxicity data (LD50).

Table 1: Comparative Inhibitory Activity of Nitro Compounds

CompoundTarget Organism/SystemAssayEndpointValueReference(s)
This compound Lactobacillus (in lactic acid fermentation)Succinic Acid MeasurementInhibition Efficiency89.25% at 0.1 mM[3]
Ethyl nitroacetate Yersinia ruckeri & Yersinia aleksiciaeBacterial Growth AssayGrowth InhibitionLess inhibitory than 2-nitropropanol and 2-nitroethanol at 9 mM[4]
Ethyl 2-nitropropionate Yersinia ruckeri & Yersinia aleksiciaeBacterial Growth AssayGrowth InhibitionLess inhibitory than 2-nitropropanol and 2-nitroethanol at 9 mM[4]
3-Nitropropanoic acid (3-NPA) Chinese Hamster Ovary (CHO) cellsMTT Assay (Formazan Production)Inhibition of Formazan ProductionObserved at doses as low as 10⁻⁸ M[5]
3-Nitropropanoic acid (3-NPA) Mycobacterium tuberculosisAntimycobacterial Activity AssayMIC3.3 µM[6]
1,3-Dinitrobenzene (DNB) DI TNC1 cellsMTS Cell Proliferation AssaySubtoxic Concentration< 1 µM[7]

Table 2: Comparative Toxicity of Nitro Compounds

CompoundOrganismRoute of AdministrationLD50Reference(s)
3-Nitropropanoic acid (3-NPA) RatIntraperitoneal67 mg/kg[8]
3-Nitropropanoic acid (3-NPA) MouseOral68.1 mg/kg[8]
1,3-Dinitrobenzene (DNB) RatOral83 mg/kg[9]
3-Chloropropanediol RatOral152 mg/kg[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mitochondrial Complex II Inhibition

The primary molecular target of 3-nitropropanoic acid and its derivatives is succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.[2] Inhibition of SDH leads to a cascade of downstream cellular events, including energy depletion and oxidative stress, which can ultimately trigger cell death pathways.[10][11]

Mitochondrial Complex II Inhibition Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Downstream Downstream Cellular Effects Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- transfer Energy_Depletion Energy Depletion (↓ ATP) SDH->Energy_Depletion Oxidative_Stress Oxidative Stress (↑ ROS) SDH->Oxidative_Stress ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Nitro_Compound This compound or 3-Nitropropanoic Acid Nitro_Compound->SDH Irreversible Inhibition Autophagy Autophagy Energy_Depletion->Autophagy Oxidative_Stress->Autophagy Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Autophagy->Cell_Death

Caption: Inhibition of mitochondrial complex II by nitro compounds.

Experimental Workflow: Succinate Dehydrogenase (SDH) Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory effect of a compound on SDH activity using isolated mitochondria.

SDH Inhibition Assay Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis A Isolate Mitochondria from tissue or cells F Add buffer, mitochondria, and test compound to microplate wells A->F B Prepare Reaction Buffer (e.g., phosphate buffer, pH 7.4) B->F C Prepare Substrate Solution (Sodium Succinate) H Initiate reaction by adding succinate and electron acceptor C->H D Prepare Electron Acceptor (e.g., DCPIP or INT) D->H E Prepare Test Compound dilutions E->F G Pre-incubate F->G G->H I Measure absorbance change over time (kinetic assay) H->I J Calculate reaction rates I->J K Determine % inhibition relative to control J->K L Plot % inhibition vs. compound concentration K->L M Calculate IC50 value L->M

Caption: General workflow for an SDH inhibition assay.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is adapted from methods utilizing electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT).[12]

Materials:

  • Isolated mitochondria

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Substrate: 50 mM sodium succinate

  • Electron Acceptor: 2 mM DCPIP or 2 mM INT

  • Test compound (e.g., this compound) at various concentrations

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound.

  • Addition of Mitochondria: Add an appropriate amount of isolated mitochondria to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the sodium succinate substrate and the electron acceptor (DCPIP or INT).

  • Kinetic Measurement: Immediately measure the change in absorbance over time at 600 nm for DCPIP (decolorization) or 490 nm for INT (formation of formazan).

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Cell Viability Assay (MTT Assay) for Assessing Mitochondrial Function

This assay measures the metabolic activity of cells, which is largely dependent on mitochondrial function, including SDH activity.[2][5]

Materials:

  • Adherent cells (e.g., SH-SY5Y, CHO)

  • Cell culture medium

  • Test compound (e.g., this compound) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

Conclusion

The available evidence strongly indicates that nitro compounds, particularly 3-nitropropanoic acid and its derivatives, exert their biological effects primarily through the inhibition of succinate dehydrogenase. This leads to mitochondrial dysfunction, a key factor in their observed toxicity and other biological activities. While 3-NPA is a well-documented, potent irreversible inhibitor of SDH, quantitative data on the efficacy of this compound is more limited, with existing studies suggesting it is also an active inhibitor.

Further direct comparative studies are warranted to precisely quantify the inhibitory potency of this compound on SDH relative to other nitro compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such research and for understanding the broader cellular consequences of exposure to these compounds. This information is critical for researchers and professionals in the fields of toxicology, drug discovery, and neuroscience.

References

A Comparative Guide to the Computational Modeling of Ethyl 3-Nitropropanoate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Ethyl 3-nitropropanoate, a versatile building block in organic synthesis, with alternative compounds. By integrating computational modeling data with experimental findings, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for predicting reaction outcomes, designing synthetic routes, and understanding structure-activity relationships.

Introduction to this compound Reactivity

This compound is a valuable synthetic intermediate due to the presence of two key functional groups: an ethyl ester and a nitro group. The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, making the α-protons acidic and the β-position susceptible to nucleophilic attack. The primary reactions of interest for this compound are Michael additions, nitro group reductions, and ester hydrolysis. Understanding the kinetics and thermodynamics of these transformations is crucial for its effective application in the synthesis of pharmaceuticals and other complex organic molecules.

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating the reaction mechanisms, predicting transition state geometries, and calculating activation energies, thereby providing a deeper understanding of the factors governing the reactivity of this compound.

Computational Modeling of Key Reactions

The reactivity of this compound can be computationally modeled to predict its behavior in various chemical transformations. Here, we present a comparative analysis based on hypothetical DFT calculations for its principal reactions.

Table 1: Comparison of Calculated Activation Energies (Hypothetical Data)

ReactionReactantNucleophile/ReagentCatalystSolventCalculated Activation Energy (kcal/mol)
Michael Addition This compoundThiophenolTriethylamineAcetonitrile15.2
Methyl AcrylateThiophenolTriethylamineAcetonitrile18.5
Ethyl 3-(methylsulfonyl)propanoateThiophenolTriethylamineAcetonitrile14.1
Nitro Group Reduction This compoundH₂Pd/CEthanol25.8
Mthis compoundH₂Pd/CEthanol26.1
Ester Hydrolysis (Base-catalyzed) This compoundOH⁻-Water18.9
Mthis compoundOH⁻-Water19.5

Note: The data presented in this table is hypothetical and serves for illustrative purposes. Actual experimental and computational values may vary.

Comparison with Alternative Compounds

The choice of a synthetic building block often depends on its reactivity profile compared to other available alternatives. Here, we compare the predicted reactivity of this compound with two alternatives: Methyl Acrylate and Ethyl 3-(methylsulfonyl)propanoate .

  • Methyl Acrylate: As a classic Michael acceptor, methyl acrylate provides a baseline for comparison. Computationally, the Michael addition to this compound is predicted to have a lower activation energy than that of methyl acrylate, suggesting a higher reactivity. This is attributed to the strong electron-withdrawing effect of the nitro group, which increases the electrophilicity of the β-carbon.

  • Ethyl 3-(methylsulfonyl)propanoate: The sulfonyl group is also a strong electron-withdrawing group. Hypothetical calculations suggest that Ethyl 3-(methylsulfonyl)propanoate may have a slightly lower activation energy for Michael addition compared to this compound, indicating potentially higher reactivity.

Experimental Protocols

To validate the computational models and provide a basis for experimental comparison, detailed protocols for the key reactions are provided below.

Experimental Protocol for Michael Addition Kinetics

This protocol describes a method to determine the reaction kinetics of the Michael addition of a thiol to an activated alkene, such as this compound.

Materials:

  • This compound

  • Thiophenol (or other suitable thiol)

  • Triethylamine (catalyst)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vessel with magnetic stirrer and temperature control

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare a stock solution of this compound (0.1 M) and the internal standard in acetonitrile.

  • Prepare a stock solution of thiophenol (0.1 M) in acetonitrile.

  • In the reaction vessel, equilibrate the this compound solution to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a catalytic amount of triethylamine followed by the thiophenol solution.

  • Start a timer immediately upon addition of the thiol.

  • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with a known volume of a suitable quenching agent (e.g., a dilute acid solution in acetonitrile).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound and the formed product relative to the internal standard.

  • Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.

Experimental Protocol for Nitro Group Reduction

This protocol outlines a method for the reduction of the nitro group of this compound and monitoring the reaction progress.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (solvent)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flask with a magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Dissolve this compound in ethanol in the round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Securely attach the hydrogen balloon or connect the flask to the hydrogenation apparatus.

  • Purge the flask with hydrogen gas to remove air.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the progress of the reaction by TLC by spotting the reaction mixture against the starting material.

  • For quantitative analysis, withdraw small aliquots at different time points, filter through a syringe filter to remove the catalyst, and analyze by HPLC to determine the disappearance of the starting material and the appearance of the product, ethyl 3-aminopropanoate.

Experimental Protocol for Ester Hydrolysis Kinetics

This protocol describes a titration-based method to study the kinetics of the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Reaction vessel with temperature control

  • Pipettes, burette, and conical flasks

  • Ice bath

Procedure:

  • Place a known volume of the standard NaOH solution in the temperature-controlled reaction vessel.

  • Add a known volume of this compound to the NaOH solution to initiate the hydrolysis reaction and start a timer.

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a conical flask containing a known excess of the standard HCl solution in an ice bath.

  • Immediately titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as an indicator.

  • The amount of NaOH consumed in the back-titration allows for the determination of the amount of unreacted NaOH in the reaction mixture at each time point.

  • The concentration of the ester at different times can then be calculated, and a plot of concentration versus time will yield the rate of hydrolysis.

Signaling Pathways and Experimental Workflows

Visual representations of the reaction pathways and experimental workflows can aid in understanding the complex relationships and procedures.

Michael_Addition_Pathway Thiolate Thiolate This compound This compound Thiolate->this compound Nucleophilic Attack Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate Forms Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: Michael Addition Reaction Pathway of this compound.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reactant Solutions Prepare Reactant Solutions Equilibrate Temperature Equilibrate Temperature Prepare Reactant Solutions->Equilibrate Temperature Initiate Reaction Initiate Reaction Equilibrate Temperature->Initiate Reaction Take Aliquots at Intervals Take Aliquots at Intervals Initiate Reaction->Take Aliquots at Intervals Quench Reaction Quench Reaction Take Aliquots at Intervals->Quench Reaction Analyze by GC/HPLC Analyze by GC/HPLC Quench Reaction->Analyze by GC/HPLC Plot Data Plot Data Analyze by GC/HPLC->Plot Data Determine Rate Constant Determine Rate Constant Plot Data->Determine Rate Constant

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The reactivity of this compound is a subject of significant interest in synthetic organic chemistry. This guide has provided a comparative framework for understanding its behavior through the lens of computational modeling and experimental validation. While the presented computational data is illustrative, it highlights the potential of such methods to guide experimental design and predict reactivity trends. The detailed experimental protocols offer a starting point for researchers to gather quantitative data and further refine the understanding of this versatile molecule and its alternatives. Future work should focus on generating robust experimental and computational datasets to build more accurate predictive models for the reactivity of this compound and related compounds.

A Comparative Analysis of Ethyl 3-nitropropanoate and Related Aliphatic Nitroesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of Ethyl 3-nitropropanoate and its analogs. It is intended for researchers, scientists, and professionals in drug development who utilize nitro-containing compounds in their work. The information presented is supported by experimental data and established chemical principles.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of this compound, its parent acid, and two common ester analogs. This data is crucial for understanding the behavior of these compounds in various experimental settings.

PropertyThis compound3-Nitropropanoic AcidMthis compoundPropyl 3-nitrobenzoate*
CAS Number 3590-37-2[1]504-88-1[2]54782559265-70-2[3]
Molecular Formula C5H9NO4[1][4]C3H5NO4[2]C4H7NO4[5]C10H11NO4[3]
Molecular Weight ( g/mol ) 147.13[4]119.08[2]133.10[4]209.20[3]
Boiling Point (°C) 223.3 ± 23.0 at 760 mmHg[1]N/AN/AN/A
Melting Point (°C) 160-165[1]N/AN/AN/A
Density (g/cm³) 1.2 ± 0.1[1]N/AN/AN/A
Flash Point (°C) 106.0 ± 24.6[1]N/AN/AN/A
LogP 0.91[1]-0.5[2]-0.1[5]2.9[3]

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Michael addition reaction. This method offers a versatile and efficient route to this valuable chemical intermediate.

Synthesis of this compound via Michael Addition

Principle: This reaction involves the nucleophilic addition of a nitronate ion (generated from nitromethane) to an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate. The reaction is typically base-catalyzed.

Reactants:

  • Nitromethane (CH₃NO₂)

  • Ethyl acrylate (CH₂=CHCOOC₂H₅)

  • Base catalyst (e.g., sodium ethoxide, phase-transfer catalysts like tetrabutylammonium bromide)

  • Solvent (e.g., Tetrahydrofuran (THF), dichloromethane)

Procedure:

  • Nitromethane is deprotonated by a suitable base to form the nitronate ion.

  • The nitronate ion then acts as a nucleophile, attacking the β-carbon of ethyl acrylate.

  • Subsequent protonation of the resulting enolate yields this compound.[4]

Key Parameters:

  • Catalyst Selection: The choice of catalyst is crucial. Phase-transfer catalysts can enhance reaction rates, particularly in nonpolar solvents, by stabilizing the nitronate ion.[4]

  • Solvent Polarity: Solvents like THF or dichloromethane are often used to ensure the solubility of the reactants.[4]

  • Temperature: The reaction is typically conducted at a controlled temperature, often between 25–40°C, to balance reaction kinetics and minimize the formation of side-products.[4]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Synthesis_of_Ethyl_3_nitropropanoate Nitromethane Nitromethane NitronateIon Nitronate Ion Nitromethane->NitronateIon Deprotonation EthylAcrylate Ethyl Acrylate Intermediate Enolate Intermediate EthylAcrylate->Intermediate Base Base Catalyst NitronateIon->Intermediate Michael Addition Product This compound Intermediate->Product Workup Protonation Protonation

Caption: Synthesis of this compound via Michael Addition.

Reduction_of_Ethyl_3_nitropropanoate Start This compound Product Ethyl 3-aminopropanoate Start->Product Reduction Reagent Reducing Agent (e.g., LiAlH4)

Caption: Reduction of this compound.

References

Quantifying Substituent Effects in Ethyl 3-nitropropanoate Reactions: A Comparative Guide to Hammett Plots and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of physical organic chemistry, the quantitative assessment of substituent effects on reaction rates and equilibria is paramount for understanding reaction mechanisms and designing novel chemical entities. For researchers and professionals in drug development, a precise understanding of how structural modifications influence reactivity is crucial. This guide provides a comparative analysis of the Hammett plot, a cornerstone of linear free-energy relationships (LFERs), for a representative reaction involving Ethyl 3-nitropropanoate. Furthermore, it introduces the Taft equation as a viable alternative for quantifying substituent effects in aliphatic systems.

Introduction to Substituent Effects and the Hammett Equation

The electronic properties of a substituent can significantly alter the reaction rate and equilibrium constant of a chemical transformation. The Hammett equation, developed by Louis P. Hammett, provides a quantitative framework for this relationship in meta- and para-substituted aromatic systems.[1] The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reaction with the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electron-donating or electron-withdrawing ability.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to the electronic effects of the substituents.[1]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating a buildup of positive charge in the transition state.[1]

Hypothetical Hammett Plot for the Henry Reaction of Substituted Benzaldehydes with this compound

Table 1: Hypothetical Kinetic Data for the Henry Reaction of Substituted Benzaldehydes with this compound

Substituent (X)σ ValueRate Constant (k) (M⁻¹s⁻¹)log(k/k₀)
p-OCH₃-0.270.08-0.70
p-CH₃-0.170.15-0.42
H0.000.400.00
p-Cl0.231.100.44
m-NO₂0.715.501.14
p-NO₂0.787.941.30

Hammett_Plot

Figure 1: Hypothetical Hammett Plot for the Henry Reaction.

From this hypothetical plot, a positive slope (ρ > 0) would be observed, indicating that electron-withdrawing substituents on the benzaldehyde accelerate the reaction. This is consistent with the mechanism, where the nucleophilic attack of the enolate of this compound on the electrophilic carbonyl carbon of the aldehyde is the rate-determining step. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate.

Alternative Method: The Taft Equation

The Hammett equation is limited to meta- and para-substituted aromatic systems. For aliphatic compounds or systems where steric effects are significant, the Taft equation provides a more comprehensive analysis.[3][4] The Taft equation separates the polar (inductive), and steric effects of a substituent:

log(k/k₀) = ρσ + δEₛ

where:

  • ρ* is the reaction constant for polar effects.

  • σ* is the polar substituent constant.

  • δ is the reaction constant for steric effects.

  • Eₛ is the steric substituent constant.

The Taft equation is particularly useful for reactions of this compound where substituents are placed on the ethyl group or at the α- or β-positions of the propanoate backbone.

Table 2: Comparison of Hammett and Taft Equations

FeatureHammett EquationTaft Equation
Applicability Meta- and para-substituted aromatic systemsAliphatic and ortho-substituted aromatic systems
Substituent Effects Primarily electronic (inductive and resonance)Separates electronic (polar) and steric effects
Key Parameters σ (substituent constant), ρ (reaction constant)σ* (polar constant), Eₛ (steric constant), ρ* (polar reaction constant), δ (steric reaction constant)
Typical Application Reactions of substituted benzene derivativesReactions of aliphatic esters, alkyl halides, etc.

Experimental_Workflow

Figure 2: Experimental Workflow for Generating a Hammett Plot.

Experimental Protocols

1. Synthesis of Substituted Nitroaldol Adducts (Henry Reaction Products):

  • To a solution of the substituted benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) at 0 °C, a catalytic amount of a base (e.g., DBU, 0.1 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted nitroaldol adduct.

  • The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Kinetic Measurements for the Henry Reaction:

  • Stock solutions of the substituted benzaldehyde, this compound, and the base catalyst are prepared in a suitable solvent (e.g., acetonitrile).

  • The reaction is initiated by mixing the reactants in a cuvette placed in a UV-Vis spectrophotometer thermostated at a specific temperature (e.g., 25 °C).

  • The progress of the reaction is monitored by following the change in absorbance of the product or a reactant at a specific wavelength over time.

  • The initial rates of the reaction are determined from the initial linear portion of the absorbance versus time plots.

  • The pseudo-first-order rate constant (k_obs) is obtained by ensuring a large excess of one reactant (e.g., this compound). The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the limiting reactant.

  • This procedure is repeated for each substituted benzaldehyde.

Logical_Relationship

Figure 3: Logical Flow of Hammett Analysis.

Conclusion

The Hammett plot remains a powerful and straightforward tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds, including those in reactions with this compound. By analyzing the sign and magnitude of the reaction constant (ρ), researchers can gain valuable insights into reaction mechanisms. For aliphatic systems or when steric effects are prominent, the Taft equation offers a more nuanced analysis. The systematic application of these linear free-energy relationships is an indispensable part of modern chemical research and drug development, enabling the rational design of molecules with tailored reactivity and properties.

References

A Comparative Guide to the Inhibition of Succinate Dehydrogenase by 3-Nitropropionic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of 3-nitropropionic acid (3-NPA) and its ester derivatives on succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. While extensive data exists for 3-NPA, this guide also addresses the current landscape of research into its esterified counterparts, highlighting key mechanistic insights and experimental considerations.

Executive Summary

3-Nitropropionic acid is a potent, irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1] Its "suicide" inhibition mechanism leads to the covalent modification of the enzyme's active site, causing a cascade of cellular events including energy depletion and oxidative stress.[1][2] While the synthesis of various esters of 3-NPA has been documented, publicly available research to date has not provided a direct quantitative comparison of their inhibitory potency (e.g., IC50 values) against SDH. This guide synthesizes the established knowledge on 3-NPA and discusses the theoretical inhibitory potential of its esters, providing a framework for future research in this area.

Mechanism of Inhibition: A Tale of Irreversible Binding

3-Nitropropionic acid acts as a suicide inhibitor of SDH.[1] The enzyme's own catalytic activity converts 3-NPA into a reactive intermediate within the active site.[1] This intermediate then forms a covalent bond with a critical arginine residue (Arg297), permanently inactivating the enzyme.[1][2] This irreversible inhibition contrasts with competitive inhibitors, such as malonate, and necessitates the synthesis of new enzyme molecules for the cell to recover function.[1]

It is hypothesized that the esters of 3-nitropropionic acid may also exhibit inhibitory activity, likely after cellular esterases hydrolyze them to release the active 3-NPA. The efficiency of this hydrolysis and the cell permeability of the esters would be critical factors in determining their overall inhibitory potency.

Quantitative Inhibitory Data

The inhibitory effect of 3-NPA on SDH has been quantified across various experimental systems. However, a direct comparison with its esters is currently limited by the lack of published data for the latter.

Table 1: Quantitative Inhibitory Data for 3-Nitropropionic Acid (3-NPA) on Succinate Dehydrogenase (SDH)

ParameterValueExperimental System
Ki 1.84–2.00 mMRat heart muscle succinic dehydrogenase
MIC 3.3 µMAntimycobacterial activity
Effective Inhibitory Concentration As low as 10⁻⁸ MFormazan production in CHO cells[3]
Neurotoxic Threshold 50-60% SDH inhibitionRat brain (in vivo)[4]
Inactivating Concentration ~3 mMCell-permeable irreversible inactivation[5]

Note: While some early studies may have characterized 3-NPA as a competitive inhibitor, this is now understood to be an oversimplification of its irreversible suicide inhibition mechanism.[1]

Regarding the esters of 3-nitropropionic acid (e.g., methyl 3-nitropropionate, ethyl 3-nitropropionate), no specific IC50 or Ki values for the inhibition of succinate dehydrogenase were identified in the reviewed literature.

Signaling Pathways and Cellular Consequences of SDH Inhibition

The inhibition of SDH by 3-NPA disrupts major cellular metabolic pathways, leading to significant pathophysiology. The primary consequences include:

  • Energy Depletion: By blocking the citric acid cycle and the electron transport chain, SDH inhibition leads to a significant decrease in ATP production.[1]

  • Oxidative Stress: The dysfunctional electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Excitotoxicity: In neuronal cells, energy depletion can lead to the failure of ion pumps, resulting in depolarization and excitotoxic cell death.

The following diagram illustrates the central role of SDH and the consequences of its inhibition by 3-NPA.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_consequences Cellular Consequences Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III-IV) SDH->ETC e- Energy_Depletion Energy Depletion (↓ ATP) ATP ATP Synthesis ETC->ATP Oxidative_Stress Oxidative Stress (↑ ROS) NPA 3-Nitropropionic Acid (3-NPA) NPA->SDH NPA_Esters 3-NPA Esters Esterases Cellular Esterases NPA_Esters->Esterases Esterases->NPA Hydrolysis Cell_Death Cell Death

Caption: Mechanism of SDH inhibition by 3-NPA and its potential activation from esters.

Experimental Protocols

A common and reliable method for quantifying SDH activity and its inhibition is the MTT assay.

Measurement of Succinate Dehydrogenase Activity Inhibition by 3-NPA using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess metabolic activity. In viable cells, mitochondrial dehydrogenases, primarily SDH, reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to SDH activity. By treating cells with an inhibitor like 3-NPA, the reduction in formazan production can be measured to quantify the extent of enzyme inhibition.[1]

Materials and Reagents:

  • Cell line of interest (e.g., SH-SY5Y, PC12, or primary neurons)

  • Complete cell culture medium

  • 3-Nitropropionic acid (3-NPA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow overnight.

  • Inhibitor Treatment: Prepare serial dilutions of 3-NPA (and/or its esters) in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium without the inhibitor).

  • Incubation: Incubate the cells with the inhibitor for a desired period (e.g., 24 hours).

  • MTT Addition: Following the incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by active SDH.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of SDH inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[1]

Experimental Workflow

The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound on SDH activity.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with 3-NPA or Esters (various concentrations) Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Data_Analysis Data Analysis: - % Inhibition - Dose-Response Curve - IC50 Calculation Absorbance->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for assessing SDH inhibition using the MTT assay.

Conclusion and Future Directions

3-Nitropropionic acid is a well-established and potent irreversible inhibitor of succinate dehydrogenase. Its mechanism of action and the downstream cellular consequences are thoroughly documented. While the ester derivatives of 3-NPA represent a potentially interesting class of compounds, a significant gap in the current literature exists regarding their direct inhibitory effects on SDH. Future research should focus on synthesizing these esters and performing quantitative comparative studies, such as determining their IC50 values, to elucidate their structure-activity relationship. Such studies would not only provide valuable insights into the bioactivation of these compounds but could also inform the development of novel modulators of cellular metabolism and potential therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-nitropropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 3-nitropropanoate, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for personnel safety and the protection of our environment.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. According to safety data, it is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] As with many organic nitro compounds, it is crucial to treat this chemical and any contaminated materials as hazardous waste. The related compound, 3-Nitropropionic acid, is toxic if swallowed, highlighting the potential dangers associated with this class of chemicals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound and a related toxic compound.

PropertyValueSource
This compound
CAS Number3590-37-2[1][2][3][4][5][6]
Molecular FormulaC5H9NO4[1][2][3][4]
Molecular Weight147.13 g/mol [2][4]
Boiling Point223.3°C at 760 mmHg[2]
Density~1.2 g/cm³[2]
Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
3-Nitropropionic Acid (Related Compound)
Acute Oral Toxicity (LD50, Mouse)68.1 mg/kg[7]

Detailed Disposal Protocol

The required method for the disposal of this compound is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

Step 2: Waste Collection
  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled.

  • Solid Waste:

    • Collect any surplus or expired solid this compound in a designated hazardous waste container.

    • Any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) must also be placed in this container.

  • Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

Step 3: Waste Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • Associated hazards (e.g., "Irritant," "Toxic")

  • The date of accumulation.

Step 4: Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Store away from incompatible materials.

Step 5: Final Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup of the waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid storage Store Sealed Container in Designated Area liquid_waste->storage solid_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-nitropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-nitropropanoate. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Physicochemical and Hazard Data

While specific quantitative data for this compound is limited, the following table summarizes key information for structurally similar compounds to guide precautionary measures.

PropertyDataSource Compound
Molecular Formula C5H9NO4This compound
Molecular Weight 147.13 g/mol This compound
Appearance Data not available-
Boiling Point Data not available-
Specific Gravity 1.130Ethyl 2-nitropropionate[1]
Flash Point Combustible liquid with a flash point between 37.8°C and 93.3°C[2]General classification for similar liquids
Hazards Irritating to eyes[2][3]. May cause skin and respiratory irritation[3][4]. Flammable liquid[2][4].Ethyl 3-(m-nitrophenyl)-3-oxopropionate, Ethyl propionate

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

Eye and Face Protection
  • Requirement: Wear chemical safety goggles or a face shield.[1][2][5] Standard safety glasses are not sufficient.

  • Rationale: Protects against splashes that can cause serious eye irritation.[2][3]

Skin Protection
  • Hand Protection:

    • Requirement: Wear chemical-resistant gloves, such as PVC or neoprene.[1]

    • Protocol: Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling the substance.[1]

  • Body Protection:

    • Requirement: A lab coat is mandatory.[2] For larger quantities or situations with a higher risk of splashing, a full suit or a PVC apron should be worn.[1][2]

    • Protocol: Contaminated clothing should be removed immediately, and the affected skin washed with water.[6] Do not allow clothing wet with the material to remain in contact with the skin.[1]

Respiratory Protection
  • Requirement: Use a NIOSH/MSHA-approved vapor respirator when ventilation is inadequate or when airborne concentrations may exceed exposure limits.[2][5]

  • Protocol: Ensure the respirator is properly fitted and certified for organic vapors.[2]

Operational and Disposal Plan

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[2][7]

  • Avoiding Contact: Avoid all personal contact, including inhalation of vapors.[1] Do not get the chemical in your eyes, on your skin, or on your clothing.[5]

  • Ignition Sources: Keep the substance away from heat, sparks, and open flames.[2][4][8] Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[4][8][9]

  • Hygiene: Wash your face and hands thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[10]

Storage Plan
  • Container: Store in a tightly closed, original container.[1][2][5]

  • Location: Keep in a cool, dry, and well-ventilated place.[1][2][5] The storage area should be secure and accessible only to authorized personnel.[10]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents and metals.[1][2][8]

Spill Management
  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Ventilate the area.

    • Absorb the spill with an inert material such as sand, silica gel, or a commercial absorbent.[11]

    • Collect the absorbed material into a suitable, closed container for disposal.[11]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders and inform them of the nature and location of the hazard.[1]

    • Prevent the spill from entering sewers or confined areas.[2]

    • Only personnel with appropriate full-body protective clothing and a self-contained breathing apparatus should enter the area.[1]

Disposal Plan
  • Waste Classification: this compound waste is considered hazardous.[5]

  • Procedure:

    • Collect surplus and non-recyclable material in a suitable, closed, and properly labeled container.[7] Do not mix with other waste.[7]

    • Engage a licensed professional waste disposal service for disposal.[7][12] Do not dispose of the chemical down the drain or in regular trash.[7]

    • The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber.[12]

First Aid Measures

Immediate action is crucial in the event of exposure.

  • Inhalation:

    • Move the exposed person to fresh air immediately.[3][6]

    • If breathing has stopped or is difficult, provide artificial respiration or oxygen.[3][6]

    • Keep the person warm and at rest.[6]

    • Seek immediate medical attention.[3][6]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1]

    • Wash the affected skin promptly and thoroughly with soap and plenty of water.[3][5][6]

    • If irritation persists, seek medical attention.[3][6]

  • Eye Contact:

    • Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[3][5]

    • Seek immediate medical attention.[3][5]

  • Ingestion:

    • Clean the mouth with water and drink plenty of water afterward.[3][5]

    • Do NOT induce vomiting unless instructed to do so by a medical professional.[13]

    • Seek immediate medical attention and show the container or label.[2][6]

In case of poisoning, call the Poison Help line at 1-800-222-1222.[14]

Emergency Workflow: Chemical Spill

ChemicalSpillWorkflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_final_steps Final Steps Evacuate 1. Evacuate Area & Alert Others Ignition 2. Eliminate Ignition Sources Evacuate->Ignition Ventilate 3. Increase Ventilation Ignition->Ventilate SpillSize Minor or Major Spill? Ventilate->SpillSize PPE_Minor 4a. Don Appropriate PPE SpillSize->PPE_Minor Minor Emergency 4b. Call Emergency Services SpillSize->Emergency Major Absorb 5a. Absorb with Inert Material PPE_Minor->Absorb Collect_Minor 6a. Collect into Waste Container Absorb->Collect_Minor Clean_Minor 7a. Clean Spill Area Collect_Minor->Clean_Minor Dispose 8. Dispose of Waste Clean_Minor->Dispose Contain 5b. Contain Spill (if safe) Emergency->Contain Await 6b. Await Professional Responders Contain->Await Await->Dispose Report 9. Document and Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-nitropropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-nitropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.